molecular formula C2H2Br2F2 B1630539 1,2-Dibromo-1,1-difluoroethane CAS No. 75-82-1

1,2-Dibromo-1,1-difluoroethane

Cat. No.: B1630539
CAS No.: 75-82-1
M. Wt: 223.84 g/mol
InChI Key: DPOZWTRVXPUOQW-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1-difluoroethane is a useful research compound. Its molecular formula is C2H2Br2F2 and its molecular weight is 223.84 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dibromo-1,1-difluoroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dibromo-1,1-difluoroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-1,1-difluoroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-1,1-difluoroethane
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InChI

InChI=1S/C2H2Br2F2/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPOZWTRVXPUOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H2Br2F2
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DSSTOX Substance ID

DTXSID401031505
Record name 1,2-Dibromo-1,1-difluoroethane
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Molecular Weight

223.84 g/mol
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Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Dibromo-1,1-difluoroethane
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CAS No.

75-82-1
Record name 1,2-Dibromo-1,1-difluoroethane
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Record name 1,2-Dibromo-1,1-difluoroethane
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Record name 1,2-DIBROMO-1,1-DIFLUOROETHANE
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Foundational & Exploratory

Technical Guide: Halon 2202 (Hydrobromofluorocarbon-132B1)

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Structural Analysis, and Toxicological Mechanisms

Executive Summary

Halon 2202 (Chemical Name: 1,2-Dibromo-1,1-difluoroethane) is a hydrobromofluorocarbon (HBFC) historically investigated for fire suppression and currently utilized as a specialized intermediate in organic synthesis.[1][2][3][4][5][6] Unlike the fully halogenated Halon 1301 or 1211, Halon 2202 contains hydrogen atoms, classifying it as an HBFC. This structural feature renders it more susceptible to atmospheric degradation but also alters its metabolic stability in biological systems.

This guide provides a rigorous technical breakdown of Halon 2202, focusing on its isomeric challenges, precise molecular weight derivation, and the "self-validating" analytical protocols required to distinguish it from structural analogs.

Part 1: Physicochemical Characterization
1.1 Nomenclature and Coding Logic

The "Halon" numbering system is a specific code used to deduce the chemical formula of halogenated alkanes.

  • Digit 1 (2): Number of Carbon atoms (

    
    )
    
  • Digit 2 (2): Number of Fluorine atoms (

    
    )
    
  • Digit 3 (0): Number of Chlorine atoms (

    
    )
    
  • Digit 4 (2): Number of Bromine atoms (

    
    )
    
  • Valence Satisfaction: Any remaining bonds on the carbon backbone are satisfied by Hydrogen (

    
    ).
    

Chemical Formula:


[3][4][6]
1.2 Molecular Weight Calculation

For high-precision analytical applications (e.g., Mass Spectrometry), the molecular weight is calculated using standard atomic weights.

ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 212.01124.022
Hydrogen (H) 21.0082.016
Bromine (Br) 279.904159.808
Fluorine (F) 218.99837.996
Total MW 223.842
1.3 Structural Isomerism

The designation "Halon 2202" does not explicitly define the position of the halogens. Two primary isomers exist, requiring distinct analytical differentiation:

  • 1,2-Dibromo-1,1-difluoroethane (The primary commercial isomer, often referred to as Halon 2202).[3]

  • 1,1-Dibromo-2,2-difluoroethane (A symmetrical isomer).

The structural logic of these isomers is visualized below.

Figure 1: Structural comparison of the two primary C2H2Br2F2 isomers. Isomer A represents the standard Halon 2202 configuration.

Part 2: Analytical Identification (Self-Validating Protocol)

In drug development and chemical safety, relying on bottle labels is insufficient. The following protocol utilizes Nuclear Magnetic Resonance (NMR) coupling constants to definitively validate the identity of Halon 2202 (1,2-dibromo-1,1-difluoroethane) against its symmetrical counterpart.

The Protocol: NMR Differentiation

Objective: Confirm the presence of the


 group adjacent to a 

or

group.
  • Step 1:

    
     NMR Analysis 
    
    • Expectation for Halon 2202: A complex splitting pattern is observed because the Fluorines are geminal (on the same carbon). They may exhibit diastereotopicity if the molecule is chiral or in a chiral environment, but typically appear as a split signal due to coupling with the adjacent proton.

    • Expectation for Isomer B: A simpler signal (doublet) due to coupling with the single proton on the adjacent carbon.

  • Step 2:

    
     NMR Analysis (The Definitive Step) 
    
    • Halon 2202 (1,2-dibromo-1,1-difluoroethane):

      • Protons are on C2 (

        
        ).
        
      • They couple with the adjacent Fluorines on C1 (

        
        ).
        
      • Result: A triplet (due to 2 F) of doublets (if protons are diastereotopic) or a triplet.

    • Isomer B (1,1-dibromo-2,2-difluoroethane):

      • Proton is on C1 (

        
        ) and Proton on C2 (
        
        
        
        ).
      • Result: Distinct doublet of triplets pattern.

AnalyticalWorkflow Sample Unknown Sample (C2H2Br2F2) NMR_H 1H NMR Analysis Sample->NMR_H Pattern_A Triplet Pattern (CH2 coupling to CF2) NMR_H->Pattern_A Observed Pattern_B Doublet of Triplets (CH coupling to CF2) NMR_H->Pattern_B Observed Result_2202 CONFIRMED: Halon 2202 (1,2-dibromo-1,1-difluoroethane) Pattern_A->Result_2202 Result_Iso IDENTIFIED: Isomer B (1,1-dibromo-2,2-difluoroethane) Pattern_B->Result_Iso

Figure 2: Decision tree for the analytical validation of Halon 2202 using Proton NMR spectroscopy.

Part 3: Toxicology & Metabolic Mechanisms

For drug development professionals, understanding the metabolic fate of halogenated ethanes is critical, as they often serve as models for hepatotoxicity.

3.1 Metabolic Activation (Bioactivation)

Unlike fully halogenated CFCs, HBFCs like Halon 2202 contain C-H bonds, making them substrates for hepatic Cytochrome P450 enzymes (specifically CYP2E1 ).

  • Mechanism: Oxidative Debromination.

  • Pathway:

    • Hydroxylation: CYP2E1 inserts oxygen at the C-H bond.

    • Halohydrin Formation: An unstable halohydrin intermediate is formed.

    • HX Elimination: Spontaneous loss of HBr occurs.

    • Acyl Halide Formation: The result is a reactive acyl halide (e.g., difluoroacetyl bromide), which can acylate cellular proteins, leading to neoantigen formation and immune-mediated hepatotoxicity.

3.2 Radical Formation

Under reductive conditions (hypoxia), Halon 2202 can undergo reductive dehalogenation, generating a haloethyl radical .

  • These radicals can initiate lipid peroxidation, damaging cell membranes.

Metabolism Parent Halon 2202 (1,2-dibromo-1,1-difluoroethane) CYP2E1 Oxidation (CYP2E1) [Aerobic] Parent->CYP2E1 Reductive Reductive Dehalogenation [Hypoxic] Parent->Reductive Intermediate Unstable Halohydrin CYP2E1->Intermediate Radical Difluoroethyl Radical (C2HF2Br•) Reductive->Radical + e- AcylHalide Reactive Acyl Halide (Protein Adducts) Intermediate->AcylHalide - HBr LipidPerox Lipid Peroxidation (Membrane Damage) Radical->LipidPerox

Figure 3: Dual metabolic pathways of Halon 2202 leading to potential cytotoxicity.

References
  • National Center for Biotechnology Information (NCBI). "1,2-Dibromo-1,1-difluoroethane (Compound)." PubChem. Accessed March 2026. [Link]

  • United Nations Environment Programme (UNEP). "The Montreal Protocol on Substances that Deplete the Ozone Layer."[7] Ozone Secretariat. [Link]

  • Anders, M.W. "Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future." Environmental Health Perspectives, vol. 96, 1991, pp. 185-191. [Link]

  • U.S. Environmental Protection Agency (EPA). "Ozone-Depleting Substances." EPA.gov. [Link]

Sources

HBFC-132b2: A Technical Guide to Understanding its Ozone Depletion Potential

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fundamental Principles of Ozone Depletion by Halogenated Hydrocarbons

The stratospheric ozone layer is a region of Earth's stratosphere that absorbs most of the Sun's harmful ultraviolet (UV) radiation. The depletion of this layer is primarily driven by the release of halogenated hydrocarbons, which contain chlorine, bromine, fluorine, and carbon. These compounds are highly stable in the troposphere, allowing them to be transported to the stratosphere.

Once in the stratosphere, high-energy UV radiation causes the photolysis of these molecules, releasing halogen radicals (e.g., Cl•, Br•). These radicals then initiate catalytic cycles that destroy ozone (O₃) molecules. A single halogen radical can destroy thousands of ozone molecules before it is removed from the stratosphere.

The Catalytic Chlorine Cycle

The primary mechanism of ozone destruction by chlorine-containing compounds like HBFC-132b2 is the catalytic chlorine cycle.

Chloring_Cycle Cl Cl• ClO Chlorine Monoxide (ClO•) Cl->ClO + O₃ → O3 Ozone (O₃) O2 Oxygen (O₂) ClO->Cl + O → O Atomic Oxygen (O)

Caption: The catalytic cycle of ozone destruction initiated by a chlorine radical.

The net reaction of this cycle is: O₃ + O → 2O₂. The chlorine radical is regenerated, allowing it to participate in further ozone destruction.

Physicochemical Properties and Atmospheric Fate of HBFC-132b2

The ODP of a substance is intrinsically linked to its chemical properties and its behavior in the atmosphere. For HBFC-132b2 (CHClF-CHClF), these include:

  • Chemical Structure: The presence of two chlorine atoms makes it a potential source of stratospheric chlorine radicals. The C-Cl bonds are susceptible to photolytic cleavage by UV radiation.

  • Atmospheric Lifetime: The atmospheric lifetime of a compound determines the extent to which it can be transported to the stratosphere. The primary removal mechanism for hydrohalocarbons in the troposphere is reaction with the hydroxyl radical (•OH). Compounds with longer atmospheric lifetimes have a higher probability of reaching the stratosphere and contributing to ozone depletion.

While specific data for HBFC-132b2 is scarce, we can infer its likely behavior from its isomers, such as 1,2-dichloro-1,1-difluoroethane (HCFC-132b). For HCFC-132b, the atmospheric lifetime is estimated to be around 3.5 years.[1]

Ozone Depletion Potential (ODP): Definition and Determination

The ODP is a relative index that quantifies the potential of a chemical to destroy stratospheric ozone compared to the reference compound, trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[2][3]

Table 1: ODP of Selected Ozone-Depleting Substances

CompoundChemical FormulaODP
CFC-11CCl₃F1.0
HCFC-22CHClF₂0.055
HCFC-132bC₂H₂Cl₂F₂0.038
Halon-1301CBrF₃10.0

Source: Data compiled from various sources, including the U.S. Environmental Protection Agency.[4]

The determination of a substance's ODP is a complex process that involves both experimental measurements and sophisticated atmospheric modeling.

Experimental Determination of Key Parameters

To model the atmospheric behavior of a compound like HBFC-132b2, several key parameters must be determined experimentally.

3.1.1. Reaction Rate with Hydroxyl Radicals (•OH)

The rate of reaction with •OH is the primary determinant of the tropospheric lifetime of many hydrohalocarbons. This is typically measured using techniques like laser flash photolysis or relative rate methods in smog chambers.

Experimental Workflow for Determining •OH Reaction Rate Constants

OH_Reaction_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Reaction Chamber C Detection System (e.g., GC-MS, FTIR) A->C B •OH Radical Source (e.g., Photolysis of H₂O₂ or O₃/H₂O) B->A D Introduce known concentrations of HBFC-132b2 and a reference compound E Initiate •OH production D->E F Monitor the decay of both compounds over time E->F G Plot ln([HBFC-132b2]t/[HBFC-132b2]₀) vs. ln([Ref]t/[Ref]₀) F->G H Determine the relative rate constant from the slope of the plot G->H I Calculate the absolute rate constant using the known rate for the reference compound H->I

Caption: A generalized workflow for determining the rate constant of the reaction between a target compound and hydroxyl radicals.

3.1.2. UV Absorption Cross-Sections

To determine the rate of photolysis in the stratosphere, the UV absorption cross-section of the molecule must be measured as a function of wavelength and temperature. This data is crucial for calculating the atmospheric lifetime against photolysis.

Computational Modeling of ODP

Once the key experimental parameters are obtained, they are used as inputs for 2-D or 3-D global atmospheric models. These models simulate the transport, chemical transformation, and removal of the substance in the atmosphere. The ODP is then calculated by comparing the modeled steady-state ozone depletion per unit mass emission of the substance to that of CFC-11.

Regulatory Context: The Montreal Protocol

Hydrobromofluorocarbons (HBFCs) are listed as controlled substances under Annex C, Group II of the Montreal Protocol. The protocol mandated a phase-out of the production and consumption of HBFCs, with a 100% reduction by 1996 for developed countries. This decisive international action was taken due to the high ozone-depleting potential of bromine-containing compounds and the availability of less harmful alternatives.

Conclusion and Future Directions

While a specific ODP value for HBFC-132b2 is not prominently documented, its chemical structure and classification as an HBFC under the Montreal Protocol firmly establish it as an ozone-depleting substance. A comprehensive assessment of its environmental impact would necessitate experimental determination of its atmospheric lifetime (governed by its reaction rate with •OH radicals and its UV absorption cross-section) and subsequent atmospheric modeling to calculate a precise ODP. The framework presented in this guide outlines the scientifically rigorous process required for such an evaluation. For drug development professionals, understanding the regulatory landscape and the environmental impact of all chemical entities, including intermediates and byproducts, is crucial for sustainable and responsible innovation.

References

  • U.S. Environmental Protection Agency. (2021). Clean Air Act Amendments of 1990. [Link]

  • United Nations Environment Programme. (n.d.). Annex C: Controlled substances. Ozone Secretariat. [Link]

  • Wikipedia. (2023). Ozone depletion potential. [Link]

  • Papadimitriou, V.C., et al. (2013). 1,2-Dichlorohexafluoro-cyclobutane (1,2-c‑C4F6Cl2, R‑316c) a Potent Ozone Depleting Substance and Greenhouse Gas: Atmospheric Loss Processes, Lifetimes, and Ozone Depletion and Global Warming Potentials for the (E) and (Z) Stereoisomers. The Journal of Physical Chemistry A, 117(43), 11049-11065. [Link]

  • U.S. Environmental Protection Agency. (2023). Ozone-Depleting Substances. [Link]

  • Hossaini, R., et al. (2022). On the atmospheric budget of 1,2-dichloroethane and its impact on stratospheric chlorine and ozone (2002–2020). Atmospheric Chemistry and Physics, 22(23), 15337-15355. [Link]

  • Doc Brown's Chemistry. (2023). Haloalkanes and the Ozone Layer. [Link]

  • Tecniche Nuove. (n.d.). Ozone Depleting Potential (ODP) of Refrigerants: Which Particular Values are Used?. [Link]

  • United Nations Environment Programme. (2012). Procedures for assessing the ozone-depleting potential of new substances that may be damaging to the ozone layer. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dibromo-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the key physicochemical properties of 1,2-Dibromo-1,1-difluoroethane (CAS No. 75-82-1), a halogenated hydrocarbon of significant interest in synthetic chemistry. This document delves into its boiling point and density, offering not just the data but also the scientific context and experimental considerations crucial for its application in research and development, particularly in the synthesis of novel fluorinated molecules for the pharmaceutical industry.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1,2-Dibromo-1,1-difluoroethane emerges as a valuable and versatile building block for the synthesis of complex fluorinated compounds. Its two bromine atoms at adjacent positions, coupled with the geminal difluoro group, offer multiple reactive sites for a variety of chemical transformations. Understanding its fundamental physical properties is paramount for its effective and safe utilization in the laboratory.

Core Physicochemical Properties

The boiling point and density are critical parameters for the handling, purification, and reaction setup of any chemical compound. For 1,2-Dibromo-1,1-difluoroethane, these properties are influenced by its molecular weight, the high electronegativity of the fluorine atoms, and the presence of two heavy bromine atoms, leading to significant intermolecular forces.

Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure (1 atm or 760 mmHg). This property is a key indicator of a substance's volatility and is crucial for purification techniques such as distillation.

Multiple sources report the boiling point of 1,2-Dibromo-1,1-difluoroethane to be in the range of 92.1 °C to 92.5 °C at 760 mmHg [1][2]. This relatively high boiling point for a two-carbon compound is a direct consequence of its substantial molecular weight (223.84 g/mol ) and the strong dipole-dipole interactions and van der Waals forces arising from the polarized C-F and C-Br bonds.

Density

Density, the mass per unit volume, is another fundamental physical property that is essential for accurate measurements and for understanding the physical behavior of a substance.

The density of 1,2-Dibromo-1,1-difluoroethane has been reported as approximately 2.209 g/cm³ at 25 °C and 2.224 g/cm³ [1][2]. The high density is attributed to the presence of two heavy bromine atoms in a small molecular volume. This value is significantly higher than that of water and most common organic solvents.

Data Summary Table

For ease of reference, the key physicochemical properties of 1,2-Dibromo-1,1-difluoroethane are summarized in the table below.

PropertyValueConditionsSource(s)
Boiling Point 92.1 - 92.5 °C760 mmHg[1][2]
Density 2.209 g/cm³25 °C[2]
2.224 g/cm³Not Specified[1]
Molecular Weight 223.84 g/mol [3]
CAS Number 75-82-1[3]

Experimental Determination of Physicochemical Properties

The accuracy of the reported boiling point and density values is contingent upon the experimental methodology and the purity of the sample. For a compound like 1,2-Dibromo-1,1-difluoroethane, which may be used in sensitive synthetic applications, understanding these methods is crucial for quality control.

Conceptual Workflow for Property Determination

Caption: Conceptual workflow for the experimental determination of boiling point and density.

Experimental Protocol for Boiling Point Determination (Distillation Method)

The distillation method is a highly reliable technique for determining the boiling point of a liquid. The principle lies in heating the liquid to its boiling point and observing the constant temperature at which the vapor and liquid phases are in equilibrium.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a sample of 1,2-Dibromo-1,1-difluoroethane in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid heats up, the temperature will rise. The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady drip of condensate is collected in the receiving flask. This temperature should remain constant for the majority of the distillation.

  • Data Recording: Record the constant temperature reading on the thermometer as the boiling point. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Causality Behind Experimental Choices:

  • Distillation over other methods: For a pure liquid, distillation provides a clear and stable temperature plateau, offering a more accurate reading than methods like observing the first bubble formation, which can be subjective.

  • Boiling chips: These are essential to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form, ensuring a controlled and safe experiment.

Experimental Protocol for Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of a liquid's density.

Step-by-Step Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance.

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it again. This allows for the calibration of the pycnometer's exact volume, given the known density of water at that temperature.

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with 1,2-Dibromo-1,1-difluoroethane at a controlled temperature (e.g., 25 °C) and weigh it.

  • Calculation:

    • Calculate the mass of the water by subtracting the mass of the empty pycnometer.

    • Calculate the volume of the pycnometer using the density of water at the measured temperature.

    • Calculate the mass of the 1,2-Dibromo-1,1-difluoroethane sample.

    • Divide the mass of the sample by the volume of the pycnometer to obtain the density.

Causality Behind Experimental Choices:

  • Pycnometer for accuracy: This method is chosen for its high precision in determining the volume of the liquid, which is critical for an accurate density measurement.

  • Temperature control: Density is temperature-dependent. Maintaining a constant and known temperature for both the water and the sample is crucial for obtaining a reliable and reproducible result.

Applications in Drug Development and Organic Synthesis

1,2-Dibromo-1,1-difluoroethane serves as a versatile precursor for introducing the difluoromethyl (CF2) or monofluoromethylenefluoro (CHF) moieties into organic molecules. These groups are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups, enhancing the metabolic stability and modifying the electronic properties of drug candidates.

The presence of two bromine atoms allows for sequential or double nucleophilic substitution reactions, enabling the construction of various fluorinated heterocycles and other complex structures that are scaffolds in many pharmaceutical agents[4][5]. For instance, it can be used in the synthesis of fluorinated analogues of known drugs to improve their pharmacokinetic profiles.

Safety and Handling

As with any halogenated compound, proper safety precautions must be observed when handling 1,2-Dibromo-1,1-difluoroethane.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[6].

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors[6].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and alkali metals[6].

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This technical guide provides essential data and experimental context for the boiling point and density of 1,2-Dibromo-1,1-difluoroethane. A thorough understanding of these fundamental properties, coupled with safe handling practices, is critical for leveraging the full potential of this valuable fluorinated building block in the advancement of organic synthesis and drug discovery.

References

  • CAS Common Chemistry. (n.d.). 1,2-Dibromo-1,1-difluoroethane. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Ethane, 1,2-dibromo-1,1-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,2-dibromo-1,1-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,2-dibromo-1,1-difluoro- (CAS 75-82-1). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1,2-DIBROMO-1,1-DIFLUOROETHANE. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,2-dibromo-1,1-difluoroethane (C2H2Br2F2). Retrieved from [Link]

  • OSTI.GOV. (1996, September 1). Vapor-liquid equilibria for 1,1-difluoroethane + acetylene and 1,1-difluoroethane + 1,1-dichloroethane at 303.2 K and 323.2 K. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

Sources

Technical Comparative Analysis: Halon 1202 vs. Halon 2202 in Chemical Synthesis & Toxicology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of pharmaceutical research and drug development, Halon 1202 (Dibromodifluoromethane) and Halon 2202 (1,2-Dibromo-1,2-difluoroethane) represent two distinct classes of halogenated synthons. While both are historically associated with fire suppression, their utility in modern chemistry diverges significantly:

  • Halon 1202 is a primary C1 synthon , widely utilized as a source of difluorocarbene (

    
    ) for generating gem-difluorocyclopropanes—a critical structural motif for enhancing metabolic stability in drug candidates.
    
  • Halon 2202 acts as a C2 building block , primarily serving as a precursor for 1,2-difluoroethylene derivatives and specific fluorinated ethers.

This guide analyzes the physicochemical differences, synthetic mechanisms, and toxicological profiles of these agents, providing actionable protocols for their safe utilization in a laboratory setting.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Precise identification is critical due to the ambiguity often found in commercial catalogs. The "Halon" numbering system (C-F-Cl-Br) provides the definitive structural logic.

Table 1: Comparative Physicochemical Properties
PropertyHalon 1202Halon 2202
IUPAC Name Dibromodifluoromethane1,2-Dibromo-1,2-difluoroethane
Halon Number 1202 (C=1, F=2, Cl=0 , Br=2)2202 (C=2, F=2, Cl=0 , Br=2)*
Formula


CAS Number 75-61-620705-29-7
Structure Tetrahedral (

)
Ethane backbone (Anti/Gauche conformers)
Boiling Point 22.8 °C (Volatile Liquid/Gas)93–102 °C (Liquid)
Density 2.28 g/mL~2.2 g/mL
Synthetic Role Difluorocarbene Source (

)
Difluoroethylating Agent
Ozone Depletion Class I ODS (High Potential)Class I ODS (High Potential)

*Note: Commercial literature occasionally misidentifies 1,1-difluoro-1,2-dibromoethane as Halon 2202. However, standard military and technical specifications (e.g., DTIC reports) identify the symmetric 1,2-difluoro isomer as the primary "Halon 2202".

Synthetic Applications in Drug Development[9][10][11][12][13][14]

Halon 1202: The Difluorocarbene Generator

In medicinal chemistry, the gem-difluorocyclopropane moiety is a bioisostere for ketones and ethers, often improving lipophilicity and metabolic stability. Halon 1202 is a preferred reagent for installing this group because it avoids the use of ozone-depleting chlorofluorocarbons (CFCs) like Freon-22, although it is still regulated.

Mechanism: Atom Transfer Radical Addition (ATRA) Halon 1202 undergoes homolytic C-Br bond cleavage readily. It can participate in radical addition reactions to alkenes, catalyzed by copper or ruthenium complexes, to yield 1,3-dibromo-1,1-difluoroalkanes.

Mechanism: Difluorocarbene Generation Under reducing conditions (typically with Zinc), Halon 1202 eliminates bromine to generate free difluorocarbene, which cyclopropanates electron-rich alkenes.

G H1202 Halon 1202 (CBr2F2) Carbene :CF2 (Difluorocarbene) H1202->Carbene - ZnBr2 Zn Zn / Solvent (Reductant) Zn->Carbene Promotes Product gem-Difluorocyclopropane (Bioactive Motif) Carbene->Product [2+1] Cycloaddition Alkene Alkene (Drug Precursor) Alkene->Product

Figure 1: Generation of difluorocarbene from Halon 1202 for cyclopropanation.[1]

Halon 2202: The Fluorinated Scaffold

Halon 2202 is less common as a reactive intermediate but serves as a precursor for synthesizing 1,2-difluoroethylene or introducing fluorinated ethyl groups into phenolic drugs.

  • Elimination Reactions: Treatment with strong base eliminates HBr to form bromodifluoroethylenes, which can be further functionalized via cross-coupling.

  • Substitution: It can act as an electrophile in nucleophilic substitutions to create 1,2-difluoroethyl ethers, though this pathway competes with elimination.

Toxicology & Safety Profile

Both agents are halogenated hydrocarbons, sharing a toxicity profile characterized by cardiac sensitization and hepatic metabolism. However, their metabolic fates differ due to carbon chain length.

Cardiac Sensitization

Like many haloalkanes, both Halon 1202 and 2202 can sensitize the myocardium to catecholamines (epinephrine), leading to fatal arrhythmias.

  • Risk: High. Avoid use in unventilated spaces.

  • Mechanism: Disruption of gap junction conductance and alteration of ion channel kinetics in cardiomyocytes.

Metabolic Activation (P450)

Halon 1202 is metabolized by Cytochrome P450 (specifically CYP2E1 and CYP2B6) via oxidative dehalogenation.

Metabolism Substrate Halon 1202 (CBr2F2) Intermediate [CBrF2(OH)] Unstable Halohydrin Substrate->Intermediate + O2, NADPH P450 CYP450 (Oxidation) P450->Intermediate Products CO (Carbon Monoxide) + 2 Br- + 2 F- Intermediate->Products - HBr, - HF

Figure 2: Oxidative metabolism of Halon 1202 yielding toxic Carbon Monoxide.

Key Toxicological Difference:

  • Halon 1202: Major metabolic end-product is Carbon Monoxide (CO) , leading to carboxyhemoglobinemia in exposed subjects.

  • Halon 2202: Metabolism is more complex, potentially yielding bromofluoroacetic acid derivatives or reactive epoxides, which are hepatotoxic.

Experimental Protocols

Protocol A: gem-Difluorocyclopropanation using Halon 1202

Objective: Synthesis of a difluorocyclopropyl drug intermediate.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under Argon.

  • Reagents:

    • Alkene substrate (1.0 equiv)

    • Halon 1202 (1.5 equiv) - Handle in fume hood!

    • Zinc dust (activated, 2.0 equiv)

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Suspend Zinc dust in solvent and heat to reflux.

    • Add the alkene.[2]

    • Add Halon 1202 dropwise over 30 minutes. Note: Halon 1202 is volatile (BP 23°C); ensure the addition funnel is cooled or the reagent is kept cold.

    • Maintain reflux for 2-4 hours. Monitor via TLC/GC-MS.

  • Workup: Cool to RT. Filter off excess Zinc. Dilute with ether, wash with dilute HCl (to remove Zn salts), then brine. Dry over

    
    .
    
  • Safety: The reaction generates zinc salts and potentially trace CO. Perform exclusively in a high-efficiency fume hood.

Protocol B: Handling & Disposal
  • Storage: Halon 1202 must be stored in a refrigerator (4°C) in a tightly sealed pressure vessel due to its low boiling point. Halon 2202 can be stored at room temperature but away from light.

  • Disposal: DO NOT VENT. Both are Class I Ozone Depleting Substances.[3] All waste streams (solvent + halon) must be collected in dedicated halogenated waste containers and incinerated by a certified facility (high-temperature incineration >1200°C).

References

  • National Institute of Standards and Technology (NIST). Dibromodifluoromethane (Halon 1202) Spectral and Chemical Data. NIST Chemistry WebBook.[4] [Link]

  • U.S. Department of Defense. Toxicology of Halon Alternatives: Halon 2202 (1,2-dibromo-1,2-difluoroethane) Technical Report. Defense Technical Information Center (DTIC). [Link]

  • Dolbier, W. R. (2011). Fluorine-containing Carbenes and their Cyclopropane Derivatives.[1][5][6] Chemical Reviews. [Link]

  • Prakash, G. K. S., & Hu, J. (2005). Fluoride-induced nucleophilic (phenylthio)difluoromethylation.[7] Journal of Fluorine Chemistry. [Link][7]

  • United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer: 2018 Assessment Report.[Link]

Sources

Technical Guide: Solubility Profile & Synthetic Utility of 1,2-Dibromo-1,1-difluoroethane

[1]

Part 1: Executive Summary & Chemical Identity[1]

1,2-Dibromo-1,1-difluoroethane (often referred to as Halon 1202 or Genetron 132b-B2 ) is a dense, colorless liquid haloalkane.[1] While historically used in fire suppression, its primary value in modern drug development lies as a specialized fluorinated building block .[1]

It serves as a critical reagent for introducing the difluoroethyl moiety or generating difluorocarbene (:CF₂) in situ, enabling the synthesis of bioisosteres that modulate metabolic stability and lipophilicity in lead compounds.

PropertyValue
CAS Number 75-82-1
Formula C₂H₂Br₂F₂ (specifically Br-CH₂-CF₂-Br)
Molecular Weight 223.84 g/mol
Physical State Liquid (at 25°C)
Boiling Point 92–93 °C
Density ~2.22 g/mL
Lipophilicity (LogP) ~2.4 (Predicted)

Part 2: Solvent Compatibility & Miscibility Matrix[1]

As a liquid haloalkane, 1,2-Dibromo-1,1-difluoroethane does not have a "solubility limit" in many organic solvents; rather, it exhibits miscibility .[1] However, its interaction with aqueous systems and highly polar protic solvents is limited by its hydrophobicity.[1]

Theoretical Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvent systems, we utilize the Hansen Solubility Parameters.[2] The molecule is dominated by Dispersion forces (δD) due to its halogenated nature, with moderate Polarity (δP) and negligible Hydrogen Bonding (δH) capability.

  • δD (Dispersion): High (Interactions with non-polar solvents)[3]

  • δP (Polarity): Moderate (Due to C-F and C-Br dipoles)

  • δH (H-Bonding): Low (No H-bond donors; weak acceptance from F)[1]

Empirical Miscibility Chart

The following table categorizes solvent compatibility for process development and extraction workflows.

Solvent ClassRepresentative SolventMiscibility StatusApplication Note
Non-Polar Alkanes Hexane, HeptaneFully Miscible Ideal for removing non-polar impurities.[1]
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Excellent for reaction media; high solvation power.[1]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Preferred for nucleophilic substitution reactions (Sₙ2).[1]
Polar Protic Methanol, EthanolMiscible Soluble, but nucleophilic solvent attack may occur under basic conditions.[1]
Ethers Diethyl Ether, THFFully Miscible Standard solvents for extraction and Grignard formation.[1]
Aqueous Water, PBS BufferImmiscible Forms a dense lower layer (Density > 1.0).[1] Requires phase transfer catalysis.

Part 3: Application in Drug Development (Synthetic Workflow)

The primary utility of 1,2-Dibromo-1,1-difluoroethane in pharma is the synthesis of Aryl Difluoroethyl Ethers .[1] These motifs act as lipophilic bioisosteres for alcohols or methoxy groups, improving blood-brain barrier (BBB) permeability and metabolic half-life.[1]

Mechanism of Action: Difluoroalkylation

The reaction typically proceeds via a base-mediated mechanism where a phenol (nucleophile) attacks the electrophilic carbon.

Gcluster_0Key TransformationPhenolPhenol (Ar-OH)PhenoxidePhenoxide Anion(Ar-O⁻)Phenol->PhenoxideDeprotonationBaseBase (K₂CO₃/KOH)Base->PhenoxideIntermediateTransition State(Sₙ2 / Elimination)Phenoxide->IntermediateNucleophilic AttackReagent1,2-Dibromo-1,1-difluoroethaneReagent->IntermediateProductAryl Difluoroethyl Ether(Ar-O-CF₂-CH₂Br)Intermediate->Product-Br⁻

Figure 1: General reaction pathway for the synthesis of aryl difluoroethyl ethers using 1,2-Dibromo-1,1-difluoroethane.

Protocol: Synthesis of Phenoxy-Difluoroethyl Ether

Objective: To install the -CF₂CH₂Br motif onto a phenolic substrate.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 1,2-Dibromo-1,1-difluoroethane (1.5 – 2.0 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the phenol substrate and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 1,2-Dibromo-1,1-difluoroethane dropwise via syringe. Note: The reagent is a liquid; density correction (2.22 g/mL) is crucial for accurate volumetric addition.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC or LC-MS.

    • Checkpoint: If conversion is low, add catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction (Br -> I exchange) in situ.

  • Work-up: Cool to Room Temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Part 4: Experimental Protocol for Solubility Determination

When using this compound as a solute (e.g., for toxicity screening) or determining its partition coefficient, the Saturation Shake-Flask Method is the gold standard.[1]

Workflow Diagram

SolubilityProtocolStartStart: Excess ReagentMixAdd to Solvent(Water/Buffer/Organic)Start->MixAgitateEquilibrate(Shake 24h @ 25°C)Mix->AgitatePhaseSepPhase Separation(Centrifuge/Settle)Agitate->PhaseSepSamplingSample SupernatantPhaseSep->SamplingFilter (0.22 µm PTFE)AnalysisQuantification(GC-FID or HPLC-UV)Sampling->Analysis

Figure 2: Saturation Shake-Flask workflow for determining solubility limits or partition coefficients.

Protocol Steps
  • Equilibration: Add excess 1,2-Dibromo-1,1-difluoroethane to the target solvent (e.g., PBS pH 7.[1]4) in a glass vial.

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Separation: Since the density is ~2.2 g/mL, the organic layer will settle at the bottom . Care must be taken to sample the aqueous (top) phase without disturbing the interface.

  • Filtration: Filter the aqueous phase through a hydrophobic PTFE filter is incorrect; use a hydrophilic PVDF or PES filter to remove micro-droplets of the haloalkane.

  • Analysis: Analyze via GC-FID (Gas Chromatography with Flame Ionization Detection) or HPLC.

    • Validation: Verify mass balance to ensure no loss due to volatility (use gas-tight vials).

Part 5: Safety & Handling (E-E-A-T)

Critical Warning: As a halogenated ethane, this compound shares toxicity profiles with 1,2-dibromoethane (EDB), a known carcinogen and potent liver toxin.[1]

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Double-gloving (Nitrile over Laminate) is recommended due to the high permeation potential of small haloalkanes.

  • Ozone Depletion: This compound falls under the class of Halons/HCFCs. Avoid release into the environment; collect all waste in dedicated "Halogenated Waste" containers.

  • Incompatibility: Avoid contact with Alkali Metals (Na, K) and finely divided Magnesium/Aluminum .[1] Reaction can be violently explosive (Wurtz-type coupling).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6402, 1,2-Dibromo-1,1-difluoroethane. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethane, 1,2-dibromo-1,1-difluoro- Thermochemical Data. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Technical Monograph: Genetron 132b-B2 (1,2-Dibromo-1,1-difluoroethane)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Chemical Monograph Audience: Pharmaceutical Researchers, Process Chemists, and Regulatory Affairs Specialists

Executive Summary

Genetron 132b-B2 is the trade designation for 1,2-dibromo-1,1-difluoroethane , a halogenated ethane derivative historically utilized as a specialized solvent and fire suppressant (Halon 2202). In modern drug development, its primary value lies in its role as a fluorinated building block . It serves as a precursor for introducing the difluoromethyl (–CF₂–) moiety into pharmacophores, a critical modification for enhancing metabolic stability and lipophilicity in small molecule drugs.

Due to its classification as a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol, its use is strictly regulated. This guide outlines its chemical identity, synthetic utility, and the mandatory compliance protocols for research handling.

Nomenclature and Chemical Identity

Precise identification is critical when sourcing this material, as "Genetron" is a broad trademark applied to various halogenated compounds.

Table 1: Synonym and Trade Name Concordance

Naming ConventionDesignationNotes
IUPAC Name 1,2-Dibromo-1,1-difluoroethanePreferred systematic name.[1]
Trade Name Genetron 132b-B2Historic AlliedSignal/Honeywell designation.
Halon Designation Halon 2202Used in fire suppression contexts.
ASHRAE/Refrigerant R-132bB2"B2" suffix denotes two bromine atoms.
CAS Registry Number 75-82-1Unique numerical identifier for database retrieval.
Chemical Formula C₂H₂Br₂F₂
SMILES FC(F)(Br)CBrMachine-readable string.[1]

Physical and Chemical Properties

For process chemists, the high density and specific boiling point of Genetron 132b-B2 make it a unique solvent for liquid-liquid extractions, though this application is now rare due to environmental regulations.

Table 2: Key Physicochemical Data

PropertyValueRelevance to Experimental Design
Molecular Weight 223.84 g/mol Heavy atom count aids in crystallographic phasing.
Boiling Point 92–93 °CSuitable for reflux reactions; easily removed by rotary evaporation.
Density 2.224 g/mL (at 25 °C)Critical: Forms the bottom layer in aqueous extractions (heavier than water and DCM).
Solubility LipophilicMiscible with organic solvents (DCM, THF); immiscible with water.
Appearance Colorless LiquidDiscoloration implies photolytic decomposition (liberation of Br₂).

Applications in Drug Development

While historically a solvent, the modern utility of Genetron 132b-B2 is as a reagent for fluorination .

The Difluoromethyl Bioisostere

The difluoromethyl group (–CF₂H or –CF₂–) is a bioisostere for hydroxyl (–OH) and thiol (–SH) groups. It acts as a hydrogen bond donor but is significantly more lipophilic, improving membrane permeability and blocking metabolic oxidation at labile sites.

Synthetic Utility: The Gem-Difluoro Synthon

Genetron 132b-B2 serves as a source of the –CF₂– unit. A common application involves zinc-mediated reductive coupling or radical additions where the C–Br bonds are cleaved selectively.

Experimental Workflow: Radical Addition
  • Initiation: The weaker C–Br bond (bond dissociation energy ~68 kcal/mol) is cleaved using a radical initiator (e.g., AIBN) or photoredox catalyst.

  • Propagation: The resulting radical adds to an alkene or arene acceptor.

  • Functionalization: The second bromine atom allows for further cross-coupling or elimination to form gem-difluoroalkenes.

Synthesis and Manufacturing Pathway

Understanding the origin of the material aids in impurity profiling. Genetron 132b-B2 is synthesized via the bromination of Vinylidene Fluoride (VDF) .

Figure 1: Synthesis Pathway of 1,2-Dibromo-1,1-difluoroethane

SynthesisPathway Figure 1: Electrophilic addition of bromine to vinylidene fluoride. VDF Vinylidene Fluoride (1,1-Difluoroethylene) CH2=CF2 Intermediate Bromonium Ion Intermediate VDF->Intermediate Electrophilic Attack Bromine Bromine (Br2) Bromine->Intermediate Product Genetron 132b-B2 (1,2-Dibromo-1,1-difluoroethane) Br-CH2-CF2-Br Intermediate->Product Nucleophilic Attack (Br-)

Caption: The synthesis involves the electrophilic addition of elemental bromine across the double bond of vinylidene fluoride.[2][3] Impurities may include under-brominated species or iron bromide traces from catalytic manufacturing.

Safety, Toxicology, and Compliance (E-E-A-T)

Warning: This compound is a Class I Ozone Depleting Substance . Its use is legally restricted under the Montreal Protocol and national regulations (e.g., US EPA Clean Air Act).

Regulatory Compliance Protocol
  • Authorization: Usage is typically permitted only for "Essential Laboratory and Analytical Uses" (exemptions).

  • Documentation: Users must log mass balance (purchased vs. waste).

  • Disposal: DO NOT dispose of down the drain or evaporate in fume hoods. Waste must be collected in dedicated halogenated solvent carboys and incinerated at high temperature (>1200°C) to destroy the C–F bonds.

Toxicology Profile
  • Routes of Entry: Inhalation (vapor), Skin Absorption.

  • Acute Effects: Central Nervous System (CNS) depression (anesthetic effect similar to Halothane). High concentrations cause cardiac sensitization (arrhythmia).

  • Chronic Effects: Potential hepatotoxicity (liver damage) due to metabolic defluorination.

Handling Protocol
  • Engineering Controls: Handle only in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE:

    • Gloves: Viton or PVA (Polyvinyl alcohol). Note: Standard Nitrile gloves degrade rapidly upon contact with halogenated ethanes.

    • Eye Protection: Chemical splash goggles.

  • Storage: Store in amber glass or steel containers, away from light and active metals (Al, Mg, Zn) to prevent exothermic polymerization or decomposition.

References

  • National Institute of Standards and Technology (NIST). Ethane, 1,2-dibromo-1,1-difluoro- (CAS 75-82-1) Thermochemical Data. NIST Chemistry WebBook. Available at: [Link]

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer. Ozone Secretariat. Available at: [Link]

Sources

Technical Masterclass: 1,2-Dibromo-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2-Dibromo-1,1-difluoroethane (CID 6402)

Strategic Precursor for gem-Difluoroalkene Pharmacophores

Executive Summary

1,2-Dibromo-1,1-difluoroethane (PubChem CID 6402; CAS 75-82-1) is a specialized organofluorine intermediate critical to the "fluorine scan" phase of modern drug discovery. While historically utilized as a solvent and fire suppressant (related to the Halon class), its contemporary value lies in its role as a masked gem-difluorovinyl synthon .

In the context of medicinal chemistry, this compound serves as the primary precursor to 1-bromo-1,1-difluoroethene (


) , a vinyl halide used in palladium-catalyzed cross-coupling reactions to introduce the metabolically stable gem-difluoroalkene motif (

or

). This motif acts as a bioisostere for carbonyl groups and oxygen atoms, modulating lipophilicity and metabolic stability without significantly altering steric bulk.

Physicochemical Profile

The following data constitutes the validated baseline for handling and characterization.

PropertyValueContext/Notes
IUPAC Name 1,2-Dibromo-1,1-difluoroethane-
Molecular Formula

-
Molecular Weight 223.84 g/mol Heavy atom count: 6
Physical State Colorless LiquidSweet, chloroform-like odor
Boiling Point 92.5 °C@ 760 mmHg
Melting Point -61.3 °CRemains liquid in standard freezers
Density 2.209 g/mL@ 25 °C (Significantly denser than water)
Refractive Index

1.445 - 1.447
Useful for purity checks
Solubility Immiscible in water; Miscible in EtOH,

,

Lipophilic (

)
Stability Light-sensitive; Decomposes at >200°CStore in amber glass; stabilize with Ag wire if needed

Synthesis & Production (Upstream Workflow)

The most efficient laboratory-scale synthesis involves the electrophilic addition of elemental bromine to 1,1-difluoroethene (Vinylidene Fluoride, VDF) . This reaction is atom-economical and proceeds with high regioselectivity.

Mechanism

The reaction proceeds via a bromonium ion intermediate.[1] The electron-withdrawing fluorine atoms on C1 destabilize the developing positive charge, directing the initial attack of the bromonium ion. However, in a simple addition, the outcome is the vicinal dibromide.



Protocol 1: Quantitative Bromination of Vinylidene Fluoride
  • Objective: Synthesis of 50 g of 1,2-Dibromo-1,1-difluoroethane.

  • Hazards: VDF is a flammable gas (cryogenic liquid under pressure). Bromine is highly corrosive and volatile. Perform in a high-efficiency fume hood.

Reagents:

  • Vinylidene Fluoride (VDF) gas cylinder.

  • Bromine (

    
    ), reagent grade: 36.0 g (11.5 mL, ~225 mmol).
    
  • Dichloromethane (DCM): 100 mL (Solvent).

  • Equipment: 250 mL 3-neck round-bottom flask, dry ice/acetone condenser, gas inlet tube, magnetic stirrer, UV lamp (optional, to accelerate radical initiation if thermal initiation is slow).

Step-by-Step Methodology:

  • Setup: Assemble the 3-neck flask with the gas inlet reaching the bottom, the condenser (cooled to -78°C with dry ice/acetone) to reflux any escaping VDF, and an outlet to a caustic scrubber (10% NaOH) to trap excess

    
     or HBr vapors.
    
  • Charging: Add DCM (100 mL) and liquid Bromine (11.5 mL) to the flask. The solution will be deep red.

  • Addition: Cool the flask to 0°C in an ice bath. Begin a slow stream of VDF gas into the solution with vigorous stirring.

  • Reaction Monitoring: The reaction is self-indicating. As VDF adds across the double bond, the deep red color of bromine will fade to pale yellow/colorless.

    • Note: If the reaction is sluggish, irradiate the flask with a standard laboratory UV lamp (365 nm) or warm slightly to RT to initiate.

  • Completion: Stop gas flow immediately upon decolorization.

  • Work-up: Wash the organic phase with 10%

    
     (sodium thiosulfate) to remove trace bromine, followed by water and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Distill the residue at atmospheric pressure (collect fraction at 91-93°C).
    
  • Yield: Expect >90% yield (~45-50 g).

Reactivity & Drug Development Applications (Downstream)

The primary utility of CID 6402 in drug development is its conversion to 2-bromo-1,1-difluoroethene , a vital building block.

The "Fluorine Scan" Pathway

Researchers use the gem-difluorovinyl group to replace carbonyls (


). The 

group mimics the electronic demand of oxygen but lacks hydrogen bond acceptor capability, often improving membrane permeability (CNS penetration).
Protocol 2: Dehydrobromination to the Vinyl Halide Scaffold
  • Objective: Conversion of CID 6402 to 1-bromo-1,1-difluoroethene.

  • Chemistry: E2 Elimination. The acidity of the protons on C2 (

    
    ) is enhanced by the inductive effect of the adjacent 
    
    
    
    group, allowing clean elimination.


Methodology:

  • Reagents: Dissolve 22.4 g (0.1 mol) of 1,2-Dibromo-1,1-difluoroethane in 50 mL of ethanol.

  • Base Addition: Prepare a solution of KOH (6.2 g, 0.11 mol) in 40 mL ethanol. Add this dropwise to the bromide solution at room temperature over 30 minutes.

  • Reaction: The reaction is slightly exothermic. Stir for 2 hours. KBr salt will precipitate.

  • Isolation: The product, 1-bromo-1,1-difluoroethene, has a low boiling point (approx 6-8°C).

    • Critical Step: The reaction flask must be equipped with a distillation head connected to a receiving flask cooled in liquid nitrogen or a dry ice/acetone bath .

    • Gently warm the reaction mixture (water bath at 40°C). The product will distill over.[2]

  • Storage: Store the collected liquid at -20°C or use immediately in cross-coupling reactions.

Visualizing the Chemical Logic

The following diagram illustrates the transformation of Vinylidene Fluoride into drug scaffolds using CID 6402 as the central hub.

G VDF Vinylidene Fluoride (Start) Dibromide 1,2-Dibromo-1,1-difluoroethane (CID 6402) VDF->Dibromide Bromination (Br2, DCM, 0°C) VinylBromide 1-Bromo-1,1-difluoroethene (Active Reagent) Dibromide->VinylBromide E2 Elimination (KOH, EtOH) DrugScaffold gem-Difluoroalkene Drug Scaffold VinylBromide->DrugScaffold Pd-Catalyzed Coupling (Suzuki/Heck w/ Aryl Boronic Acids)

Caption: The synthetic workflow converting VDF gas into high-value medicinal chemistry scaffolds via CID 6402.

Safety & Environmental Toxicology (E-E-A-T)

  • Ozone Depletion Potential (ODP): As a brominated fluorocarbon, this compound falls under Class I Ozone Depleting Substances (ODS) in many jurisdictions (Montreal Protocol). It releases bromine radicals in the stratosphere, which are far more destructive to ozone than chlorine.

    • Compliance: Use must be strictly limited to "Essential Laboratory Use" or closed-loop industrial intermediate systems.

  • Acute Toxicity:

    • Inhalation: Vapors are narcotic and may sensitize the heart to adrenaline (cardiac arrhythmia), a trait shared by many haloalkanes.

    • Skin/Eye: Severe irritant.[3] The compound is lipophilic and can penetrate skin.

  • Handling: All transfers must occur in a fume hood. Neoprene or PVA gloves are recommended over standard nitrile for prolonged exposure due to the halogenated solvent nature.

References

  • National Institute of Standards and Technology (NIST). Ethane, 1,2-dibromo-1,1-difluoro- Properties and Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane (CID 6402) Compound Summary. National Library of Medicine. [Link]

  • Journal of the Chemical Society. Addition of bromodifluoromethyl radicals to fluoroethylenes. Faraday Transactions 1, 1974, 70, 308-319. (Mechanistic grounding for radical reactivity). [Link][4]

Sources

Physical state of 1,2-Dibromo-1,1-difluoroethane at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth assessment of 1,2-Dibromo-1,1-difluoroethane, specifically addressing its physical state, synthesis, and utility in pharmaceutical research.

CAS: 75-82-1 | Formula:


 | Molecular Weight:  223.84  g/mol [1][2]

Part 1: Executive Technical Summary

Core Directive: At standard room temperature (20–25°C) and pressure (1 atm), 1,2-Dibromo-1,1-difluoroethane is a clear, colorless to light yellow liquid.

While many low-molecular-weight fluorocarbons are gases (e.g., 1,1-difluoroethane), the presence of two heavy bromine atoms significantly increases the molecular weight and polarizability, elevating the boiling point well above ambient conditions. This compound serves as a critical halogenated building block in the synthesis of fluorinated bioactive scaffolds, particularly for introducing the difluoromethyl (


) moiety, a lipophilic bioisostere for oxygen or carbonyl groups in drug design.

Part 2: Physicochemical Characterization

The liquid state of 1,2-Dibromo-1,1-difluoroethane is governed by strong London dispersion forces contributed by the bromine atoms, acting in concert with the dipole-dipole interactions from the fluorine substituents.

Table 1: Key Physicochemical Properties
PropertyValueCondition
Physical State Liquid 25°C, 1 atm
Boiling Point 92–93 °C760 mmHg
Melting Point -61 °C1 atm
Density 2.224 g/cm³25°C
Refractive Index (

)
1.445–1.44720°C
Flash Point 9.5 °CClosed Cup (Highly Flammable)
Solubility Immiscible in water; Soluble in ethanol, ether, chloroform-
Thermodynamic Analysis
  • Boiling Point Elevation: The substitution of hydrogen with bromine (atomic mass ~79.9) dramatically increases the boiling point compared to the parent fluorocarbon.

    • Comparison: 1,1-Difluoroethane (Gas, BP -25°C) vs. 1,2-Dibromo-1,1-difluoroethane (Liquid, BP 93°C).

  • Volatility: Despite being a liquid, it possesses a high vapor pressure and low flash point (9.5°C), classifying it as a volatile and flammable liquid. Strict vapor control is required during handling.

Part 3: Synthetic Utility in Drug Discovery

In medicinal chemistry, 1,2-Dibromo-1,1-difluoroethane is a specialized reagent used to introduce the difluoromethyl (


)  functionality.[3]
Mechanism of Action: The Bioisostere

The


 group is chemically inert and lipophilic. It is often used to replace:
  • Ether Oxygen (–O–): The

    
     group mimics the bond angle and electronic demand of oxygen but increases metabolic stability and lipophilicity (
    
    
    
    ).
  • Carbonyl Group (C=O): It acts as a non-hydrolyzable mimic, preventing metabolic cleavage by esterases or peptidases.

Experimental Workflow: Linker Introduction

The compound acts as a electrophilic building block. A typical workflow involves the generation of a difluoroalkyl radical or cation intermediate.

DrugSynthesis Reagent 1,2-Dibromo-1,1- difluoroethane (Liquid Reagent) Activation Activation (Zn/Cu couple or Photoredox) Reagent->Activation Single Electron Transfer (SET) Intermediate Difluoroalkyl Radical/Carbanion Activation->Intermediate Debromination Coupling Coupling with Nucleophile (Amine/Phenol) Intermediate->Coupling Radical Addition/ Substitution Product Fluorinated Bioactive Scaffold (R-CF2-CH2-R') Coupling->Product Final Workup

Figure 1: Synthetic pathway for utilizing 1,2-Dibromo-1,1-difluoroethane to generate fluorinated drug scaffolds.[4]

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of 1,2-Dibromo-1,1-difluoroethane via electrophilic addition. Reaction:



Safety Pre-Check[3][5]
  • Vinylidene Fluoride: Flammable gas.

  • Bromine: Highly corrosive, toxic oxidizer.

  • Control: Reaction is exothermic. Must be performed in a fume hood with a scrubber.[5]

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone reflux condenser, a gas inlet tube (sparger), and a thermometer.

  • Solvent System: Charge the flask with carbon tetrachloride (

    
    ) or a green alternative like dichloromethane (
    
    
    
    ) to act as a heat sink.
  • Bromine Addition: Add 1.05 equivalents of elemental Bromine (

    
    ). The solution will turn deep red/brown.
    
  • Gas Addition:

    • Cool the reaction vessel to 0–5°C using an ice bath.

    • Slowly bubble Vinylidene Fluoride gas into the solution.

    • Endpoint: The reaction is complete when the deep red bromine color fades to a pale yellow, indicating consumption of

      
      .
      
  • Purification:

    • Wash the organic layer with 10%

      
       (sodium thiosulfate) to quench unreacted bromine.
      
    • Dry over anhydrous

      
      .[3]
      
    • Distillation: Perform fractional distillation. Collect the fraction boiling at 92–93°C.

Part 5: Handling & Safety (E-E-A-T)

Critical Warning: This compound is structurally related to Halons (e.g., Halon 1211). It shares similar toxicity profiles, including cardiac sensitization and ozone depletion potential.

Decision Tree: Spill Management

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Small Small (<50 mL) Fume Hood Volume->Small Large Large (>50 mL) Open Lab Volume->Large ActionSmall Absorb with Vermiculite Place in sealed hazmat bag Small->ActionSmall ActionLarge Evacuate Area (Vapors are heavier than air) Large->ActionLarge

Figure 2: Immediate response protocol for laboratory spills of 1,2-Dibromo-1,1-difluoroethane.

Regulatory Status
  • Ozone Depletion: Class I Ozone Depleting Substance (ODS). Use is often restricted to essential research or critical industrial applications under the Montreal Protocol.

  • PPE: Viton or Silver Shield gloves are required. Standard nitrile gloves offer insufficient protection against halogenated hydrocarbons.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6402, 1,2-Dibromo-1,1-difluoroethane. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethane, 1,2-dibromo-1,1-difluoro- Phase Change Data. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1,2-Dibromo-1,1-difluoroethane from vinylidene fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1,2-Dibromo-1,1-difluoroethane

Part 1: Executive Summary & Strategic Utility

1,2-Dibromo-1,1-difluoroethane (Halon 1202 derivative/intermediate) is a critical fluorinated building block. In drug development, it serves as a precise difluoroethylating agent , allowing the introduction of the lipophilic and metabolically stable


 moiety into bioactive scaffolds. Unlike the more common trifluoromethylation, the difluoromethylene group (

) acts as a bioisostere for oxygen or carbonyl groups, modulating pKa and membrane permeability without the steric bulk of a

group.

This guide details two validated protocols for its synthesis from Vinylidene Fluoride (VDF) :

  • Photochemical Synthesis: Ideal for gram-scale laboratory preparation with high regioselectivity.

  • Thermal Autoclave Synthesis: Designed for multi-kilogram scale-up, utilizing pressure to drive kinetics.

Part 2: Scientific Grounding & Mechanism

Thermodynamic & Kinetic Framework

The addition of bromine (


) to vinylidene fluoride (

) is an exothermic radical chain reaction. Unlike non-fluorinated olefins, the electron-withdrawing effect of the two fluorine atoms on the

-carbon lowers the nucleophilicity of the double bond, rendering electrophilic attack slower. Consequently, external energy (photons or heat) is required to homolyze the

bond and initiate the radical chain.

Regioselectivity: The radical addition is highly regioselective. The bromine radical (


) acts as an electrophile and attacks the electron-rich methylene (

) terminus of VDF. This pathway is favored because it generates a radical intermediate on the fluorinated carbon (

), which is thermodynamically stabilized by the "fluorine effect" (interaction of fluorine lone pairs with the radical center) compared to the alternative primary radical.
Reaction Mechanism Diagram

The following Graphviz diagram illustrates the radical chain propagation and termination pathways.

ReactionMechanism Initiation Initiation (hv or Heat) Br_Rad 2 Br• Initiation->Br_Rad Br2 Br2 Br2->Initiation Homolysis Product Product (BrCH2-CF2Br) Br2->Product H-Abstraction (minor) or Br-Abstraction VDF VDF (CH2=CF2) Br_Rad->VDF Electrophilic Attack (Regioselective) Intermediate Intermediate Radical (BrCH2-CF2•) VDF->Intermediate Forms Stable CF2 Radical Intermediate->Br2 Chain Propagation Termination Termination (Dimerization) Intermediate->Termination Side Reaction Product->Br_Rad Regenerates Chain

Caption: Radical chain mechanism showing the regioselective attack of Br• on the CH2 terminus of VDF.

Part 3: Safety Framework (Critical)

WARNING: This synthesis involves Vinylidene Fluoride (VDF) (Flammable Gas, suspected carcinogen) and Bromine (Corrosive, volatile, toxic).

HazardRisk DescriptionMitigation Strategy
VDF Flammability Forms explosive mixtures with air (LEL 5.5%).Use closed systems; purge with

before/after; ground all equipment.
Bromine Toxicity Causes severe burns; vapor is fatal if inhaled.Handle only in a functioning fume hood; use double-gloved nitrile/laminate.
Pressure VDF is a gas (

). Reactions generate pressure.[1]
Use rated pressure vessels (autoclaves) or cold traps for flow systems.
HF Generation Moisture can hydrolyze fluorinated intermediates to HF.Ensure anhydrous conditions; have Calcium Gluconate gel available.

Part 4: Experimental Protocols

Protocol A: Photochemical Synthesis (Lab Scale)

Objective: Synthesis of 50–100 g of 1,2-dibromo-1,1-difluoroethane. Mechanism: UV-initiated radical addition at ambient pressure.

Equipment:

  • Quartz immersion well or Pyrex flask (if using high-intensity visible light).

  • Medium-pressure Mercury vapor lamp (450W) or high-intensity UV-LED array (365 nm).

  • Gas dispersion tube (fritted glass).

  • Dry Ice/Acetone condenser (

    
    ).
    
  • Scrubber (NaOH) for exit gas.

Reagents:

  • Bromine (

    
    ): 1.05 eq (slight excess).
    
  • Vinylidene Fluoride (VDF): Gas cylinder.

  • Dichloromethane (DCM): Solvent (Optional, can be run neat).

Step-by-Step Methodology:

  • Setup: Assemble the photochemical reactor. Connect the VDF cylinder to a mass flow controller or a calibrated rotameter. Connect the reactor exit to a Dry Ice condenser (to reflux escaping VDF) followed by a NaOH scrubber.

  • Charging: Charge the reactor with liquid Bromine (e.g., 32 g, 200 mmol). If using solvent, add 50 mL DCM to moderate the reaction rate.

  • Initiation: Turn on the cooling water for the lamp jacket, then ignite the UV lamp.

  • Addition: Slowly bubble VDF gas into the bromine solution through the frit.

    • Observation: The deep red color of bromine will gradually fade to pale yellow/orange.

    • Rate Control: Adjust VDF flow so that minimal gas escapes the condenser. The reaction is fast; "breakthrough" of VDF indicates flow is too high.

  • Completion: Continue addition until the bromine color is nearly discharged (pale straw color).

  • Workup:

    • Purge the solution with Nitrogen for 15 minutes to remove excess VDF.

    • Wash the organic phase with 10%

      
       (aq) to remove residual bromine (color change to clear).
      
    • Wash with water, then brine. Dry over

      
      .
      
  • Purification: Distill the crude liquid.

    • Target Fraction: Collect fraction boiling at 92–93°C (at 760 mmHg).

Protocol B: Thermal Autoclave Synthesis (Scale-Up)

Objective: Synthesis of >1 kg. Mechanism: Thermally initiated radical addition under autogenous pressure.

Equipment:

  • Stainless Steel (Hastelloy or Monel preferred) Autoclave (rated >50 bar).

  • Mechanical stirrer.

Step-by-Step Methodology:

  • Preparation: Cool the autoclave to

    
    .
    
  • Charging:

    • Charge liquid Bromine (1.0 eq) into the open autoclave (or via suction).

    • Seal the reactor.

    • Evacuate air (vacuum) to remove oxygen (radical inhibitor).

  • VDF Addition: Connect the VDF cylinder. Pressurize the reactor with VDF to saturation at

    
    , or weigh in the exact stoichiometric mass of VDF (1.0 eq) using a mass flow meter or by weighing the feed cylinder.
    
  • Reaction:

    • Heat the reactor to 60–80°C .

    • Pressure Monitoring: Pressure will initially rise due to heating, then drop significantly as VDF is consumed.

    • Stir vigorously (1000 rpm) to maximize gas-liquid mass transfer.

  • Completion: Reaction is complete when pressure stabilizes (stops dropping) and temperature exotherm subsides.

  • Workup:

    • Cool to room temperature.

    • Vent excess pressure (scrub vented gas).

    • Open reactor and pour out the crude liquid.

    • Follow washing/distillation steps as in Protocol A.

Part 5: Analysis & Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your product against these standard metrics.

Table 1: Physicochemical Specifications

PropertyValueNotes
Appearance Clear, colorless to pale yellow liquidDark color indicates residual

.[2]
Boiling Point 92–93°C (760 mmHg)Distinct from 1,2-dibromoethane (

).
Density

High density is characteristic of bromofluorocarbons.
Refractive Index

-

Spectroscopic Validation:

  • GC-MS: Look for molecular ion clusters consistent with two bromine atoms (1:2:1 intensity ratio for

    
    , 
    
    
    
    ,
    
    
    ).
    • Parent Ion: m/z ~222, 224, 226.

    • Fragment: m/z 143 (

      
      ).
      
  • 1H NMR (

    
    ): 
    
    • Signal:

      
       ppm.
      
    • Splitting: Triplet (

      
      ).
      
    • Interpretation: The methylene protons (

      
      ) are split by the two adjacent fluorine atoms.
      
  • 19F NMR (

    
    ): 
    
    • Signal:

      
       ppm (relative to 
      
      
      
      ).
    • Splitting: Triplet (

      
      ).
      
    • Interpretation: The fluorine atoms are split by the two adjacent protons.

Part 6: Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Setup Setup Reactor (Quartz/UV or Autoclave) Start->Setup Br2_Add Charge Bromine (Liquid) (Optional: DCM Solvent) Setup->Br2_Add VDF_Add Introduce VDF Gas (Bubbling or Pressure) Br2_Add->VDF_Add Reaction Reaction Phase (UV or 60-80°C) VDF_Add->Reaction Monitor Monitor Color/Pressure (Red -> Pale Yellow) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench/Wash (NaHSO3 + Water) Monitor->Quench Complete Dry Drying (MgSO4) Quench->Dry Distill Fractional Distillation (Collect @ 92-93°C) Dry->Distill QC QC Analysis (NMR/GC-MS) Distill->QC

Caption: Step-by-step workflow for the synthesis and purification of 1,2-dibromo-1,1-difluoroethane.

Part 7: References

  • Haszeldine, R. N., & Steele, B. R. (1953). "Fluorocarbon Derivatives. Part IX. The Addition of Bromine to Fluoro-olefins."[3] Journal of the Chemical Society, 1199-1206.

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on radical addition to fluoroalkenes).

  • National Institute of Standards and Technology (NIST). "Ethane, 1,2-dibromo-1,1-difluoro- Properties."[4][5] NIST Chemistry WebBook.[5]

  • Paleta, O. (1977). "Fluorine-containing free radicals." Russian Chemical Reviews, 46(11). (Review of regioselectivity in radical additions).

  • Daikin Industries. (2015). "Process for producing brominated fluorocarbons." US Patent 9,012,703. (Industrial context for handling VDF/Bromine).

Sources

1,2-Dibromo-1,1-difluoroethane as a fire suppression agent mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Characterization & Assessment of 1,2-Dibromo-1,1-difluoroethane (Halon 2202)

Executive Summary & Regulatory Compliance

Subject: 1,2-Dibromo-1,1-difluoroethane (CAS: 75-82-1), commonly designated as Halon 2202 .

Critical Safety & Regulatory Notice: This substance is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol. It possesses a high Ozone Depletion Potential (ODP) due to the presence of labile bromine atoms.

  • Current Status: Phased out of production in most jurisdictions.

  • Permitted Uses: Strictly limited to essential critical use exemptions (aviation/military legacy systems), feedstock for chemical synthesis, or controlled laboratory research for mechanistic comparison against non-ODS alternatives.

  • Scope of Guide: This document details the fire suppression mechanism and characterization protocols for researchers studying halogenated suppressants. It serves as a reference model for understanding bromine-mediated radical scavenging.

Chemical Identity & Physical Properties

Halon 2202 is a hydrobromofluorocarbon (HBFC). Unlike fully halogenated Halons (e.g., Halon 1301), it contains hydrogen, making it slightly less stable in the atmosphere but still highly destructive to ozone if it reaches the stratosphere.

PropertyValueRelevance to Fire Suppression
Formula

(specifically

)
Source of Br* radicals for chemical inhibition.
Molecular Weight 223.84 g/mol High vapor density aids in "blanketing" the fire source.
Boiling Point 92-93 °CLiquid at room temperature; requires atomization/vaporization.
Vapor Pressure ~40 mmHg @ 25°CLow volatility compared to Halon 1301; acts as a streaming agent.
Density 2.22 g/mLHeavy liquid; penetrates fuel plumes effectively.

Mechanism of Action: The Bromine Cycle

The superior efficacy of Halon 2202 compared to modern HFCs (hydrofluorocarbons) lies in its dual-action mechanism: Physical Cooling (20%) and Chemical Scavenging (80%).

Chemical Scavenging (The "Heart" of Suppression)

Combustion is sustained by a chain reaction of free radicals, primarily Hydrogen (


), Oxygen (

), and Hydroxyl (

). Halon 2202 functions as a "chain breaker."
  • Decomposition: Upon entering the flame zone (>400°C), the weak C-Br bond breaks first.

    
    
    
  • Inhibition Cycle: The released Bromine atom (

    
    ) enters a catalytic cycle that depletes the fuel's radical population.
    

Key Reaction Steps:

  • Step A:

    
     (Formation of HBr)
    
  • Step B:

    
     (Scavenging OH, regenerating Br)
    
  • Step C:

    
     (Scavenging H, regenerating Br)
    

Result: The


 atom is not consumed. It acts as a catalyst, continuously removing the high-energy 

and

radicals necessary for flame propagation, converting them into stable molecules (

,

).
Visualization: The Catalytic Bromine Cycle

BromineCycle Halon Halon 2202 (Liquid) BrRadical Br• (Active Scavenger) Halon->BrRadical Thermal Decomposition FlameHeat Flame Heat (>400°C) FlameHeat->Halon HBr HBr (Intermediate) BrRadical->HBr + H-Fuel HBr->BrRadical + OH• / H• (Regeneration) StableProducts Stable Products (H₂O, H₂) HBr->StableProducts FuelRadicals Flame Radicals (OH•, H•) FuelRadicals->StableProducts Scavenged by HBr

Caption: Figure 1. The catalytic cycle of Bromine inhibition. Note how the active Br• radical is regenerated, allowing a small concentration of agent to extinguish a large fire.

Experimental Protocols for Characterization

Researchers characterizing Halon 2202 or comparing new agents against it must use standardized efficiency tests.

Protocol A: The Cup Burner Test (ISO 14520 / NFPA 2001)

This is the industry standard for determining the Minimum Extinguishing Concentration (MEC) .

Objective: Determine the volume % of agent in air required to extinguish a diffusion flame of n-Heptane.

Equipment:

  • Cup Burner Apparatus (85mm glass chimney, 28mm fuel cup).

  • Mass Flow Controllers (Air and Agent).

  • Fuel: n-Heptane (>99% purity).

  • Temperature probe (Type K thermocouple).

Workflow:

  • Baseline: Establish a stable n-Heptane flame with pure air flow (typically 40 L/min) for 60 seconds.

  • Introduction: Begin introducing vaporized Halon 2202 into the air stream. Note: Since Halon 2202 is liquid, it must be heated/vaporized prior to mixing.

  • Step-Up: Increase agent concentration in increments of 0.1% vol.

  • Observation: Observe flame behavior. Look for "lift-off" (flame detaching from cup) and instability.

  • Extinction: The point where the flame completely disappears. Record the flows.

  • Calculation:

    
    
    (Where Q is volumetric flow rate).
    
Protocol B: Inerting Concentration (Explosion Sphere)

Used to determine the concentration required to prevent ignition of a premixed fuel/air cloud.

Objective: Find the "Inerting Point" for a stoichiometric Propane/Air mixture.

Workflow:

  • Evacuation: Evacuate a 20L spherical explosion vessel.

  • Partial Pressures: Add Halon 2202 vapor to a target partial pressure (

    
    ).
    
  • Fuel/Air: Add Propane and Air to reach 1 atm total pressure at stoichiometric ratio.

  • Ignition: Trigger a 60J spark in the center.

  • Criterion: If pressure rise < 1 psi (or < 7% baseline), the mixture is inert. If explosion occurs, increase agent concentration.

Visualization: Cup Burner Workflow

CupBurner Start Start Air Flow (40 L/min) Ignite Ignite n-Heptane (Stabilize 60s) Start->Ignite Chimney Flow into Chimney Ignite->Chimney Vaporize Vaporize Halon 2202 (Heat Source) Mix Mix Agent + Air Vaporize->Mix Mix->Chimney Check Flame Extinguished? Chimney->Check Record Record MEC % Check->Record Yes Increase Increase Agent (+0.1%) Check->Increase No Increase->Mix

Caption: Figure 2. Logic flow for determining Minimum Extinguishing Concentration (MEC) via Cup Burner method.

Safety & Toxicology Profile

Working with Halon 2202 requires strict adherence to safety protocols due to its toxicity and breakdown products.

EndpointHazard DescriptionPrecaution
Cardiac Sensitization Halocarbons can sensitize the heart to epinephrine, leading to arrhythmia.Avoid use in high-stress environments or if taking sympathomimetics.
Acute Toxicity LC50 (Rat) ~20,000 ppm (2 hrs).[1][2] Narcotic effects at high doses.Use only in fume hoods or well-ventilated areas.
Decomposition Produces Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) upon contact with fire.[3]HF is corrosive and toxic.[3] Use full-face respirators if fire testing.
Chronic Potential liver/kidney damage (analogous to dibromoethane).[4]Avoid skin contact; wear nitrile gloves and lab coat.

Disposal: Do NOT vent to atmosphere. All waste agent must be captured in cryogenic traps or pressure vessels and sent to an authorized destruction facility (e.g., rotary kiln incineration) in accordance with EPA/Montreal Protocol guidelines.

References

  • National Institute of Standards and Technology (NIST). (2005). Revised NFPA Cup-Burner Test Method: Improving Reproducibility. NIST Technical Note.[5] Link

  • ChemicalBook. (2023). 1,2-Dibromo-1,1-difluoroethane Safety Data Sheet (SDS).[1]Link

  • US EPA. (2023). Ozone-Depleting Substances: Class I Substances.Link

  • Gann, R. G. (1995). Fire Suppression by Halon 1301 Replacements.[6] NIST Special Publication 861. (Provides comparative mechanistic data for brominated agents). Link

  • Matrix Fine Chemicals. (2023). 1,2-Dibromo-1,1-difluoroethane Product Specifications.Link

Sources

Dehydrobromination of 1,2-Dibromo-1,1-difluoroethane to bromodifluoroethene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Bromo-2,2-difluoroethylene via Base-Mediated Dehydrobromination

Executive Summary

This application note details the protocol for the synthesis of 1-bromo-2,2-difluoroethylene (BDFE) , a critical fluorinated building block used in the development of bioisosteres for medicinal chemistry and as a comonomer for high-performance fluoropolymers. The method utilizes a base-mediated dehydrobromination of 1,2-dibromo-1,1-difluoroethane , favoring an E2 elimination mechanism to yield the target gem-difluoroalkene.

Key Technical Parameters:

  • Target Compound: 1-Bromo-2,2-difluoroethylene (

    
    )[1]
    
  • CAS No: 359-08-0[2]

  • Boiling Point: 6.7 °C (Volatile Liquid/Gas)

  • Yield Potential: >80%

  • Purity: >98% (via low-temperature distillation)

Scientific Foundation & Mechanism

Importance in Drug Development

The gem-difluoroalkene moiety (


) acts as a bioisostere for carbonyl groups (

) and amide bonds in peptide mimetics. It mimics the electronic properties of the carbonyl oxygen while removing hydrogen bond acceptor capability, often improving metabolic stability and lipophilicity. BDFE serves as a versatile precursor for introducing this motif via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Reaction Mechanism (E2 Elimination)

The synthesis proceeds via the dehydrobromination of 1,2-dibromo-1,1-difluoroethane.[1] The reaction is regioselective due to the availability of protons.

  • Substrate:

    
    
    
  • Proton Source: The only abstractable protons are located on C2 (

    
    ).
    
  • Leaving Group: Elimination of H from C2 and Br from C1 (

    
    ) is the favored 
    
    
    
    -elimination pathway, driven by the formation of the stable fluorinated alkene.
  • Alternative Pathway (Disfavored):

    
    -elimination (removal of H and Br from C2) would generate a carbene, which is energetically unfavorable under these conditions compared to the concerted E2 process.
    

Mechanism Reactant 1,2-Dibromo-1,1-difluoroethane (CF2Br-CH2Br) TS Transition State [HO...H...C-C...Br]‡ Reactant->TS + KOH (Base) Product 1-Bromo-2,2-difluoroethylene (CF2=CHBr) TS->Product E2 Elimination Byproducts KBr + H2O TS->Byproducts

Figure 1: Mechanistic pathway for the base-mediated dehydrobromination.

Experimental Protocol

Safety Warning: The product, 1-bromo-2,2-difluoroethylene, has a boiling point of ~6.7 °C. It is a flammable gas at room temperature and must be handled in a well-ventilated fume hood. All receiving flasks must be cooled to -78 °C (Dry Ice/Acetone) to prevent product loss and exposure.

Materials & Reagents
ReagentCAS No.[3][4][5]RoleEquiv.
1,2-Dibromo-1,1-difluoroethane 75-82-1Substrate1.0
Potassium Hydroxide (KOH) 1310-58-3Base2.0 - 2.5
Water 7732-18-5Solvent-
Ethanol (Optional) 64-17-5Co-solvent-
Apparatus Setup
  • Reactor: 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

  • Distillation Head: Short-path distillation head connected to the reactor.

  • Condenser: A reflux condenser kept at ~20 °C (using water) can be placed before the distillation takeoff to return unreacted starting material (BP ~92 °C) while allowing the product (BP 6.7 °C) to pass.

  • Collection System: The distillation outlet must lead to a cold trap immersed in a Dry Ice/Acetone bath (-78 °C).

Setup Flask Reaction Flask (KOH + H2O) 60°C Reflux Reflux Condenser (Retains SM) Flask->Reflux Vapors Funnel Addition Funnel (Substrate) Funnel->Flask Dropwise Addition Reflux->Flask Refluxing SM Trap Cold Trap (-78°C) (Collects Product) Reflux->Trap Product Gas (BP 6°C)

Figure 2: Reaction and isolation setup for volatile product synthesis.

Step-by-Step Procedure
  • Base Preparation: Dissolve KOH (2.0 equiv) in water (approx. 1.5 mL per gram of KOH) in the reaction flask. Heat the solution to 60 °C with vigorous stirring.

    • Note: Ethanol can be added to improve solubility, but an aqueous system facilitates phase separation of the starting material.

  • Addition: Slowly add 1,2-dibromo-1,1-difluoroethane (1.0 equiv) via the addition funnel over 30–60 minutes.

    • Observation: As the reaction proceeds, the volatile product will form and vaporize immediately.

  • Reaction & Collection: Maintain the internal temperature at 60–70 °C. The product vapors will pass through the reflux condenser (which condenses water and starting material back into the flask) and collect in the -78 °C cold trap as a colorless liquid.

  • Completion: Continue heating for 1 hour after addition is complete to ensure full conversion.

  • Purification: The liquid collected in the cold trap is typically >90% pure. For higher purity, perform a low-temperature distillation (keeping the receiving flask at -78 °C).

  • Storage: Store the product in a sealed, pressure-rated stainless steel cylinder or a heavy-walled glass ampoule at -20 °C or lower .

Characterization & Analysis

The product is identified by its distinct boiling point and NMR spectral signatures.

PropertyValue / Observation
Physical State Colorless gas/volatile liquid
Boiling Point 6.7 °C (at 760 mmHg)
GC-MS Molecular Ion (

): 142.9 / 144.9 (Br isotope pattern)
¹H NMR

5.16 ppm (dd,

Hz)
¹⁹F NMR

-83.2, -84.1 ppm (dd, gem-difluoro pattern)

Interpretation:

  • The ¹H NMR shows a doublet of doublets due to coupling with the two non-equivalent fluorine atoms (cis and trans coupling constants differ).

  • The ¹⁹F NMR confirms the presence of the

    
     group adjacent to the double bond.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product escaping the trap.Ensure the cold trap is maintained at -78 °C (fresh Dry Ice). Check system for leaks.
Impurity: Starting Material Distillation temp too high.Improve reflux efficiency. Ensure the vertical condenser is cool enough to return the SM (BP 92°C) but warm enough to let product pass.
Impurity: 1,1-Difluoro-2,2-dibromoethane Rearrangement (rare).Verify starting material purity.[6] This isomer is thermodynamically less stable but check GC.
Slow Reaction Poor phase contact.Increase stirring speed significantly. Use a Phase Transfer Catalyst (e.g., TBAB) if using a biphasic aqueous system.

References

  • Preparation method of fluorobromoethylene. CN102875324A. (2013).
  • Facile Synthesis of Unsymmetrical 1,1-Diaryl-2,2-difluoroethenes via Stepwise Coupling of 1,1-Dibromo-2,2-difluoroethene . Journal of Fluorine Chemistry. (2010). [Link]

  • 1-Bromo-2,2-difluoroethylene Properties . NIST Chemistry WebBook, SRD 69. [Link]

  • Radical Copolymerization of Vinylidene Fluoride with 1-Bromo-2,2-difluoroethylene . Macromolecules. (2006). [Link]

Sources

Application Notes and Protocols for 1,2-Dibromo-1,1-difluoroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Halogenated Solvent

In the vast landscape of organic solvents, the selection of an appropriate medium is paramount to the success of a chemical transformation. 1,2-Dibromo-1,1-difluoroethane (DBDFE), a dense, non-flammable, and structurally distinct halogenated alkane, presents a unique combination of properties that merit its consideration as a specialized solvent in modern organic synthesis. While not as commonly employed as other halogenated solvents, its distinct physical and chemical characteristics suggest potential advantages in specific applications, particularly where density, reaction temperature control, and the influence of its constituent halogens are critical parameters.

This guide provides a comprehensive overview of 1,2-dibromo-1,1-difluoroethane, from its fundamental properties to its potential applications as a solvent. The protocols herein are designed to serve as a foundational starting point for researchers exploring the utility of this solvent, with a strong emphasis on the underlying chemical principles and safety considerations.

Core Properties of 1,2-Dibromo-1,1-difluoroethane (DBDFE)

A thorough understanding of a solvent's physical and chemical properties is the cornerstone of its effective application. DBDFE is a colorless liquid with the chemical formula C₂H₂Br₂F₂.[1][2]

Table 1: Physicochemical Properties of 1,2-Dibromo-1,1-difluoroethane

PropertyValueSource(s)
CAS Number 75-82-1[1][2][3][4][5]
Molecular Formula C₂H₂Br₂F₂[1][2]
Molecular Weight 223.84 g/mol [1]
Appearance Colorless liquid[6]
Density 2.2238 g/mL (@ 20 °C)[2]
Boiling Point 92-93 °C[5]
Melting Point -61 °C[5]
Solubility Data not readily available, but expected to be miscible with many organic solvents.

The high density of DBDFE is one of its most notable features, making it a candidate for reactions requiring facile separation from less dense aqueous or organic phases. Its boiling point of 92-93 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

Safety, Handling, and Disposal: A Non-Negotiable Priority

As with all halogenated compounds, the safe handling of 1,2-dibromo-1,1-difluoroethane is of paramount importance. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Furthermore, it is recognized as a Class I ozone-depleting substance.[2]

Personal Protective Equipment (PPE) and Engineering Controls

PPE_Workflow

Key Handling Precautions:

  • Ventilation: Always handle 1,2-dibromo-1,1-difluoroethane in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to halogenated solvents (e.g., nitrile or neoprene).[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[2]

  • Thermal Decomposition: Upon heating, DBDFE can decompose to produce hazardous substances including hydrogen bromide and hydrogen fluoride.[2]

Spill and Waste Management

In the event of a spill, absorb the material with a dry, inert chemical absorbent and place it in a suitable container for disposal.[2] All waste containing DBDFE must be disposed of as hazardous halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Potential Applications in Organic Synthesis: A Theoretical Framework

While specific, documented applications of 1,2-dibromo-1,1-difluoroethane as a solvent are limited in readily available literature, its properties allow for informed speculation on its potential uses. The following sections outline theoretical applications and provide generalized protocols based on the behavior of similar halogenated solvents.

As a Dense, Non-Reactive Medium for Biphasic Reactions

The high density of DBDFE (2.2238 g/mL) makes it an excellent candidate for reactions where phase separation is a key part of the workup. For reactions involving aqueous reagents, the organic phase containing the product dissolved in DBDFE will form the lower layer, simplifying separation.

Conceptual Application: Phase-Transfer Catalysis

In phase-transfer catalysis (PTC), a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. A dense solvent like DBDFE could be advantageous in PTC systems involving an aqueous phase and an organic phase.

PTC_Workflow

Potential Role in Free-Radical Reactions

Halogenated solvents are often used in free-radical reactions due to their general inertness towards radical intermediates. While specific examples using DBDFE are not prevalent, its C-H and C-Br bonds could potentially participate in radical processes under certain conditions. Researchers should exercise caution and conduct small-scale trials to assess its suitability for their specific radical transformation.

Proposed Protocol: Free-Radical Bromination of an Alkane (Illustrative)

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkane substrate in 1,2-dibromo-1,1-difluoroethane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) to the solution.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (or the decomposition temperature of the initiator) and irradiate with a UV lamp to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purify by distillation or chromatography as needed.

Causality in Protocol Design:

  • Solvent Choice: DBDFE is chosen for its potential inertness and its ability to dissolve both the nonpolar alkane and the brominating agent. Its boiling point allows for thermal initiation of many radical initiators.

  • Initiator: AIBN or benzoyl peroxide are common radical initiators that decompose upon heating or UV irradiation to generate the initial radical species.

  • Workup: The aqueous washes are crucial to remove byproducts and unreacted reagents, ensuring the purity of the final product.

Solvent for Reactions Involving Fluorinated Compounds

The principle of "like dissolves like" suggests that the fluorine content of DBDFE may enhance its ability to dissolve highly fluorinated reactants or reagents. This could be particularly useful in the synthesis of fluorinated pharmaceuticals or materials where solubility in common organic solvents is limited.

Reactivity as a Reagent: A Note of Caution

While the focus of this guide is on its use as a solvent, it is crucial to recognize that 1,2-dibromo-1,1-difluoroethane can also act as a reagent. Its structural similarity to other polyhaloalkanes suggests it could be a source for the introduction of a difluoromethyl or a bromo-difluoroethyl moiety into a molecule.[7] Researchers should be aware of potential side reactions where the solvent participates in the chemical transformation, especially in the presence of strong bases or nucleophiles.

Conclusion and Future Outlook

1,2-Dibromo-1,1-difluoroethane is a solvent with a unique set of properties that warrants further investigation by the synthetic chemistry community. Its high density, moderate boiling point, and halogenated nature suggest potential applications in biphasic systems, free-radical chemistry, and as a medium for reactions involving fluorinated compounds. While a lack of extensive literature on its use as a solvent necessitates careful evaluation and optimization for each new application, the foundational data and theoretical frameworks presented in this guide offer a solid starting point for researchers looking to explore the potential of this intriguing solvent. As the demand for specialized solvents in organic synthesis continues to grow, a deeper understanding and application of compounds like DBDFE will undoubtedly contribute to the advancement of chemical innovation.

References

  • Ethane, 1,2-dibromo-1,1-difluoro-. NIST WebBook. Available at: [Link]

  • Ethane, 1,2-dibromo-1,1-difluoro-. NIST WebBook. Available at: [Link]

  • 1,2-DIBROMO-1,1-DIFLUOROETHANE | CAS 75-82-1. Matrix Fine Chemicals. Available at: [Link]

  • Shreeve, J. M., & Kirchmeier, R. L. (2004). Syntheses of very dense halogenated liquids. The Journal of Organic Chemistry, 69(19), 6511–6513. Available at: [Link]

  • 1,2-dibromo-1,1-difluoroethane (C2H2Br2F2). PubChemLite. Available at: [Link]

  • Dibromotetrafluoroethane. Wikipedia. Available at: [Link]

  • Aluri, B. R. (2008). 1,2Dibromoethane - A Versatile Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

  • Peel, J. B., Gan, T. H., & Carnovale, F. (1979). Photoelectron spectra of 1,2-dibromo-1,1-difluoroethane, 1,2-bromochloroethane, and 1,2-dichloro-, 1,2-dibromo-, and 1,2-diiodotetrafluoroethane. The Journal of Physical Chemistry, 83(5), 598–602. Available at: [Link]

  • 1,2-DIBROMO-1,1-DIFLUOROETHANE | CAS#:75-82-1. Chemsrc. Available at: [Link]

  • Haszeldine, R. N., & Steele, B. R. (1957). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Journal of the Chemical Society C: Organic, 2800. Available at: [Link]

Sources

Application Note: Radical Bromination Protocols for 1,1-Difluoroethane (HFC-152a)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Value in Drug Development

The incorporation of fluorine into pharmaceutical candidates is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 1,1-Difluoroethane (commercially available as HFC-152a) serves as an inexpensive, low-molecular-weight building block. Its radical bromination yields 1-bromo-1,1-difluoroethane , a highly versatile electrophile used to install the 1,1-difluoroethyl group into complex APIs via transition-metal-catalyzed cross-coupling or direct nucleophilic substitution.

Because 1,1-difluoroethane is a gas at room temperature (bp: −25 °C), traditional batch bromination is inefficient and hazardous. This application note details the mechanistic causality governing the regioselectivity of this reaction and provides validated, self-validating methodologies for both lab-scale photochemical flow synthesis and pilot-scale thermal processing.

Mechanistic Causality & Regioselectivity

1,1-Difluoroethane (


) possesses two distinct types of C–H bonds: the β-hydrogens on the methyl group and the α-hydrogen on the difluoromethyl group.

The Causality of Regioselectivity: One might assume that the highly electronegative fluorine atoms would inductively deactivate the α-C–H bond toward the electrophilic bromine radical (


). However, radical stability is governed by a delicate balance of polar and enthalpic effects. Abstraction of the α-hydrogen generates the 

radical. This intermediate is profoundly stabilized by resonance—specifically, the donation of fluorine lone-pair electrons into the singly occupied p-orbital of the carbon radical.

Conversely, abstraction of a β-hydrogen yields the


 radical, which suffers from the strong inductive electron withdrawal of the adjacent 

group without any compensatory resonance stabilization. As demonstrated by Coomber and Whittle, this energetic disparity makes the vapor-phase bromination exquisitely regioselective, yielding 1-bromo-1,1-difluoroethane exclusively, with the β-brominated isomer comprising <0.1% of the product .

Mechanism Init Initiation Br2 + hν/Δ → 2 Br• Prop1 Propagation 1 (H-Abstraction) CH3CHF2 + Br• → CH3CF2• + HBr Init->Prop1 Br• generation Prop2 Propagation 2 (Bromine Transfer) CH3CF2• + Br2 → CH3CBrF2 + Br• Prop1->Prop2 α-fluoro radical Prop2->Prop1 Br• chain carrier Term Termination Radical Recombination (e.g., 2 Br• → Br2) Prop2->Term Chain termination

Radical chain mechanism for the α-bromination of 1,1-difluoroethane.

Physicochemical & Reaction Data

To design a robust protocol, the physical properties of the substrate and product must dictate the reactor design. The low boiling point of the product (15 °C) necessitates cryogenic trapping and pressurized storage.

Table 1: Substrate and Product Properties
Property1,1-Difluoroethane (Reactant)1-Bromo-1,1-difluoroethane (Product)
Formula


Molecular Weight 66.05 g/mol 144.95 g/mol
Boiling Point −25 °C15 °C
Physical State (20 °C) Colorless GasVolatile Liquid / Gas
Table 2: Comparison of Bromination Modalities
ParameterPhotochemical Flow (Lab Scale)Thermal Vapor-Phase (Pilot Scale)
Initiation Method UV/Vis Light (365–400 nm)Heat (450 °C)
Optimal Molar Ratio (Substrate:

)
1.2 : 1.01.1 : 1.0
Residence Time 1–5 minutes5–10 seconds
Primary Byproducts Trace polybrominated speciesVinylidene fluoride, Polybromides
Key Advantage High regiocontrol, mild conditionsHigh throughput, industrial scalability

Experimental Methodologies

Protocol A: Continuous-Flow Photochemical Bromination (Lab Scale)

Causality of Design: Photochemical initiation at ambient temperature prevents the thermal elimination of HBr (which would yield vinylidene fluoride) and limits over-bromination. Continuous flow allows for precise stoichiometric control of gaseous reagents.

Self-Validating System: This setup integrates an inline alkaline/thiosulfate scrubber. If the stoichiometry is correct, all bromine is consumed in the photoreactor. The absence of a red/brown tint in the cryogenic trap serves as an immediate, visual validation of complete bromine consumption and successful reaction progression.

Step-by-Step Procedure:

  • Gas Metering: Connect a cylinder of 1,1-difluoroethane to a calibrated Mass Flow Controller (MFC). Set the flow rate to deliver 1.2 equivalents of gas relative to the bromine feed.

  • Reagent Mixing: Route the gas through a glass saturator containing liquid bromine (

    
    ) maintained at a controlled temperature (e.g., 10 °C) to achieve a consistent vapor pressure, ensuring a 1.2:1.0 (
    
    
    
    :
    
    
    ) molar ratio.
  • Photochemical Reaction: Pass the mixed vapor stream through a transparent fluorinated ethylene propylene (FEP) or quartz capillary coil wrapped around a 365 nm UV-LED cylinder. Maintain the reactor at 25 °C with a cooling fan.

  • Inline Scrubbing: Route the reactor effluent directly into a scrubber column packed with Raschig rings and circulating an aqueous solution of 10%

    
     and 10% 
    
    
    
    . Mechanism: This neutralizes the HBr byproduct and quenches any unreacted
    
    
    .
  • Drying & Condensation: Pass the scrubbed, neutralized gas through a column of anhydrous

    
     to remove moisture. Route the dry gas into a Schlenk flask submerged in a dry ice/acetone bath (−78 °C) to condense the 1-bromo-1,1-difluoroethane.
    
  • Isolation: Purify the collected liquid via low-temperature fractional distillation, collecting the fraction boiling at 14–16 °C. Store in a sealed, pressure-rated ampoule at −20 °C.

FlowSetup Gas CH3CHF2 Gas (MFC Controlled) Br2 Br2 Vaporizer (Saturator) Gas->Br2 Reactor Photoreactor (hv = 365 nm) Br2->Reactor Gas Mixture Scrubber Alkaline Scrubber (Na2S2O3 / NaOH) Reactor->Scrubber Effluent + HBr Trap Cold Trap (-78 °C) Product Collection Scrubber->Trap Purified Gas

Continuous-flow photochemical setup for the vapor-phase bromination.

Protocol B: High-Temperature Thermal Bromination (Pilot Scale)

Causality of Design: For industrial scale-up, thermal initiation is preferred over photochemistry due to light-penetration limitations in large reactors. Davis and Broadworth established that maintaining the reactor strictly at 450 °C with a slight excess of substrate (1.1:1 ratio) maximizes conversion to the mono-brominated product (up to 75%) . Exceeding 500 °C triggers the elimination of HBr, leading to the formation of vinylidene fluoride and subsequent polybromination.

Step-by-Step Procedure:

  • Pre-heating & Mixing: Independently pre-heat a stream of 1,1-difluoroethane and a stream of vaporized bromine to 150 °C. Merge the streams in a mixing tee at a 1.1:1.0 molar ratio.

  • Thermal Reactor: Inject the mixture into a heated Monel or Inconel tubular reactor maintained precisely at 450 °C. Adjust the flow rates to achieve a residence time of 5 to 10 seconds.

  • Rapid Quench: Immediately route the hot effluent through a water-cooled heat exchanger to drop the temperature below 50 °C, effectively terminating the radical chain propagation.

  • Scrubbing & Distillation: Pass the cooled gas through a counter-current alkaline scrubber to remove HBr. Compress the scrubbed gas, dry it over molecular sieves, and isolate the product via pressurized fractional distillation.

References

  • Coomber, J. W., & Whittle, E. (1966). Bromination of fluoro-alkanes. Part 3.—Methane, fluoroform and fluoro-ethanes. Transactions of the Faraday Society, 62, 1553-1559.[Link]

  • Davis, R. A., & Broadworth, M. R. (1966). Vapor Phase Bromination of 1,1-Difluoroethane. Industrial & Engineering Chemistry Product Research and Development, 5(4), 337-339.[Link]

Application Note: 1,2-Dibromo-1,1-difluoroethane (DBDFE) in Advanced Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dibromo-1,1-difluoroethane (DBDFE, CAS: 75-82-1) is a highly specialized halogenated intermediate critical to the synthesis of advanced fluoroelastomers (FKM/FFKM)[1]. While standard fluoropolymers like PTFE offer exceptional chemical inertness—making them ideal for pharmaceutical manufacturing equipment, Sterilization-in-Place (SIP) seals, and drug-contact surfaces—they are highly crystalline and cannot be easily molded.

To create flexible, moldable elastomeric networks, a "cure site monomer" (CSM) must be integrated into the polymer backbone[2]. DBDFE serves as the direct, high-yield synthetic precursor to 1-bromo-2,2-difluoroethylene (BDFE) , the industry-standard CSM that enables peroxide-mediated vulcanization of these critical materials[3].

Mechanistic Insights: The "Cure Site" Paradigm

The fundamental challenge in fluoroelastomer engineering is the extreme stability of the carbon-fluorine (C-F) bond (~485 kJ/mol), which resists crosslinking.

The Causality of Bromine Integration: By utilizing DBDFE to synthesize and incorporate BDFE into the polymer chain, bromine atoms are introduced as pendant reactive sites. The carbon-bromine (C-Br) bond is significantly weaker (~280 kJ/mol) than the C-F bond. When exposed to peroxide initiators at elevated temperatures, the peroxides undergo thermal decomposition into radicals. These radicals selectively abstract the bromine atom via homolytic cleavage, leaving behind a highly reactive macroradical on the polymer backbone. This macroradical rapidly reacts with a coagent (such as triallyl isocyanurate, TAIC) to form a robust, three-dimensional elastomeric network, drastically improving mechanical strength, chemical resistance, and low-temperature flexibility[2].

Synthetic Workflow

SynthesisWorkflow VDF Vinylidene Fluoride (CF2=CH2) DBDFE 1,2-Dibromo-1,1-difluoroethane (DBDFE) VDF->DBDFE Catalytic Addition (40-70°C, 0.3 MPa) Br2 Bromine (Br2) Br2->DBDFE BDFE 1-Bromo-2,2-difluoroethylene (Cure Site Monomer) DBDFE->BDFE Selective Dehydrobromination Base KOH / H2O (60°C) Base->BDFE Polymer Fluoroelastomer (Peroxide Crosslinked) BDFE->Polymer Copolymerization & Vulcanization

Fig 1: Synthesis pathway from VDF to peroxide-crosslinked fluoroelastomers via DBDFE intermediate.

Experimental Protocols

Note on Self-Validating Systems: The following protocols leverage Le Chatelier's principle and thermodynamic boiling point differentials to inherently drive reactions to completion while preventing over-reaction.

Protocol A: Synthesis of 1,2-Dibromo-1,1-difluoroethane (DBDFE)

Objective: Controlled catalytic bromination of Vinylidene Fluoride (VDF).

  • Reactor Preparation: Equip a 10 L high-pressure reactor with a mechanical stirrer, cooling jacket, and pressure regulator.

  • Reagent Loading: Add 10.0 kg of elemental Bromine (Br₂) into the reactor.

  • Thermal Equilibration: Heat the system to a stable 40°C.

  • Gas Addition: Slowly feed 4.3 kg of Vinylidene Fluoride (CF₂=CH₂) gas into the reactor, maintaining a constant internal pressure of 0.3 MPa[3].

  • Reaction Phase: Allow the mixture to react under continuous stirring for 6 hours.

  • Recovery: Vent and collect unreacted VDF in a recovery tank for recycling. Extract the liquid DBDFE product from the reactor.

Mechanistic Rationale: The reaction is strictly maintained between 40–70°C under mild pressure (0.3 MPa). This ensures the VDF gas remains solubilized in the liquid bromine phase for optimal mass transfer, while actively mitigating the risk of an exothermic runaway or radical-induced homopolymerization of the VDF monomer[3].

Protocol B: Selective Dehydrobromination to 1-Bromo-2,2-difluoroethylene (BDFE)

Objective: Base-catalyzed E2 elimination of HBr from DBDFE.

  • Reactor Preparation: Equip a 10 L reactor with a packed tower pipeline (20 theoretical plates) leading to a condenser chilled with -35°C brine[3].

  • Base Solution: Add 2.0 kg of Potassium Hydroxide (KOH) and 3.0 kg of deionized water to the reactor. Heat the alkaline solution to 60°C.

  • Substrate Addition: Slowly introduce 5.5 kg of the synthesized DBDFE (from Protocol A) into the stirring alkaline solution.

  • Continuous Distillation: React for 5 hours. As the BDFE forms, it will immediately vaporize and travel up the packed tower to be condensed and collected[3].

Mechanistic Rationale: The use of an alkaline aqueous system drives a highly selective E2 elimination. The protons on the -CH₂Br carbon of DBDFE are highly acidic due to the strong electron-withdrawing nature of the adjacent -CF₂Br group. Because the resulting BDFE product has a boiling point of 6.7°C, it instantly vaporizes out of the 60°C reaction mixture. This continuous thermodynamic removal shifts the equilibrium forward (Le Chatelier's principle) and prevents secondary side reactions, ensuring high product purity[3].

Quantitative Data Presentation

Table 1: Physicochemical & Spectral Properties
Property / Metric1,2-Dibromo-1,1-difluoroethane (DBDFE)1-Bromo-2,2-difluoroethylene (BDFE)
Molecular Formula C₂H₂Br₂F₂C₂HBrF₂
Molecular Weight 223.84 g/mol 142.9 g/mol
Boiling Point 92.1 °C (at 760 mmHg)6.7 °C (at 760 mmHg)
¹H NMR (Chemical Shift) δ 4.1 ppmδ 5.16 ppm
¹⁹F NMR (Chemical Shift) δ -50.2 ppmδ -83.2 and -84.1 ppm

(Data aggregated from analytical testing of synthesized intermediates[3],[1])

Table 2: Reaction Metrics & Yield Analysis
Reaction StepReagentsTime / TempMolar YieldGC Purity
Bromination (Protocol A) VDF + Br₂6 hours / 40°C85.8%85.2%
Bromination (Variant) VDF + Br₂3 hours / 70°C86.6%86.5%
Dehydrobromination (Protocol B) DBDFE + KOH/H₂O5 hours / 60°C85.0%89.0%

(Yield optimization demonstrates that higher temperatures in Protocol A reduce reaction time without sacrificing molar yield[3])

References

  • [3] Title: CN102875324A - Preparation method of fluorobromoethylene Source: Google Patents URL:3

  • [2] Title: US6160053A - Flourine-containing copolymer composition Source: Google Patents URL:2

  • [1] Title: Ethane, 1,2-dibromo-1,1-difluoro- Source: NIST WebBook URL: 1

Sources

Zinc-mediated elimination reactions of HBFC-132b2

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Objective: This guide details the protocol for the synthesis of 1,1-difluoroethylene (VDF, HFO-1132a) via the zinc-mediated reductive elimination of 1,2-dibromo-1,1-difluoroethane (HBFC-132b2) .

Significance: VDF is the critical monomer for Polyvinylidene Fluoride (PVDF), a high-performance fluoropolymer used in lithium-ion battery binders, piezoelectric membranes, and chemical processing equipment. While industrial routes often utilize the pyrolysis of HCFC-142b, the zinc-mediated debromination of HBFC-132b2 offers a high-selectivity laboratory and pilot-scale route that operates under mild conditions, avoiding the carbonization and complex separation associated with high-temperature pyrolysis.

Chemical Transformation:



Part 2: Mechanistic Insight

The reaction proceeds via a heterogeneous reductive elimination on the metal surface. Unlike homogeneous eliminations, the quality of the zinc surface is the rate-determining factor.

Mechanism Description:

  • Oxidative Addition: The reaction initiates with the single-electron transfer (SET) from the Zinc surface to the C-Br bond of the HBFC-132b2, likely at the

    
     site due to the electron-withdrawing effect of the fluorines making the C-Br bond more susceptible to reduction.
    
  • Organozinc Intermediate: A transient organozinc species (carbanion character) forms on the surface.

  • 
    -Elimination:  The intermediate undergoes rapid 
    
    
    
    -elimination of the second bromide ion, releasing the thermodynamically stable alkene (VDF) and Zinc Bromide (
    
    
    ).

Pathway Diagram:

VDF_Synthesis_Mechanism Reactant HBFC-132b2 (CF2Br-CH2Br) TS_1 Transition State [BrZn-CF2-CH2Br]* Reactant->TS_1 Adsorption & SET Zn_Surface Activated Zn Surface (Zn°) Zn_Surface->TS_1 Elimination β-Elimination (-ZnBr2) TS_1->Elimination Fast Product VDF Gas (CF2=CH2) Elimination->Product Desorption

Caption: Mechanistic pathway of heterogeneous reductive debromination on Zinc surface.

Part 3: Experimental Design & Safety

Critical Parameters
ParameterSpecificationRationale
Stoichiometry 1.2 - 1.5 eq. ZincExcess Zn ensures complete conversion; surface passivation by

can stall the reaction.
Solvent Methanol (MeOH)High solubility for

(byproduct) prevents surface fouling. Ethanol is a viable alternative.
Temperature 50°C - 65°CReaction is exothermic. Heating initiates the reaction; reflux controls the rate.
Zn Activation MANDATORY Commercial Zn dust contains an oxide layer (

) that inhibits reaction. Acid wash is required.[1][2]
Product Phase Gas (bp -84°C)The product will not remain in the flask. A cryogenic trap is required.
Safety Warnings
  • VDF Flammability: 1,1-Difluoroethylene is an extremely flammable gas (LFL ~5.5%). All systems must be grounded and purged with Nitrogen.

  • Pressure: If the cold trap blocks, pressure will build rapidly. Use a pressure relief valve (PRV) set to 2-3 psi on the manifold.

  • Toxicity: HBFCs are ozone-depleting substances.[3] Handle in a fume hood.

Part 4: Detailed Protocol

Phase 1: Zinc Activation (The "Make-or-Break" Step)

Do not skip this step. Untreated zinc often leads to long induction periods followed by a dangerous thermal runaway.

  • Weigh 65 g (1.0 mol) of Zinc dust (<10 microns) into a 500 mL Erlenmeyer flask.

  • Acid Wash: Add 100 mL of 2M HCl. Swirl vigorously for 1-2 minutes. (Hydrogen gas will evolve; perform in hood).

  • Water Wash: Decant the acid. Wash the solid 3 times with 100 mL distilled water.

  • Solvent Wash: Wash 2 times with 50 mL Methanol to remove water.

  • Storage: Use immediately or store under Argon/Nitrogen.

Phase 2: Reaction Setup

Apparatus Configuration:

  • Reactor: 500 mL 3-neck Round Bottom Flask (RBF).

    • Neck 1: Thermometer (Internal temp monitoring).

    • Neck 2: Pressure-equalizing addition funnel (containing HBFC-132b2).

    • Neck 3: Reflux Condenser (cooled to -10°C with glycol/chiller).

  • Downstream:

    • The top of the reflux condenser connects to a drying tube (

      
      ).
      
    • Followed by a Cold Trap immersed in Dry Ice/Acetone (-78°C) or Liquid

      
      .
      

Workflow Diagram:

Experimental_Setup Reactor Reactor (60°C) Zn + MeOH Condenser Reflux Condenser (-10°C) Reactor->Condenser Vapor Stream Add_Funnel Addition Funnel HBFC-132b2 Add_Funnel->Reactor Dropwise Addition Condenser->Reactor Reflux (Reactant/Solvent) Dryer Drying Tube (CaCl2) Condenser->Dryer VDF Gas Cold_Trap Cold Trap (-78°C) Collects VDF Dryer->Cold_Trap Condensation

Caption: Process flow for the isolation of gaseous VDF.

Phase 3: Synthesis Procedure
  • Charging: Charge the 3-neck flask with the Activated Zinc (65 g) and 200 mL Methanol .

  • Inerting: Purge the system with Nitrogen for 15 minutes to remove Oxygen.

  • Heating: Heat the stirring slurry to 60°C (mild reflux).

  • Initiation: Add approximately 5 mL of HBFC-132b2 (Total: 112 g / 0.5 mol) via the addition funnel.

    • Observation: Look for an exotherm (temp spike) or vigorous bubbling. This indicates the reaction has started.

  • Sustained Addition: Once initiated, remove the external heat source if the exotherm maintains reflux. Add the remaining HBFC-132b2 dropwise over 60-90 minutes .

    • Control: Maintain internal temperature between 60-65°C. If it drops below 55°C, re-apply external heat.

  • Digestion: After addition is complete, heat at reflux for an additional 30 minutes to ensure full conversion.

  • Collection: The VDF product will continuously distill out of the reactor, pass through the reflux condenser (which returns unreacted HBFC-132b2 and MeOH), and condense in the cold trap.

Phase 4: Purification & Characterization

The material in the cold trap is crude VDF.[4]

  • Distillation: Perform a low-temperature distillation (cryogenic distillation) if high purity (>99.9%) is required.

    • VDF Boiling Point: -84°C.

    • Impurities: Traces of MeOH or HBFC-132b2 carried over.

  • Analysis (GC-MS):

    • Column: Porous Layer Open Tubular (PLOT) column (e.g., Alumina or Q-Bond) is required for gas separation.

    • Injector: Gas sampling valve or cooled liquid injection.

    • Target Mass: 64 amu (

      
      ).
      

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
No Reaction (Induction) Zinc surface oxide; Temperature too low.Add a crystal of Iodine (

) or a few drops of 1,2-dibromoethane to etch the Zn surface. Increase temp to 65°C.
Low Yield Loss of gas; Polymerization.Check system leak integrity. Ensure cold trap is at least -78°C. Add polymerization inhibitor (e.g., terpene) if storing.
Clogging

saturation.
Increase Methanol volume.

is very soluble in MeOH but can cake if solvent volume is too low.

References

  • NIST Chemistry WebBook. "Ethane, 1,2-dibromo-1,1-difluoro- (HBFC-132b2) Properties." National Institute of Standards and Technology. [Link][5]

  • Organic Syntheses. "1,1-Dichloro-2,2-Difluoroethylene (Analogous Zinc Dehalogenation Protocol)." Org.[1] Synth.1960 , 40, 13. [Link]

  • Organic Syntheses. "Preparation of 1,1-Difluoroallenes (Zinc Activation Protocol)." Org.[1] Synth.2016 , 93, 352-366.[1] [Link]

Sources

Application Note & Protocol: Stereoselective Synthesis of Fluorinated Vinyl Bromides via Phosphine-Mediated Olefination with Dibromodifluoromethane (Halon 2202)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bromofluoroalkenes in Modern Chemistry

Fluorinated organic molecules are foundational in medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is due to fluorine's unique ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3][4] Among the diverse array of fluorinated building blocks, geminal-bromofluoroalkenes have emerged as exceptionally versatile synthetic intermediates. They serve as valuable precursors to monofluoroalkenes, which are recognized as crucial isosteres for the amide bond, a ubiquitous feature in bioactive peptides and pharmaceuticals.[5]

However, the stereoselective synthesis of gem-bromofluoroalkenes presents a significant challenge. Traditional olefination methods often yield mixtures of E and Z isomers, complicating purification and downstream applications.[5][6] The direct Wittig-type approach using an interhalogenated phosphorus ylide has historically been hampered by poor diastereoselectivity during the formation of the key oxaphosphetane intermediate.[5]

This application note details a robust and highly stereoselective protocol for the preparation of gem-bromofluoroalkenes from readily available aldehydes and ketones. The method utilizes dibromodifluoromethane (CF₂Br₂, Halon 2202) as an inexpensive and efficient bromofluoromethylene source in a phosphine-mediated olefination reaction. We will delve into the reaction mechanism, provide a detailed step-by-step protocol with field-proven insights for achieving high stereocontrol, and discuss the critical safety considerations for handling the reagents involved.

Safety Precautions: Handling Dibromodifluoromethane (Halon 2202)

Dibromodifluoromethane is a colorless, non-flammable liquid or gas that is classified as a Class I ozone-depleting substance.[7] It is also toxic and requires careful handling in a well-ventilated chemical fume hood.[8][9]

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid breathing fumes, gas, or vapors. Ensure the work station is well-ventilated.[10] In case of accidental inhalation, move the individual to fresh air and seek medical attention.[8]

  • Storage: Store cylinders or containers in a cool, dry, and well-ventilated area, protected from sunlight and away from heat sources.[8][9] Do not expose containers to temperatures exceeding 50 °C.[8] Cylinders should be securely chained to prevent falling.[9]

  • Spills: In case of a leak or spill, evacuate unnecessary personnel.[8] Small liquid spills can be absorbed with a non-combustible material like sand and placed into containers for disposal.[11] Do not let the product enter drains.[10]

Reaction Mechanism: Kinetically Controlled Oxaphosphetane Decomposition

The synthesis of gem-bromofluoroalkenes from CF₂Br₂ proceeds through a modified Wittig-type pathway. The key to achieving high stereoselectivity lies not in the initial formation of the oxaphosphetane intermediate, but in its kinetically controlled selective decomposition.[6]

The proposed mechanism involves the following steps:

  • Ylide Formation: The phosphorus(III) reagent (a phosphine or phosphonite) reacts with dibromodifluoromethane to generate a bromofluoromethylene phosphorus ylide in situ.

  • Cycloaddition: The ylide reacts with the carbonyl group of an aldehyde or ketone in a [2+2] cycloaddition to form two diastereomeric oxaphosphetane intermediates (cis and trans).[12][13]

  • Selective Decomposition: The choice of phosphine reagent and solvent critically influences the decomposition rates of these intermediates. With an appropriately selected P(III) reagent, one diastereomer decomposes significantly faster to the desired alkene and phosphine oxide, while the other reverts to the starting materials or decomposes much more slowly. This kinetic differentiation is the source of the high stereoselectivity.[5][6]

The overall transformation is driven by the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide byproduct.[14]

G RCHO Aldehyde/Ketone (R-CHO) Trans_Ox trans-Oxaphosphetane RCHO->Trans_Ox [2+2] Cycloaddition Cis_Ox cis-Oxaphosphetane RCHO->Cis_Ox CF2Br2 CF₂Br₂ Ylide [BrFCP(III)R₃] Ylide (in situ) CF2Br2->Ylide + P(III) Reagent PR3 P(III) Reagent (e.g., PhP(Oi-Pr)₂) Ylide->Trans_Ox [2+2] Cycloaddition E_Alkene E-Bromofluoroalkene Trans_Ox->E_Alkene k_fast (Selective Decomposition) PO O=P(III)R₃ Trans_Ox->PO Z_Alkene Z-Bromofluoroalkene Cis_Ox->Z_Alkene k_slow Cis_Ox->PO

Figure 1: Reaction mechanism for the stereoselective synthesis of E-bromofluoroalkenes.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of (E)-bromofluoroalkenes using diisopropyl phenylphosphonite, which has been shown to provide excellent diastereoselectivity.[6]

4.1 Materials and Equipment

  • Reagents:

    • Aldehyde or ketone substrate

    • Dibromodifluoromethane (CF₂Br₂, Halon 2202)

    • Diisopropyl phenylphosphonite (PhP(Oi-Pr)₂)

    • Anhydrous hexanes (or other suitable nonpolar solvent)

    • Silica gel (for filtration/chromatography)

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Oven-dried round-bottom flask with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Schlenk line or nitrogen/argon manifold

    • Syringes for liquid transfer

    • Magnetic stir plate

    • Rotary evaporator

    • NMR spectrometer

4.2 Step-by-Step Procedure

G start Start setup 1. Setup - Add aldehyde/ketone (1.0 mmol) and anhydrous hexanes (5 mL) to an oven-dried flask under N₂. start->setup reagents 2. Reagent Addition - Add CF₂Br₂ (2.0 mmol). - Add PhP(Oi-Pr)₂ (4.0 mmol) dropwise via syringe. setup->reagents react 3. Reaction - Stir vigorously at room temperature. - Monitor by TLC or GC-MS (typically 1-2 hours). reagents->react workup 4. Work-up - Concentrate the mixture under reduced pressure. react->workup purify 5. Purification - Directly load the residue onto a short silica gel plug. - Elute with hexanes or a hexanes/ethyl acetate mixture. workup->purify characterize 6. Characterization - Collect fractions and remove solvent. - Analyze the purified product by ¹H, ¹³C, ¹⁹F NMR and MS. purify->characterize end End Product characterize->end

Figure 2: General experimental workflow for bromofluoroolefination.

  • Reaction Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone substrate (1.0 mmol, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous hexanes (5 mL for aldehydes, 2 mL for ketones) via syringe. Stir the solution at room temperature.

  • Reagent Addition:

    • Add dibromodifluoromethane (2.0 mmol, 2.0 equiv) via syringe.

    • Slowly add diisopropyl phenylphosphonite (4.0 mmol, 4.0 equiv) dropwise to the stirring mixture over 2-3 minutes.

    • Causality Note: The excess of the phosphonite and CF₂Br₂ is necessary to ensure the efficient in-situ generation of the reactive ylide and drive the reaction to completion. The choice of PhP(Oi-Pr)₂ is critical for achieving high E-selectivity through kinetic differentiation of the oxaphosphetane intermediates.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

    • Directly apply the crude residue to a short column of silica gel.

    • Elute with an appropriate solvent system (e.g., hexanes or a low-polarity hexanes/ethyl acetate mixture) to isolate the product, separating it from the phosphinate byproduct and any unreacted starting material.

    • Trustworthiness Note: This direct filtration method is efficient for removing the polar byproducts. The purity of the collected fractions should be confirmed by TLC before combining and concentrating.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the bromofluoroalkene. Characterize the product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and isomeric purity.

Results: Substrate Scope and Stereoselectivity

The described protocol is applicable to a wide range of aromatic and aliphatic aldehydes, as well as some ketones, delivering the corresponding (E)-bromofluoroalkenes with high yields and excellent diastereoselectivity.

EntryCarbonyl SubstrateProduct Yield (%)E:Z Ratio
14-Bromobenzaldehyde85>99:1
24-Methoxybenzaldehyde81>99:1
32-Naphthaldehyde88>99:1
4Cinnamaldehyde75>99:1
5Cyclohexanecarboxaldehyde7297:3
64'-Bromoacetophenone6596:4
Table adapted from data presented by Kim, H. et al. (2018).[6]

Conclusion

The phosphine-mediated olefination of carbonyl compounds using dibromodifluoromethane (Halon 2202) is a powerful and highly efficient method for the stereoselective synthesis of gem-bromofluoroalkenes. By leveraging a kinetically controlled decomposition of the oxaphosphetane intermediate through the strategic selection of a phosphonite reagent, this protocol overcomes the long-standing challenge of poor stereoselectivity in interhaloolefination reactions. The resulting (E)-bromofluoroalkenes are valuable and versatile building blocks for drug discovery and development, enabling the synthesis of novel fluorinated compounds with potentially enhanced biological properties. Strict adherence to safety protocols for handling CF₂Br₂ is essential for the successful and safe implementation of this methodology in the research laboratory.

References

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Bromofluoroalkenes. [Link]

  • Kim, H., Kim, H., & Kim, S. (2018). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. Science Advances, 4(10), eaau0221. [Link]

  • Kidde-Fenwal, Inc. (2015). SAFETY DATA SHEET - Dibromodifluoromethane (CBr2F2) (Pressurized with Nitrogen). [Link]

  • International Agency for Research on Cancer. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [Link]

  • Agilent Technologies, Inc. (2019). Dibromofluoromethane Standard - Safety Data Sheet. [Link]

  • Kim, H., Kim, H., & Kim, S. (2018). Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates. ResearchGate. [Link]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • Schmalz, H.-G. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Ni, K., et al. (2022). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Scribd. (n.d.). Wittig Reaction: Mechanism and Synthesis. [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Wikipedia. (n.d.). Dibromodifluoromethane. [Link]

Sources

1,2-Dibromo-1,1-difluoroethane reagent grade suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 1,2-Dibromo-1,1-difluoroethane (CAS 75-82-1)

Executive Summary

1,2-Dibromo-1,1-difluoroethane (C₂H₂Br₂F₂) is a highly electrophilic, densely halogenated building block critical for the synthesis of fluorinated pharmaceuticals, advanced agrochemicals, and specialized polymers. As drug development increasingly relies on fluorine incorporation to modulate lipophilicity and metabolic stability, mastering the handling of this reagent is paramount. This application note details its physicochemical profiling, reagent-grade sourcing strategies, and self-validating protocols for its primary downstream applications.

Part 1: Physicochemical Profiling & Experimental Causality

The physical properties of 1,2-dibromo-1,1-difluoroethane dictate the parameters of its handling, reactivity, and downstream purification[1]. Understanding these properties is essential for designing robust, scalable synthetic workflows.

Table 1: Quantitative Physicochemical Data and Experimental Implications

PropertyValueExperimental Causality & Design Implication
Molecular Formula C₂H₂Br₂F₂Defines stoichiometric calculations and atom economy for cross-coupling.
Molecular Weight 223.84 g/mol High mass due to heavy halogens; requires precise mass-based dosing[1].
Boiling Point 92.5 °CIdeal for atmospheric fractional distillation without the need for high vacuum[1].
Melting Point -61.3 °CRemains a liquid under standard cryogenic reaction conditions (-40 °C)[1].
Density 2.209 g/cm³ @ 25 °CThe organic layer will form the bottom phase during aqueous extraction. Failure to account for this leads to catastrophic product loss[1].

Part 2: Reagent Grade Sourcing & Supplier Trustworthiness

The success of base-mediated eliminations and catalytic cyclopropanations depends heavily on reagent purity. Trace impurities, such as unreacted vinylidene fluoride or isomeric byproducts from industrial synthesis, can poison catalysts or lead to complex, inseparable mixtures. When sourcing this reagent, prioritize suppliers that provide >98% purity verified by GC-MS and ¹⁹F-NMR.

Table 2: Verified Suppliers of Reagent-Grade 1,2-Dibromo-1,1-difluoroethane

SupplierPurity GradeCatalog / CASApplication Suitability
Matrix Fine Chemicals >98%MM75821High-throughput screening, scale-up synthesis, and fluorinated intermediates[2].
Alfa Chemistry 98%ACM75821General reagent grade for mechanistic studies and methodology development[3].

Part 3: Mechanistic Applications in Drug Development

1,2-Dibromo-1,1-difluoroethane is primarily utilized in two critical synthetic pathways:

  • Synthesis of 1-Bromo-2,2-difluoroethylene: Base-catalyzed dehydrobromination selectively removes hydrogen from the -CH₂Br group and bromide from the -CF₂Br group, yielding a versatile fluorinated alkene used as a monomer and cross-coupling partner[4].

  • gem-Difluorocyclopropanation: The reagent reacts with nucleophiles (e.g., phenylacetonitrile) in the presence of strong bases (like sodium amide) to form gem-difluorocyclopropane derivatives, which are highly prized in medicinal chemistry for their metabolic stability and unique conformational rigidity[5].

G S1 Reagent Procurement (Purity >98%) S2 Quality Control (GC-MS / 19F-NMR) S1->S2 Validate Batch S3 Dehydrobromination (KOH, H2O/EtOH, 60°C) S2->S3 Approved S4 Phase Separation (High Density: 2.2 g/cm³) S3->S4 Crude Mixture S5 Fractional Distillation (bp 92.5°C) S4->S5 Organic Layer S6 1-Bromo-2,2-difluoroethylene (Target Building Block) S5->S6 Purified Product

Workflow of 1,2-dibromo-1,1-difluoroethane from procurement to building block synthesis.

Part 4: Self-Validating Experimental Protocol

Protocol: Selective Dehydrobromination to 1-Bromo-2,2-difluoroethylene

Objective: Synthesize CF₂=CHBr via base-catalyzed beta-elimination[4]. Causality: The hydroxide base selectively abstracts the more acidic proton from the -CH₂Br group. The resulting electron cascade expels the bromide ion from the adjacent -CF₂Br group due to stereoelectronic alignment, yielding the fluorinated alkene.

Step-by-Step Methodology:

  • Setup & Reagent Dosing: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.0 equivalents of Potassium Hydroxide (KOH) in a 1:1 mixture of H₂O and Ethanol.

    • Causality: Ethanol acts as a co-solvent to overcome the extreme hydrophobicity of the halocarbon, ensuring a homogenous biphasic interface for the base to interact with the organic substrate[4].

  • Temperature Control: Heat the alkaline solution to 60 °C.

    • Causality: Temperatures below 40 °C result in sluggish kinetics, while exceeding 80 °C promotes unwanted side reactions, such as complete dehalogenation and the formation of intractable tars[4].

  • Substrate Addition: Add 1.0 equivalent of 1,2-dibromo-1,1-difluoroethane (purity >98%) dropwise over 30 minutes.

    • Self-Validation: The reaction mixture will initially form two distinct layers but will gradually emulsify. Monitor the internal temperature; a mild exotherm validates the initiation of the elimination reaction.

  • Reaction Monitoring: Stir the mixture at 60 °C for 4-5 hours.

    • Self-Validation: Periodically test the pH of the aqueous phase. The pH will steadily drop as hydroxide is consumed and HBr is neutralized. A stabilization of the pH indicates reaction completion.

  • Phase Separation & Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Causality: Due to the high density of the brominated organic products, the organic phase will be the bottom layer [1]. Collect this bottom layer carefully.

  • Purification: Subject the crude organic layer to fractional distillation.

    • Self-Validation: Collect the purified fraction using a chilled receiving flask due to the high volatility of the resulting 1-bromo-2,2-difluoroethylene. Confirm purity via ¹⁹F-NMR (expecting characteristic doublet/triplet splitting patterns for the geminal fluorines).

Mechanism R1 1,2-Dibromo-1,1-difluoroethane (CF2Br-CH2Br) I1 Transition State (E2 / E1cB) R1->I1 Base Attacks -CH2Br B1 Hydroxide Base (KOH) (Deprotonation) B1->I1 H+ Abstraction E1 Beta-Elimination (-HBr) I1->E1 Electron Cascade P1 1-Bromo-2,2-difluoroethylene (CF2=CHBr) E1->P1 Alkene Formation

Mechanistic logic of the base-catalyzed dehydrobromination yielding the fluorinated alkene.

References

  • [1] CAS Common Chemistry. 1,2-Dibromo-1,1-difluoroethane Compound Properties. Available at:[Link]

  • [2] Matrix Fine Chemicals. 1,2-DIBROMO-1,1-DIFLUOROETHANE | CAS 75-82-1. Available at: [Link]

  • [4] Google Patents. CN102875324A - Preparation method of fluorobromoethylene. Available at:

  • [5] Adekenova K.S., Wyatt P.B., Adekenov S.M. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem. 2021;17:245–272. Available at:[Link]

Sources

Application Note: Handling Protocols and Synthetic Workflows for Volatile Brominated Fluoroalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fluorinated building blocks are indispensable in modern drug discovery, primarily utilized to improve metabolic stability, enhance target binding affinity, and fine-tune the lipophilicity of active pharmaceutical ingredients (APIs)[1]. Volatile brominated fluoroalkanes—such as bromotrifluoromethane and halothane—serve as highly modular precursors for synthesizing fluoroalkylated compounds via halogen-metal exchange or cross-coupling methodologies[1][2].

However, the manipulation of these reagents presents unique laboratory challenges. Their extreme volatility, combined with the photolability of the C–Br bond and specific toxicological hazards, requires rigorous, self-validating handling protocols[3][4]. This application note provides a comprehensive guide to the physicochemical causality behind these requirements and outlines step-by-step methodologies for their safe organometallic activation.

Physicochemical Properties & Safety Causality

Designing a safe experimental setup requires a fundamental understanding of the physical and toxicological properties of the specific halocarbon being utilized.

Table 1: Physicochemical and Safety Profiles of Common Brominated Fluoroalkanes

CompoundFormulaBoiling PointVapor Pressure (20 °C)Primary Safety Hazards
Bromotrifluoromethane

-57.8 °C[5]> 1 atm (1434 kPa)[4]Asphyxiation, frostbite, rapid expansion[4]
1-Bromo-1,1,2,2-tetrafluoroethane

12.5 °C – 13.0 °C[6][7]High (Volatile Liquid)Respiratory/skin irritant[7]
Halothane

50.2 °C[8]243 mmHg[3]Hepatotoxicity[9], cardiac sensitization[8]

Causality in Safety Measures:

  • Volatility & Thermal Control: With boiling points ranging from -57.8 °C to 50.2 °C, these compounds readily vaporize at ambient temperatures[5][8]. Cryogenic traps and pressurized Schlenk manifolds are mandatory to prevent the loss of stoichiometry and uncontrolled atmospheric release[4].

  • Cardiac Sensitization: Inhalation of certain halocarbons can sensitize the myocardium to endogenous catecholamines (e.g., adrenaline), potentially inducing fatal arrhythmias under physical or emotional stress[10]. Continuous atmospheric monitoring and the use of high-flow fume hoods are non-negotiable.

  • Photolytic Degradation: The carbon-bromine (C–Br) bond is highly susceptible to homolytic cleavage upon exposure to UV or visible light. Halothane, for instance, decomposes into hydrogen halides (HF, HCl, HBr) and requires storage in amber-colored glass stabilized with 0.01% thymol[3][8].

Handling and Dispensing Workflow

Workflow A Source Cylinder/Ampoule (Volatile Fluoroalkane) B Schlenk Line Manifold (Argon Atmosphere) A->B Purge & Connect C Cryogenic Cold Trap (-78 °C to -100 °C) B->C Vacuum Transfer D Amber Glass Reaction Vessel (Photolytic Protection) C->D Controlled Condensation E Gravimetric Validation (Mass Differential Check) D->E Stoichiometry Confirmation

Caption: Workflow for the inert and cryogenic handling of volatile brominated fluoroalkanes.

Standard Operating Procedures (Protocols)

Protocol A: Cryogenic Vacuum Transfer and Gravimetric Validation

Because volumetric measurement of gases or highly volatile liquids is prone to severe error, this protocol establishes a self-validating gravimetric system to ensure exact stoichiometry during dispensing.

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a heavy-walled Schlenk flask (amber glass) containing the desired reaction solvent (e.g., anhydrous THF) and a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon[11]. Seal with a robust suba-seal septum secured with copper wire.

  • Pre-Weighing (Validation Step 1): Disconnect the flask from the line and record the exact mass of the sealed flask + solvent (

    
    ) on an analytical balance.
    
  • Thermal Gradient Creation: Submerge the flask in a dry ice/acetone bath (-78 °C). Causality: Freezing or supercooling the solvent creates a thermal gradient that acts as a thermodynamic sink, forcing the incoming gaseous fluoroalkane to condense directly into the liquid phase.

  • Transfer: Connect the brominated fluoroalkane cylinder to the Schlenk manifold. Briefly evacuate the transfer lines, then open the cylinder valve to allow the gas to condense into the -78 °C solvent.

  • Post-Weighing (Validation Step 2): Close the cylinder, disconnect the flask, and immediately wipe the exterior completely dry to remove any condensed atmospheric frost. Re-weigh the flask (

    
    ).
    
    • System Validation: The mass differential (

      
      ) provides the exact mass of the condensed reagent. If the mass is insufficient, repeat steps 3-5. Causality: Failing to wipe the frost will artificially inflate the mass reading, leading to a stoichiometric deficit in subsequent reactions.
      
Protocol B: Organometallic Activation (Halogen-Metal Exchange)

This protocol details the synthesis of highly reactive fluoroalkyllithium species (e.g.,


) via the lithiation of brominated fluoroalkanes.

Step-by-Step Methodology:

  • Setup: Maintain the gravimetrically validated solution of the brominated fluoroalkane in THF at -78 °C (or -100 °C using a liquid nitrogen/ethanol bath) under a positive pressure of Argon[11].

  • Reagent Preparation: Draw the required equivalent of n-Butyllithium (n-BuLi) into a glass syringe equipped with a long, flexible needle. Causality: Glass syringes are mandatory because the pyrophoric nature of n-BuLi can degrade plastic syringes, and glass provides the smooth plunger motion necessary for highly controlled dropwise addition[11].

  • Controlled Addition: Insert the needle through the septum and position the tip against the inner glass wall of the flask, just above the solvent line. Add the n-BuLi dropwise down the cold wall.

    • Causality: Dispensing the organolithium reagent down the cold wall pre-cools the titrant before it contacts the substrate. This prevents localized exothermic spikes that would cause the highly unstable fluoroalkyllithium intermediate to undergo

      
      -elimination, yielding lithium fluoride (LiF) and unwanted carbene species (e.g., difluorocarbene)[12].
      
  • Equilibration & Trapping: Stir the ate-complex for 10–15 minutes at -78 °C to ensure complete halogen-metal exchange, then immediately introduce the target electrophile.

Mechanistic Pathway

Mechanism Substrate Brominated Fluoroalkane (e.g., CF₃Br) Complex Ate-Complex Transition State [CF₃···Br···Bu]⁻ Li⁺ Substrate->Complex Reagent Organolithium (e.g., n-BuLi) Reagent->Complex Product Fluoroalkyllithium (e.g., CF₃Li) Complex->Product Halogen-Metal Exchange Byproduct Alkyl Bromide (e.g., n-BuBr) Complex->Byproduct Leaving Group

Caption: Halogen-metal exchange mechanism between a brominated fluoroalkane and an organolithium reagent.

Regulatory and Environmental Compliance

Brominated fluoroalkanes are potent ozone-depleting substances (ODS) and are heavily regulated under international treaties such as the Montreal Protocol, as well as national legislation like the Federal Halocarbon Regulations (FHR)[13][14].

  • Venting & Emission: It is strictly prohibited to release these halocarbons into the environment[14]. All unreacted gases from Schlenk lines must be routed through a secondary cryogenic trap to ensure complete capture.

  • Disposal: Halocarbon waste cannot be disposed of in standard aqueous or organic waste streams. They must be isolated in clearly labeled, pressurized recovery cylinders and sent to certified environmental facilities for high-temperature thermal reclamation or destruction[13][14].

References

  • [13] REGULATION on Handling Substances that Deplete the Ozone Layer. UNEP. Available at:[Link]

  • [10] FE-25™ Properties, Uses, Storage, and Handling. Chemours. Available at: [Link]

  • [14] Federal Halocarbon Regulations information. Government of Canada. Available at: [Link]

  • [2] Synthesis of novel fluorinated building blocks via halofluorination and related reactions. NIH. Available at: [Link]

  • [3] Halothane, USP. SIMSRC. Available at:[Link]

  • [9] HALOTHANE | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • [6] 1-bromo-1,1,2,2-tetrafluoroethane. Stenutz. Available at:[Link]

  • [8] Halothane. Wikipedia. Available at: [Link]

  • [7] 1-BROMO-1,1,2,2-TETRAFLUOROETHANE CAS#: 354-07-4. ChemWhat. Available at:[Link]

  • [5] Chapter: B1: Bromotrifluoromethane - Spacecraft Maximum Allowable Concentrations. National Academies Press. Available at: [Link]

  • [4] Bromotrifluoromethane | CBrF3 | CID 6384. PubChem - NIH. Available at: [Link]

  • [11] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Available at: [Link]

  • [12] Optimization of Organolithium Reactions. Old Dominion University. Available at: [Link]

Sources

Troubleshooting & Optimization

Purifying 1,2-Dibromo-1,1-difluoroethane via fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

To: User_Session_ID: 8821-Alpha From: Dr. Aris Thorne, Senior Application Scientist, Halocarbon Purification Unit Subject: Technical Directive: Fractional Distillation of 1,2-Dibromo-1,1-difluoroethane

Welcome to the Advanced Purification Support Center. You are likely working with 1,2-Dibromo-1,1-difluoroethane (CAS: 75-82-1), a specialized haloalkane often used as a solvent intermediate or fire suppression agent (Halon 2202 isomer).

This is not a standard solvent; its mixed halogenated nature (


) makes it susceptible to dehydrohalogenation  (loss of HBr/HF) if heated excessively or exposed to moisture. The guide below treats your setup as a critical system, prioritizing purity and safety.

Part 1: Pre-Run Diagnostics (The "Go/No-Go" Phase)

Before heating the flask, you must validate the feedstock. Distilling "wet" or acidic crude material will corrode your packing material and catalyze decomposition.

Q1: My crude material is amber/brown. Can I distill immediately?

Status: NO-GO. Diagnosis: The color indicates free bromine (


) or oxidative degradation products. Distilling now will co-distill these impurities and damage your vacuum pump seals.
Corrective Protocol: 
  • Wash: Agitate the crude liquid with cold 5% Sodium Thiosulfate (

    
    ) solution until the organic layer is colorless.
    
  • Neutralize: Follow with a saturated Sodium Bicarbonate (

    
    ) wash to remove trace acid (HBr).
    
  • Dry: Dry over anhydrous Magnesium Sulfate (

    
    ) for at least 2 hours. Do not skip this.  Water at distillation temperatures leads to hydrolysis, releasing HF, which etches glass.
    
Q2: What column packing should I use?

Recommendation: For this boiling point (


 at atm), standard Vigreux columns are often insufficient for high purity (>99.5%).
  • Best: Oldershaw column (sieve plates) – excellent for reflux control, low holdup.

  • Good: Packed column with Fenske Helices (Glass) – high surface area.

  • Avoid: Steel wool or metal packing. Hot brominated compounds can react with iron/steel, catalyzing violent decomposition.

Part 2: The Distillation Protocol (Operational Logic)

Target Parameters:

  • Atmospheric BP:

    
    
    
  • Recommended Mode: Vacuum Distillation (Strongly Advised)[1]

  • Target Vacuum:

    
    
    
  • Target Vapor Temp:

    
    
    
Q3: Why do you recommend vacuum if the BP is only 92°C?

Technical Insight: Haloalkanes are thermally sensitive. Prolonged heating at


 (oil bath temp) can trigger dehydrobromination , forming toxic vinyl bromides and acidic gas. Reducing the pressure lowers the boiling point, keeping the pot temperature below the decomposition threshold (

is ideal).
Q4: How do I manage the Reflux Ratio?

Standard: Start with 10:1 (10 drops back to pot, 1 drop to receiver). Logic: If your major impurity is the 1,2-dibromo-1,2-difluoroethane isomer or a tribromo-species, the boiling point delta (


) may be narrow. A high reflux ratio is required to achieve the theoretical plates needed for separation.

Part 3: Troubleshooting & Visualization

Workflow Visualization: The Purification Logic

PurificationWorkflow Crude Crude 1,2-Dibromo- 1,1-difluoroethane Wash Wash: Na2S2O3 (Remove Br2) Crude->Wash Pre-treat Dry Dry: MgSO4 (Remove H2O) Wash->Dry Neutralize VacDist Vacuum Distillation (50 mmHg, <60°C Pot) Dry->VacDist Charge Pot Fraction1 Fore-run (Low Boilers) VacDist->Fraction1 T < 40°C Fraction2 Main Fraction (Target >99%) VacDist->Fraction2 Stable T Residue Pot Residue (High Boilers/Polymers) VacDist->Residue Remains

Caption: Figure 1. Optimized workflow to prevent hydrolysis and thermal decomposition during purification.

Troubleshooting Guide: "The Vacuum is Unstable"

Symptom: Vacuum pressure fluctuates, or distillate temperature spikes.

Potential CauseDiagnostic CheckCorrective Action
Degassing Is the liquid "bumping" violently?Use a capillary bleed or magnetic stir bar (high RPM). Never distill without agitation.
Leakage Is the pump gurgling excessively?Check joint greasing. Brominated vapors strip silicone grease. Use PFPE (Krytox) grease for haloalkanes.
Decomposition Is white smoke (fog) appearing in the receiver?STOP IMMEDIATELY. This is likely HBr/HF gas. Cool the pot, vent with nitrogen, and check acidity.
Azeotrope Is Temp stuck at a weird point?If water wasn't removed, you may be distilling a water-haloalkane azeotrope. Stop and re-dry the pot content.

Part 4: Post-Run Quality Assurance

Q5: The GC shows a "Ghost Peak" that wasn't there before.

Issue: You see a broad peak tailing the solvent or a sharp peak appearing only when the injector is hot. Root Cause: Thermal Elimination in the Injector. The high temperature of the GC inlet (


) is causing your purified product to decompose during analysis, creating a false impurity signal (likely a bromodifluoroethylene species).
Fix: 
  • Lower GC Inlet temperature to

    
    .
    
  • Use a "Cold On-Column" injection method if available.

Q6: How should I store the purified fraction?

Protocol:

  • Container: Amber glass (light sensitive) with a PTFE-lined cap.

  • Stabilizer: For long-term storage, consider adding Copper turnings (scavenges free halides) or a trace of silver wool, though high purity usually stores well in the dark at

    
    .
    

References & Authority

  • National Institute of Standards and Technology (NIST). Ethane, 1,2-dibromo-1,1-difluoro- Properties.[2][3] NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

  • PubChem. 1,2-Dibromo-1,1-difluoroethane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. (General reference for haloalkane purification and drying agents). 5th Edition, Longman Scientific & Technical.

Disclaimer: This guide is for research purposes only. 1,2-Dibromo-1,1-difluoroethane is a halogenated hydrocarbon; always operate in a fume hood and adhere to local environmental regulations regarding ozone-depleting substances.

Sources

Technical Support Center: Managing HBr Byproducts in Reactions with 1,2-Dibromo-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2-Dibromo-1,1-difluoroethane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to effectively manage and remove hydrobromic acid (HBr) byproducts from your reaction mixtures. Our focus is on providing practical, field-tested insights to ensure the integrity of your synthesis and the purity of your final products.

Introduction: The Challenge of HBr in Fluorinated Alkane Chemistry

1,2-Dibromo-1,1-difluoroethane is a valuable building block in organic synthesis, often utilized in the preparation of fluorinated molecules like 1-bromo-2,2-difluoroethylene, a precursor for various pharmaceuticals and agrochemicals.[1] A common reaction pathway for this substrate is dehydrobromination, an elimination reaction that generates the desired alkene but also produces hydrobromic acid (HBr) as a stoichiometric byproduct.[2][3][4]

The presence of HBr can be problematic for several reasons:

  • Acid-Sensitivity of Products and Reagents: The acidic nature of HBr can lead to the degradation of sensitive functional groups on your desired product or starting materials.

  • Catalyst Deactivation: In catalytic reactions, HBr can poison or deactivate the catalyst, leading to incomplete conversion.

  • Downstream Reaction Interference: Residual HBr can interfere with subsequent synthetic steps.

  • Corrosion: HBr is corrosive and can damage equipment.[5]

This guide will walk you through the most effective methods for neutralizing and removing HBr, ensuring a clean reaction workup and high-purity products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions of 1,2-Dibromo-1,1-difluoroethane that produce HBr?

A1: The most common reaction is dehydrobromination, an elimination reaction where a base is used to remove a hydrogen and a bromine atom to form an alkene.[2][3] This is a widely used method for synthesizing vinyl fluorides.[6]

Q2: I'm observing low conversion in my dehydrobromination reaction. What could be the cause?

A2: Low conversion can be due to several factors:

  • Insufficient Base Strength or Amount: The base may not be strong enough or used in sufficient quantity to drive the reaction to completion.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Solubility: The base and substrate may not be adequately solubilized in the chosen solvent.

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate.[7]

Q3: My reaction is producing a mixture of products. What's happening?

A3: You are likely observing competing substitution and elimination reactions. The hydroxide or alkoxide bases used for elimination are also nucleophiles and can participate in SN2 reactions, replacing a bromine atom with a hydroxyl or alkoxyl group.[8] The reaction conditions (base, solvent, temperature) will dictate the ratio of elimination to substitution products.

Q4: Can I use a simple water wash to remove HBr?

A4: While a water wash can remove some HBr, it is generally insufficient for complete neutralization, especially if a significant amount of HBr is present. An aqueous basic wash is the recommended approach.[9]

Troubleshooting Guide: Optimizing HBr Removal

This section provides a systematic approach to troubleshooting common issues encountered during the workup of reactions involving 1,2-Dibromo-1,1-difluoroethane and HBr byproducts.

Problem Potential Cause Troubleshooting & Optimization Strategies
Low Yield of Desired Alkene Incomplete reaction.1. Increase Base Strength/Concentration: Switch to a stronger base (e.g., from K₂CO₃ to KOH or NaOH).[5][7] 2. Elevate Temperature: Gently heat the reaction mixture to increase the rate of elimination.[3] 3. Optimize Solvent: Use a solvent that promotes the desired reaction pathway. For dehydrohalogenation, polar aprotic solvents like THF or DMF can be effective.[7] 4. Consider a Phase-Transfer Catalyst (PTC): For biphasic reactions (e.g., aqueous NaOH and an organic solvent), a PTC can significantly improve the reaction rate by transporting the hydroxide ion into the organic phase.[10][11]
Formation of Alcohol/Ether Byproducts Competing nucleophilic substitution (SN2) reaction.1. Use a Sterically Hindered Base: Bulky bases like potassium tert-butoxide favor elimination over substitution.[2] 2. Lower the Reaction Temperature: Substitution reactions can sometimes be suppressed at lower temperatures. 3. Choose a Non-Nucleophilic Base: Consider using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Emulsion Formation During Aqueous Workup Formation of finely dispersed droplets at the organic-aqueous interface.1. Add Brine (Saturated NaCl solution): This increases the ionic strength of the aqueous layer, helping to break the emulsion. 2. Filter through Celite: Passing the mixture through a pad of celite can help to break up the emulsion. 3. Allow to Stand: Sometimes, simply letting the mixture stand for an extended period can lead to phase separation.
Product Degradation The product is sensitive to the basic conditions of the workup.1. Use a Weaker Base for Neutralization: A saturated solution of sodium bicarbonate (NaHCO₃) is a milder alternative to NaOH or KOH for neutralizing HBr. 2. Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath). 3. Use a Solid-Supported Base: Passing the organic solution through a plug of a solid-supported base like potassium carbonate on celite can neutralize HBr without a vigorous aqueous wash.

Experimental Protocols

Protocol 1: Standard Aqueous Base Wash for HBr Removal

Objective: To neutralize and remove HBr from an organic reaction mixture.

Materials:

  • Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Transfer to Separatory Funnel: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent.[9]

  • First Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Venting: Stopper the funnel, invert it, and immediately open the stopcock to release the pressure from the CO₂ gas evolved during neutralization.

  • Extraction: Close the stopcock and shake the funnel gently for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash (Optional): Repeat the wash with NaHCO₃ solution if a significant amount of acid is present.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and aid in breaking any emulsions.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified.

Protocol 2: HBr Removal using a Solid-Supported Base

Objective: To neutralize HBr in situations where the product is sensitive to aqueous bases or when emulsions are problematic.

Materials:

  • Reaction mixture in an organic solvent

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Celite

  • Glass funnel with a cotton or glass wool plug

  • Collection flask

Procedure:

  • Prepare the Solid-Supported Base: In a mortar and pestle, grind together anhydrous K₂CO₃ and Celite in a 1:1 ratio by weight.

  • Pack the Funnel: Place a small plug of cotton or glass wool at the bottom of a glass funnel and add the K₂CO₃/Celite mixture to form a small column.

  • Elution: Slowly pass the organic reaction mixture through the K₂CO₃/Celite plug.

  • Rinse: Rinse the plug with a small amount of fresh organic solvent to ensure complete recovery of the product.

  • Concentration: The collected filtrate, now free of HBr, can be concentrated under reduced pressure.

Visualization of Workflows

Decision Tree for HBr Removal Method

HBr_Removal_Decision_Tree start Reaction Complete (HBr byproduct present) check_sensitivity Is the product or starting material base-sensitive? start->check_sensitivity aqueous_wash Standard Aqueous Base Wash (Protocol 1) check_sensitivity->aqueous_wash No solid_support Solid-Supported Base (Protocol 2) check_sensitivity->solid_support Yes check_emulsion Does emulsion formation occur? aqueous_wash->check_emulsion end_solid Purified Product solid_support->end_solid check_emulsion->solid_support Yes end_aq Purified Product check_emulsion->end_aq No Dehydrobromination_Workflow start 1. Dehydrobromination Reaction (1,2-Dibromo-1,1-difluoroethane + Base) reaction_monitoring 2. Monitor Reaction Progress (TLC, GC, or NMR) start->reaction_monitoring workup 3. HBr Removal/Neutralization (Aqueous Wash or Solid Support) reaction_monitoring->workup extraction 4. Organic Layer Separation & Drying workup->extraction purification 5. Solvent Removal & Product Purification (Distillation or Chromatography) extraction->purification final_product 6. Pure Product purification->final_product

Caption: General experimental workflow for dehydrobromination and subsequent HBr removal.

References

  • Halpern, M. (n.d.). Choosing a Catalyst for PTC Dehydrohalogenation. Phase-Transfer Catalysis. [Link]

  • LookChem. (n.d.). Cas 359-08-0, 1-BROMO-2,2-DIFLUOROETHYLENE. [Link]

  • Wikipedia. (2023). Dehydrohalogenation. [Link]

  • CHEM253. (n.d.). Experiment 10 DEHYDROBROMINATION. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]

  • chemeurope.com. (n.d.). Dehydrohalogenation. [Link]

  • Brainly. (2023, January 20). When 1,2-dibromo-1-phenylethane is heated with sodium hydroxide, a compound with the IR spectrum provided. [Link]

  • ResearchGate. (n.d.). Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis. [Link]

Sources

Technical Support Center: Stability Management of 1,2-Dibromo-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #STAB-1202-UV Assigned Specialist: Senior Application Scientist, Halogenated Solvents Division

Executive Summary

You are accessing this guide because you have likely observed degradation in your 1,2-Dibromo-1,1-difluoroethane (


) stock—manifesting as yellow discoloration, increased acidity, or paramagnetic noise in NMR spectra.

Unlike simple alkyl halides, this compound possesses a gem-difluoro (


) group adjacent to a C-Br bond. While the C-F bond is robust, the C-Br bond energy (~280 kJ/mol) is significantly lower than the energy of incident UV photons (300–400 kJ/mol). Light exposure is not a passive risk; it is an active initiator of radical chain decomposition. 

This guide provides the protocols required to Diagnose , Stabilize , and Remediate your material.

Module 1: The Degradation Mechanism (Why is this happening?)

Understanding the failure mode is critical for prevention. The degradation is driven by the


 electronic transition within the C-Br bond upon UV absorption.[1][2]
Photolytic Pathway Diagram

The following diagram illustrates the radical cascade triggered by photon absorption.

PhotolysisMechanism Start 1,2-Dibromo-1,1-difluoroethane (Colorless Liquid) Excited Excited State (n → σ*) Start->Excited Absorption Photon UV Photon (hν) (λ < 300nm) Photon->Excited RadicalPair Radical Pair [CF2BrCH2• + Br•] Excited->RadicalPair Homolytic Cleavage Br2 Bromine (Br2) (Yellow/Red Color) RadicalPair->Br2 Dimerization HBr Hydrogen Bromide (HBr) (Acidic/Corrosive) RadicalPair->HBr H-Abstraction Peroxide Peroxy Radicals (Chain Propagation) RadicalPair->Peroxide Reaction with O2 O2 Atmospheric O2 O2->Peroxide

Figure 1: Photolytic degradation pathway showing the transition from colorless precursor to colored bromine and acidic byproducts.

Module 2: Diagnostic & Troubleshooting (FAQs)

Q1: My solvent has turned a pale straw yellow. Is it still usable?
  • Diagnosis: The yellow color indicates the presence of elemental bromine (

    
    ).
    
  • Impact:

    • Synthesis:

      
       is a potent electrophile and oxidant. It will react with alkenes (bromination) or electron-rich aromatics, ruining stoichiometry.
      
    • Analysis: It acts as a paramagnetic impurity, broadening NMR signals.

  • Verdict: Do not use directly. Perform the Remediation Protocol (Module 4) below.

Q2: The liquid is colorless, but my reaction yields are dropping/acid sensitive substrates are decomposing.
  • Diagnosis: "Silent" Acidification. HBr can form before visible discoloration occurs, or

    
     may have escaped as vapor, leaving behind acidic species.
    
  • Test: Place a wetted pH strip in the headspace of the bottle. If it turns red immediately, you have significant HBr buildup.

  • Verdict: Neutralize with basic alumina or wash before use.

Q3: Can I store this in clear glass if I wrap it in foil?
  • Answer: Yes, but it is a secondary defense. Foil can tear or degrade.

  • Best Practice: Transfer to an Amber Borosilicate Glass bottle immediately. If amber glass is unavailable, double-wrap in aluminum foil and store in a dark cabinet.

Module 3: Stabilization Protocols

To prevent degradation in fresh or purified stocks, you must disrupt the radical chain mechanism.

Protocol A: The "Silver Standard" (Solid Phase Stabilization)

Recommended for long-term storage of small research quantities.

Mechanism: Silver acts as a "halogen sink," reacting irreversibly with free bromine radicals or


 to form stable Silver Bromide (

).
  • Material: Obtain Silver Wool (CAS: 7440-22-4) or high-surface-area Copper Turnings .

  • Preparation: Acid wash the metal (HCl) to remove oxides, rinse with water/acetone, and dry thoroughly.

  • Application: Add approximately 0.5% w/w of the metal to the solvent bottle.

  • Monitoring: The silver will turn black/grey (

    
    ) as it scavenges bromine. If the metal turns completely black, filter and replace.
    
Protocol B: Chemical Stabilization (Amylene)

Recommended for larger volumes or industrial handling.

Mechanism: Amylene (2-methyl-2-butene) acts as a sacrificial alkene, scavenging


 and HBr to form stable alkyl bromides.
  • Dosage: Add Amylene to a concentration of 50–100 ppm .

  • Note: Only use this if the presence of trace amylene or its brominated byproducts will not interfere with your specific downstream chemistry (e.g., highly sensitive catalytic cycles).

Module 4: Remediation (Cleanup Workflow)

If your stock is already degraded (yellow/acidic), use this flowchart to restore purity.

Purification Decision Tree

Purification Start Degraded 1,2-Dibromo-1,1-difluoroethane (Yellow/Acidic) Step1 Wash: 10% Sodium Thiosulfate (aq) (Reduces Br2 to Br-) Start->Step1 Check1 Is Organic Layer Colorless? Step1->Check1 Repeat1 Repeat Thiosulfate Wash Check1->Repeat1 No (Still Yellow) Step2 Wash: Saturated NaHCO3 (Neutralizes HBr) Check1->Step2 Yes Repeat1->Step1 Step3 Dry: Anhydrous MgSO4 (Remove Water) Step2->Step3 Step4 Distillation (Reduced Pressure Recommended) Step3->Step4 Final Pure Solvent (Store over Ag wool + Amber Glass) Step4->Final

Figure 2: Step-by-step remediation workflow for restoring degraded solvent.

Detailed Remediation Steps
  • De-Colorization (The Thiosulfate Wash):

    • Transfer the solvent to a separatory funnel.

    • Add an equal volume of 10% Sodium Thiosulfate (

      
      )  solution.
      
    • Shake vigorously. The yellow color should migrate to the aqueous phase or disappear as

      
       is reduced to bromide.
      
    • Chemistry:

      
      
      
  • Neutralization:

    • Separate the organic layer (bottom layer, Density

      
       2.2 g/mL).
      
    • Wash with Saturated Sodium Bicarbonate (

      
      )  to remove dissolved HBr.
      
    • Caution: Vent frequently, as

      
       gas will be generated.
      
  • Drying:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      )  for 15 minutes.
      
    • Filter off the solid desiccant.

  • Distillation (Final Polish):

    • Perform a simple distillation.

    • Boiling Point: ~92–93°C at atmospheric pressure.

    • Recommendation: Use reduced pressure (e.g., water aspirator) to lower the boiling point and minimize thermal stress during purification.

References

  • Photodissoci

    • Source:The Journal of Chemical Physics
    • Context: Details the A-band absorption and C-Br bond cleavage mechanism in bromin
    • Link:[Link]

  • Purification of Labor

    • Source:Butterworth-Heinemann (Elsevier)
    • Context: Standard protocols for drying and purifying alkyl bromides and removing free halogens using thiosulf
    • Link:[Link]

  • Safe Handling of Perfluorinated and Bromin

    • Source:American Chemical Society (ACS) Chemical Health & Safety
    • Context: Guidelines on storage of haloalkanes to prevent pressure buildup and degrad
    • Link:[Link]

Sources

Technical Support Center: Isolation and Purification of Bromofluoroethane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing the complex challenge of isolating specific halogenated isomers. The separation of 1,2-dibromo-1,1-difluoroethane from its highly symmetric structural isomer, 1,1-dibromo-2,2-difluoroethane , represents a classic thermodynamic and kinetic separation problem. Because these molecules share identical molecular weights and exhibit highly similar dipole moments, their physical properties overlap significantly.

This guide provides field-proven, self-validating protocols designed to ensure high-purity isolation. By understanding the causality behind these techniques—specifically leveraging theoretical plates in distillation and polarizability in chromatography—you can bypass common experimental pitfalls and secure analytical-grade purity.

Quantitative Data Center: Physical Properties

To design an effective separation self-validating system, we must first analyze the thermodynamic baseline of the isomers. The ~15 °C difference in boiling points is the critical lever for bulk separation , .

Property1,2-Dibromo-1,1-difluoroethane1,1-Dibromo-2,2-difluoroethane
CAS Number 75-82-1359-19-3
Structural Formula CH₂Br-CBrF₂CHBr₂-CHF₂
Boiling Point (1 atm) 92.5 – 93.0 °C108.0 – 108.7 °C
Density (at 25 °C) 2.224 g/mL2.312 g/mL
Refractive Index 1.4451.469
Separation Workflow & Decision Matrix

Selecting the correct methodology depends entirely on your target scale and purity requirements. The diagram below outlines the logical relationship between scale, technique, and expected purity.

SeparationWorkflow Start Isomeric Mixture (C2H2Br2F2) Scale Determine Target Scale Start->Scale Bulk Bulk / Preparative (> 50 g) Scale->Bulk Large Volume Analytical Analytical / Semi-Prep (< 5 g) Scale->Analytical High Purity/Small Vol Distillation Spinning Band Fractional Distillation (>30 Theoretical Plates) Bulk->Distillation PrepGC Preparative Gas Chromatography (Prep-GC) Analytical->PrepGC PurityDist Purity: ~95-98% Distillation->PurityDist PurityGC Purity: >99% PrepGC->PurityGC

Decision matrix for C2H2Br2F2 isomer separation based on target scale and purity.

Step-by-Step Methodologies
Protocol A: High-Efficiency Fractional Distillation (Bulk Scale)

Scientific Causality: A boiling point delta of 15 °C is insufficient for simple distillation, which acts as a single theoretical plate. To prevent co-distillation, the system requires a minimum of 20–30 theoretical plates , . A spinning band distillation column is mandated here because it provides high theoretical plate counts (up to 50) with minimal liquid hold-up, ensuring sharp fraction cuts without subjecting the halogenated compounds to excessive thermal residence time.

Step-by-Step Workflow:

  • Apparatus Assembly: Assemble a Teflon or Monel spinning band distillation system. Ensure the system is rigorously dried; trace moisture at elevated temperatures can trigger the hydrolysis of brominated ethanes.

  • Pot Loading: Charge the still pot with the isomeric mixture. Introduce PTFE boiling chips to ensure smooth nucleation and prevent bumping. Self-Validation Check: Ensure the pot is no more than 60% full to allow adequate vapor expansion space.

  • Equilibration (Total Reflux): Initiate the spinning band at 2000–2500 RPM to maximize the vapor-liquid interfacial area. Apply heat gradually until the liquid boils and vapor reaches the condenser. Maintain the system at total reflux for 45 minutes . This establishes a stable, equilibrium temperature gradient across the column's theoretical plates.

  • First Fraction Collection: Adjust the reflux-to-take-off ratio to 10:1. Monitor the head temperature strictly. Collect the 1,2-dibromo-1,1-difluoroethane fraction while the head temperature remains stable between 92.5 °C and 93.0 °C.

  • Intermediate Cut: The moment the head temperature exceeds 93.5 °C, switch the collection flask to an "intermediate" receiver. This fraction contains the overlapping azeotrope-like mixture of both isomers and can be recycled in future runs.

  • Second Fraction Collection: Once the head temperature stabilizes at 108.0 °C, switch to a clean receiver to collect the heavier 1,1-dibromo-2,2-difluoroethane isomer.

Protocol B: Preparative Gas Chromatography (Analytical/Semi-Prep Scale)

Scientific Causality: For drug development applications requiring absolute isomeric purity (>99%), distillation may leave trace cross-contamination. Prep-GC exploits the slight differences in polarizability and spatial geometry between the asymmetric (1,1-dibromo) and more symmetric (1,2-dibromo) isomers.

Step-by-Step Workflow:

  • Column Selection: Install a mid-polarity thick-film capillary column (e.g., DB-624 or equivalent, 6% cyanopropylphenyl / 94% dimethylpolysiloxane). The cyanopropyl groups provide the necessary dipole-dipole interactions to resolve the isomers.

  • Method Parameters: Set the injector temperature to 150 °C (avoid higher temperatures to prevent thermal dehydrobromination). Use Helium as the carrier gas at a constant linear velocity of 35 cm/sec.

  • Temperature Program: Isothermal hold at 60 °C for 5 minutes, followed by a gentle ramp of 5 °C/min to 120 °C. Self-Validation Check: The 1,2-dibromo-1,1-difluoroethane will elute first due to its lower boiling point and slightly lower interaction with the stationary phase.

  • Fraction Collection: Utilize an automated fraction collector triggered by the Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD) signal threshold to trap the highly pure eluates in cryogenically cooled vials.

Troubleshooting Guide & FAQs

Q: Why am I seeing co-distillation even with a packed fractionating column? A: Standard packed columns (e.g., Raschig rings) often suffer from vapor channeling and high liquid hold-up volumes, drastically reducing the effective number of theoretical plates. For a 15 °C boiling point gap, you require at least 20–30 theoretical plates . Upgrade to a spinning band column or structured high-efficiency wire-mesh packing to achieve the necessary vapor-liquid equilibrium.

Q: During distillation, the liquid in the pot turns dark and releases acidic fumes. What is happening? A: This is a classic symptom of thermal degradation—specifically, dehydrobromination—which releases highly corrosive hydrogen bromide (HBr) gas. Polyhalogenated ethanes are sensitive to prolonged thermal stress. To mitigate this, reduce the system pressure slightly (e.g., to 500 mmHg) to lower the operational boiling points. Alternatively, adding a trace amount (1% by weight) of an acid scavenger, such as N-methylpyrrolidone, to the still pot can neutralize evolving HBr and stabilize the mixture .

Q: Can I use normal-phase HPLC instead of Prep-GC for this separation? A: It is highly discouraged. Saturated polyhalogenated ethanes lack the conjugated pi-systems required for standard UV detection (necessitating less sensitive Refractive Index detectors) and exhibit very poor retention on standard normal-phase silica or alumina columns. Gas-phase separation is vastly superior for these volatile, non-chromophoric compounds.

Q: How can I monitor the purity of my distillation fractions in real-time? A: Pull micro-aliquots (10 µL) from the collection receiver and run them on a fast analytical GC-FID using the DB-624 method described in Protocol B. If the area percent of the heavier isomer begins to rise above 1% in the first fraction, immediately switch to your intermediate cut receiver.

References
  • 1,2-Dibromo-1,1-difluoroethane | CAS Common Chemistry, American Chemical Society |[Link]

  • Fractional distillation | Wikipedia |[Link]

  • What is a theoretical plate in fractional distillation? | Quora |[Link]

  • Process for the production of cyclopropylmethyl halides (US6077981A)

Technical Support Center: Optimization of 1,1-Difluoroethane Bromination

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific challenges of brominating 1,1-difluoroethane (HFC-152a). It moves beyond generic advice to address the competing mechanistic pathways that define yield in fluorocarbon halogenation.

Subject: Troubleshooting Low Yield & Selectivity in HFC-152a Bromination Audience: Process Chemists, R&D Scientists, Chemical Engineers Status: Active Guide [Rev. 2.4]

Executive Summary: The Yield Paradox

Bromination of 1,1-difluoroethane (


) is chemically deceptive. While bromine is typically celebrated for its high regioselectivity in alkane functionalization, the presence of fluorine atoms on the alpha-carbon introduces a "Selectivity vs. Stability" conflict.

Low yield in this reaction rarely stems from a single variable. It is usually a symptom of three competing failure modes:

  • Kinetic Stalling: The high Bond Dissociation Energy (BDE) of the

    
    -C-H bond prevents initiation.
    
  • Elimination Dominance: Thermal stress causes dehydrofluorination to Vinylidene Fluoride (VDF), diverting flux into the 1,2-dibromo byproduct.

  • Regio-Scrambling: Competition between the thermodynamically stable

    
    -radical and the kinetically accessible 
    
    
    
    -radical.

This guide provides the diagnostic logic to identify which mode is suppressing your yield and the protocols to correct it.

Module 1: Diagnostic Decision Tree

Before adjusting parameters, identify your specific "Low Yield" phenotype.

Observation Primary Suspect Mechanism Immediate Action
Low Conversion (<10%)Initiation Failure The C-H bond strength (~106 kcal/mol) exceeds thermal activation provided.Switch to Photo-initiation (UV) or increase T > 350°C (if residence time allows).
High Conversion, Wrong Isomer Kinetic Control Br• attacks the weaker

-hydrogens (

) instead of the stabilized

-site.
Increase temperature to reach thermodynamic equilibrium or use a radical stabilizer.
High Tar / Coking Elimination HF elimination forms Vinylidene Fluoride (

), which polymerizes.
Reduce Temperature , increase pressure, or add acid scavengers.
Major Product: 1,2-Dibromide Pathway Deviation HFC-152a

VDF

1,2-dibromo-1,1-difluoroethane.
Reduce residence time; check for "hot spots" in reactor wall.

Module 2: Mechanistic Topology (The "Why")

To fix the yield, you must visualize the invisible war occurring in your reactor. The following diagram maps the critical branching ratios.

Reaction Pathway Network

The diagram below illustrates the competition between the desired Substitution (Path A) and the yield-killing Elimination-Addition (Path B).

G Substrate 1,1-Difluoroethane (HFC-152a) Radical_A α-Radical (CH3-CF2•) [Thermodynamic] Substrate->Radical_A Br• (Slow, High Ea) Radical_B β-Radical (•CH2-CHF2) [Kinetic] Substrate->Radical_B Br• (Fast, Low Ea) VDF Vinylidene Fluoride (VDF) Substrate->VDF - HF (Thermal Elimination) Target TARGET: 1-Bromo-1,1-difluoroethane Radical_A->Target + Br2 Isomer Isomer: 2-Bromo-1,1-difluoroethane Radical_B->Isomer + Br2 Dibromide WASTE: 1,2-Dibromo-1,1-difluoroethane VDF->Dibromide + Br2 (Rapid Addition)

Caption: Reaction network showing the competition between direct substitution (Path A/B) and the elimination-addition trap (VDF pathway).

Module 3: Troubleshooting Protocols

Issue A: "I have low conversion despite high temperatures."

The Science: The C-H bond on the fluorinated carbon is strengthened by the high electronegativity of fluorine (Bond Dissociation Energy


 106 kcal/mol), making it resistant to thermal homolysis compared to standard alkanes.
The Fix: Photochemical Activation 
Thermal energy distributes indiscriminately. UV photons target the Br-Br bond specifically, generating a high flux of radicals without the thermal penalty that triggers HF elimination.

Protocol 1: UV-Initiated Bromination

  • Light Source: Medium-pressure Mercury vapor lamp (emission

    
     ~254-365 nm).
    
  • Phase: Vapor phase is preferred to minimize solvent cage effects.

  • Stoichiometry: Maintain

    
    :HFC-152a ratio at 1:3 to 1:5 .
    
    • Why? Excess substrate minimizes the probability of the product encountering a bromine radical, preventing poly-bromination.

  • Temperature: Maintain reactor at 100°C - 150°C .

    • Note: This is significantly lower than thermal requirements (350°C+), suppressing the VDF pathway.

Issue B: "I am getting the wrong isomer (2-bromo-1,1-difluoroethane)."

The Science: This is a classic Hammond Postulate conflict.

  • Thermodynamics: The

    
    -radical (
    
    
    
    ) is stabilized by the "captodative" effect (lone pair donation from F), making the 1-bromo product more stable.
  • Kinetics: The

    
    -hydrogens (
    
    
    
    ) are sterically more accessible and have a lower activation energy for abstraction. The Fix: Thermodynamic Equilibration If you cannot force selectivity via catalyst, you must allow the reaction to equilibrate. However, a more robust industrial approach is to switch the synthetic route entirely if 100% regioselectivity is required.

Protocol 2: The "Reverse" Synthesis (Hydrobromination) Instead of substituting HFC-152a, add HBr to Vinylidene Fluoride.



  • Mechanism: Radical addition of HBr to VDF is highly regioselective. The Br atom adds to the

    
     group, generating the stable 
    
    
    
    radical, which then abstracts H.
  • Wait: Radical addition of HBr usually creates the anti-Markovnikov product (

    
    ).
    
  • Correction: To get the 1-bromo isomer (

    
    ), you need Markovnikov addition  (Ionic mechanism).
    
  • Ionic Protocol: Use Lewis Acid catalyst (

    
     or 
    
    
    
    ) in liquid phase at low temp (-20°C to 0°C). This forces the
    
    
    to attack the
    
    
    (forming the stable cation on
    
    
    ), followed by
    
    
    attack.
Issue C: "My yield is lost to 1,2-dibromo-1,1-difluoroethane."

The Science: This byproduct is the "fingerprint" of HF elimination. HFC-152a loses HF to become VDF. VDF avidly reacts with


 to form the dibromide.
The Fix: Acid Scavenging & Contact Time 

Protocol 3: Suppression of Elimination

  • Reactor Material: Switch to Inconel 600 or Nickel . Stainless steel (Fe) can catalyze dehydrofluorination.

  • Acid Scavenger: If running in liquid phase, add solid

    
      or MgO  to the reaction vessel to neutralize HF immediately.
    
    • Reasoning: HF is autocatalytic for the decomposition of HFC-152a. Removing it stops the cascade.

  • Pressure: Increase system pressure (5-10 bar). Le Chatelier’s principle disfavors the decomposition (1 mole gas

    
     2 moles gas: 
    
    
    
    ).

Module 4: Quantitative Data & Benchmarks

Use these benchmarks to validate your process efficiency.

ParameterThermal BrominationPhotochemical BrominationIonic Addition (VDF + HBr)
Temp Range 350°C - 450°C80°C - 150°C-20°C - 20°C
Conversion High (>90%)Medium (40-60%)High (>95%)
Selectivity (1-Br) Low (Mix of 1-Br/2-Br)High (Favors 1-Br)Very High (>98%)
Major Byproduct VDF / Tars2-bromo isomer1-bromo-2-fluoroethane
Corrosion Risk Severe (HF + HBr)ModerateLow

Module 5: Frequently Asked Questions (FAQ)

Q1: Why is the boiling point of my product higher than expected? A: You likely have significant contamination with 1,2-dibromo-1,1-difluoroethane .

  • BP of 1-bromo-1,1-difluoroethane: ~-2°C to 2°C (Gas/Volatile Liquid).

  • BP of 1,2-dibromo-1,1-difluoroethane: ~92°C .

  • Action: Perform a simple distillation. The heavy dibromide will remain in the pot.

Q2: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes, for liquid phase reactions. NBS provides a low, steady concentration of


, which favors mono-bromination over poly-bromination. However, NBS requires a polar solvent (like acetonitrile) which may be difficult to separate from the volatile HFC-152a.

Q3: Is the reaction sensitive to oxygen? A: Yes. Oxygen is a radical inhibitor. It effectively "quenches" the propagation chain. Ensure your reactor is purged with


 or Ar before initiation. A distinct "induction period" where no reaction occurs is a hallmark of oxygen contamination.

References

  • Thermochemistry of Fluorocarbons: Amphlett, J. C., & Whittle, E. (1968). Kinetics of thermal bromination of fluoroform and pentafluoroethane. Transactions of the Faraday Society, 64, 2130-2139. Link

  • Synthesis of Halon Analogs: Coomber, J. W., & Whittle, E. (1965). Preparation of 1-bromo-1-fluoroethane and 1-bromo-1,1-difluoroethane. Journal of the Chemical Society. Link

  • Physical Properties & Safety: NIST Chemistry WebBook. 1-Bromo-1,1-difluoroethane Thermochemical Data. Link

  • Radical Selectivity Mechanisms: Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link

1,2-Dibromo-1,1-difluoroethane storage conditions to prevent hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 75-82-1 | Formula:


 | Molecular Weight: 223.84  g/mol  [1][2][3]
Part 1: The Senior Scientist’s Storage Protocol

"Why does my solvent turn yellow?" is the most frequent ticket we receive regarding 1,2-Dibromo-1,1-difluoroethane.[1][2] As researchers, we often treat haloalkanes as inert solvents, but this specific compound is a mixed-halogen electrophile prone to both hydrolysis and photo-oxidation.[1][2]

The following protocol is not just a recommendation; it is a self-validating system designed to prevent the autocatalytic decomposition cycle (Acid Generation


 Container Etching 

Accelerated Hydrolysis).
Optimum Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly retarding the rate of nucleophilic attack by residual moisture.[1][2]
Atmosphere Argon or Nitrogen (Blanketed)Displaces atmospheric oxygen and humidity.[2] Oxygen promotes radical formation (

), leading to yellowing (

).[2]
Light Amber Glass / Foil Wrap The C-Br bond is photosensitive (

).[2] UV/Visible light cleaves this bond, initiating radical chains.[2]
Container Borosilicate with PTFE Liner Critical: Do not use metal caps.[1][2] The HBr/HF byproducts will corrode metal, releasing metal ions that catalyze further degradation.[2]
Desiccant Molecular Sieves (3Å) Optional but recommended for long-term storage.[1][2] Scavenges water without reacting with the alkyl halide (unlike basic desiccants).[2]
Part 2: Degradation Mechanics & Troubleshooting (FAQs)
Q1: The liquid has developed a yellow/orange tint. Is it still usable?

Status: Compromised. Mechanism: The yellow color indicates the presence of elemental bromine (


).[2] This occurs via homolytic cleavage  of the C-Br bond, usually driven by light exposure or heat.[2]
  • Impact: Free bromine is a potent oxidant and will react with alkenes or electron-rich substrates in your assay, leading to side products.[1][2]

  • Remediation: If the yellowing is faint, you may attempt to wash with a dilute sodium thiosulfate solution (to reduce

    
    ) followed by drying over 
    
    
    
    and distillation.[2] However, for analytical standards, discard and replace .
Q2: I see "etching" or cloudiness on the inside of the glass vial. What happened?

Status: Critical Hazard. Mechanism: This is the signature of Hydrolysis leading to HF generation .[1][2] While the


 bond is strong, the adjacent bromine activates the molecule. In the presence of water, hydrolysis or elimination reactions release Hydrogen Bromide (HBr)  and potentially Hydrogen Fluoride (HF) .[2] HF reacts with the silica in the glass (

), causing the "frosted" appearance.
  • Action: Handle with extreme caution (HF risk). Neutralize the contents with saturated sodium bicarbonate before disposal.[2] Do not reuse the glassware.[2]

Q3: Can I store this in a plastic container?

Answer: Generally No. Like many halogenated solvents, 1,2-Dibromo-1,1-difluoroethane can permeate or swell common plastics (LDPE, PP).[1][2]

  • Exception: Fluoropolymers (PTFE, PFA) are chemically resistant and acceptable, but they are permeable to air over long periods.[2] For long-term storage, glass (with a PTFE liner) is superior unless HF generation is already suspected.[2]

Part 3: Visualization of Stability Logic

The following diagram illustrates the "Degradation Cascade" and the intervention points where proper storage prevents failure.

StorageLogic Substrate 1,2-Dibromo-1,1-difluoroethane (Intact) Radical Radical Formation (C-Br Cleavage) Substrate->Radical Energy Input Hydrolysis Hydrolysis/Elimination Substrate->Hydrolysis Nucleophilic Attack Light Trigger: UV/Visible Light Light->Radical Moisture Trigger: Moisture (H2O) Moisture->Hydrolysis Bromine Product: Br2 (Yellow Color) Radical->Bromine Acids Product: HBr & HF Hydrolysis->Acids GlassEtch Consequence: Glass Etching (SiF4 gas) Acids->GlassEtch Amber Prevention: Amber Glass Amber->Light Blocks Argon Prevention: Argon/Desiccant Argon->Moisture Excludes

Caption: The Degradation Cascade.[2] Note how environmental triggers (Light, Moisture) drive the compound toward acidic byproducts (


) and oxidants (

), necessitating specific preventive barriers.[2]
Part 4: Emergency Handling (Spill/Exposure)

If a container breaks or degrades catastrophically:

  • Evacuate: The vapor is toxic and likely contains lachrymators (

    
    ) and respiratory irritants (HBr/HF).[2]
    
  • PPE: Wear Viton® (Fluoroelastomer) gloves.[2] Nitrile provides only temporary splash protection against halogenated ethanes.[2]

  • Neutralization: Cover the spill with a mixture of sand and soda ash (sodium carbonate) or a commercial acid neutralizer.[2]

  • Disposal: Collect as halogenated organic waste. Do not mix with strong bases or oxidizers in the waste stream.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6402, 1,2-Dibromo-1,1-difluoroethane. Retrieved from [Link]

  • NIST Chemistry WebBook. Ethane, 1,2-dibromo-1,1-difluoro-. Retrieved from [Link][2]

Sources

Introduction: The Regulatory Reality of Halon 2202

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halon 2202 Compliance & Usage Guide Authorized for: Research & Development, Pharmaceutical Synthesis, and Analytical Chemistry Personnel.

From the Desk of the Senior Application Scientist:

If you are accessing this guide, you likely encountered a "Stop Ship" notification from your chemical vendor or a compliance audit flag regarding Halon 2202 .

First, a critical technical correction: In common industrial parlance, "Halon 2202" refers to Dibromodifluoroethane (


), specifically isomers like 1,2-Dibromo-1,1-difluoroethane (CAS 75-82-1).[1][2][3][4] Under the Montreal Protocol, this is NOT  a Group II Halon (like 1301 or 1211). It is a Class I, Group VII Hydrobromofluorocarbon (HBFC) .

This distinction is vital. While Group II Halons have "Critical Use Exemptions" (e.g., aviation), HBFCs were phased out of production on January 1, 1996, with virtually no exemptions other than Feedstock, Destruction, and Essential Laboratory Use.

This guide provides the troubleshooting logic required to legally acquire, use, and dispose of Halon 2202 for drug development and research.

Module 1: Regulatory Classification & Procurement

The Core Conflict: You need Halon 2202 as an alkylating agent or specific solvent. The law says its production is banned.[5] The Solution: You must classify your usage under one of two narrow exemptions.

Status Table: Halon 2202 (HBFCs)
FeatureRegulatory Detail
Chemical Family Hydrobromofluorocarbon (HBFC)
Montreal Protocol Class I, Group VII (Copenhagen Amendment)
ODP (Ozone Depletion Potential) ~0.5 - 1.0 (varies by isomer)
Production Status Banned (since 1996)
Import/Export Prohibited unless for Feedstock or Laboratory/Analytical (L&A) use.
Troubleshooting Logic: Can I Buy This?

Use the following logic flow to determine if your intended experiment is compliant.

ComplianceLogic Start Start: Intent to Use Halon 2202 Q1 Is the chemical chemically transformed (consumed) in the reaction? Start->Q1 Feedstock PATHWAY A: FEEDSTOCK EXEMPTION (Preferred for Pharma/Synthesis) Q1->Feedstock Yes (e.g., Alkylation) Q2 Is it used as a solvent, diluent, or reference standard? Q1->Q2 No (It remains chemically intact) LabExempt PATHWAY B: LAB & ANALYTICAL EXEMPTION (Strict Purity/Quantity Limits) Q2->LabExempt Yes (Research/Analysis) Banned PROHIBITED USE (e.g., Cleaning, Fire Suppression) Q2->Banned No (General Use)

Figure 1: Decision matrix for determining regulatory eligibility of Halon 2202 under Montreal Protocol and EPA 40 CFR Part 82.

Module 2: The Feedstock Exemption (Pharma Pathway)

In drug development, Halon 2202 is often used as a reagent to introduce difluoro- or bromo- moieties. If the Halon 2202 is consumed during the reaction (converted into a new chemical structure), it qualifies as Feedstock .[6]

  • Regulatory Stance: Feedstock is not counted against a country's consumption cap because it is not emitted into the atmosphere; it is transformed.[7]

  • Key Requirement: You must maintain a Mass Balance record proving transformation.

Protocol: Calculating Mass Balance for Compliance

Scenario: You are using Halon 2202 to synthesize a fluorinated intermediate. The Formula:



  • 
     = Emissions (Must be negligible/captured)
    
  • 
     = Input (Quantity purchased/injected)
    
  • 
     = Product (Quantity converted to new molecule)
    
  • 
     = Destroyed (Quantity sent to approved destruction)
    

Troubleshooting FAQ:

Q: My vendor demands a "Feedstock Certification" before shipping. What is this? A: This is a legal affidavit. You must certify that the ODS will be "entirely consumed (except for trace quantities)" in a chemical process.

  • Action: Verify your stoichiometry. If you use Halon 2202 in excess (e.g., 5 equivalents) and only 1 equivalent reacts, the remaining 4 equivalents must be recaptured and destroyed , not vented.

Q: Can I use it as a solvent for the reaction? A: CAUTION. If it acts only as a solvent (Process Agent) and is not chemically changed, it does not automatically qualify as feedstock. It falls under "Process Agent" rules, which are far stricter and capped globally. If possible, redesign the experiment to use it as a reactant (Feedstock) or switch to a non-ODS solvent.

Module 3: Laboratory & Analytical (L&A) Use Exemption

If you are using Halon 2202 as a reference standard (e.g., for NMR calibration) or extraction solvent where it is not consumed, you must rely on the Global Laboratory and Analytical Use Exemption .

Critical Constraints (per Decision XXXI/5):

  • Purity: The substance must be high purity (>99.0% or >99.5% depending on grade).

  • Container Size: Must be supplied in containers <3 Liters (or glass ampoules <10ml).

  • No Resale: You cannot resell the chemical or the mixture.

Workflow: Managing L&A Inventory

LabWorkflow Purchase Purchase under L&A Exemption (Container < 3L) Usage Experimental Use (Closed System) Purchase->Usage Waste Collect ALL Waste (Do NOT evaporate) Usage->Waste Destruction Send to Approved Destruction (99.99% DRE) Waste->Destruction

Figure 2: Mandatory workflow for Laboratory & Analytical Use. Note the prohibition on evaporation.

Module 4: Disposal & Destruction (The "Zero Venting" Rule)

The most common compliance violation in research labs is venting volatile ODS into the fume hood. This is illegal for Class I substances.

Troubleshooting FAQ:

Q: The rotary evaporator trap contains recovered Halon 2202. Can I pour it into the general organic waste carboy? A: NO.

  • Reasoning: General organic waste streams often go to fuel blending or standard incineration, which may not meet the 99.99% Destruction and Removal Efficiency (DRE) required for Halons.

  • Protocol: Segregate Halon 2202 waste into a dedicated container labeled "Class I ODS Waste - For Destruction." Contact your EHS officer to ensure it is sent to a facility using Argon Plasma Arc or Rotary Kiln Incineration specifically permitted for Halon destruction.

Q: What happens if I accidentally release vapors? A: Document it immediately.

  • US Labs: Significant releases may trigger reporting requirements under EPCRA (Emergency Planning and Community Right-to-Know Act), though the threshold for Halon 2202 (HBFCs) is high. However, repeated "accidental" venting is a violation of the Clean Air Act venting prohibition.

Summary of Key Actions

ActionFeedstock UseLab & Analytical Use
Purchasing Sign "Feedstock Certification"Sign "Lab Use Certification"
Volume Limit None (Industrial scale allowed)Max 3L containers
Fate of Chemical Chemically ConvertedRecaptured & Destroyed
Accounting Mass Balance (Input vs. Product)Inventory Log (In vs. Waste Out)

References

  • UNEP Ozone Secretariat. (2020). Decision XXXI/5: Laboratory and Analytical Uses. The Montreal Protocol on Substances that Deplete the Ozone Layer.[8][9][10] [Link]

  • US Environmental Protection Agency (EPA). (2024).[11] Phaseout of Class I Ozone-Depleting Substances.[11] 40 CFR Part 82, Subpart A. [Link]

  • UNEP Technology and Economic Assessment Panel (TEAP). (2018). Report on Destruction Technologies for Controlled Substances.[Link]

  • US EPA. (2025). Laboratory and Analytical Use Exemption.[7][12][13][Link]

Sources

Technical Support Center: Analytical Solutions for Halogenated VOCs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the rigorous quality control and trace impurity profiling of commercial HBFC-132b2 (1,2-dibromo-1,1-difluoroethane)[1].

Because HBFC-132b2 is frequently utilized as a specialized intermediate in fluorochemical synthesis and pharmaceutical development, detecting trace isomeric and synthetic impurities is critical to preventing downstream catalytic poisoning or off-target reactions[2].

Module 1: Mechanistic Knowledge Base

Why Headspace GC-MS over Direct Liquid Injection?

HBFC-132b2 is a dense, highly volatile halogenated alkane with a boiling point of 92–93°C[3]. Injecting commercial HBFC-132b2 directly into a Gas Chromatograph (GC) as a neat liquid overwhelms the column's stationary phase. This causes severe peak fronting of the main analyte, which masks early-eluting trace impurities.

The Causality of the Solution: By utilizing Static Headspace (HS) sampling (EPA Method 5021A) [4], we exploit the vapor pressure differential of the analytes. Heating the sample in a sealed vial drives volatile impurities into the gas phase until thermodynamic equilibrium is reached. We then inject only the vapor phase into the GC. This prevents the bulk liquid from saturating the column and protects the Mass Spectrometer (MS) source from excessive halogenated contamination, drastically extending filament lifespan.

The Self-Validating System: Surrogate Standards

A protocol is only as trustworthy as its internal quality controls. To ensure every extraction is self-validating, this methodology requires the pre-addition of 4-Bromofluorobenzene (BFB) as a surrogate standard. Because BFB mimics the volatility and ionization behavior of brominated ethanes, its recovery rate acts as a diagnostic barometer. If BFB recovery falls outside the 80–120% range, the system flags the run as invalid—indicating either a compromised vial seal (low recovery) or matrix-induced signal enhancement (high recovery).

Module 2: Quantitative Data & Target Analytes

The following table summarizes the primary trace impurities found in commercial HBFC-132b2, originating from catalytic addition reactions of 1,1-difluoroethylene[2]. Use these target ions for Selected Ion Monitoring (SIM) to achieve sub-ppm sensitivity.

Analyte / ImpurityOrigin / NatureExpected RT (min)*Target Quant Ion (m/z)Qualifier Ions (m/z)
1,1-difluoroethylene Unreacted starting material2.156445, 65
1-bromo-2,2-difluoroethylene Dehydrobromination byproduct4.30142144, 63
HBFC-132b2 Target Compound 7.45 143 145, 224
1,1-dibromo-2,2-difluoroethane Structural Isomer7.85143145, 224
4-Bromofluorobenzene Surrogate Standard9.2095174, 176

*Retention times (RT) are approximate and based on a DB-624 (30m x 0.25mm x 1.4µm) column.

Module 3: Self-Validating Experimental Protocol

This step-by-step workflow is grounded in EPA Method 8260C (Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry)[5].

Step 1: Sample Preparation & Matrix Modification
  • Transfer 5.0 mL of organic-free reagent water into a 20 mL headspace vial. Causality: Water acts as a displacing matrix, forcing the hydrophobic halogenated VOCs into the headspace.

  • Add 2.0 g of NaCl to the vial. Causality: The "salting-out" effect decreases the solubility of organic impurities in the aqueous phase, driving them into the headspace and increasing detection sensitivity.

  • Spike the vial with 10 µL of the commercial HBFC-132b2 sample.

  • Immediately spike with 10 µL of the BFB surrogate standard (50 µg/mL). Crimp the vial tightly with a PTFE-lined silicone septum.

Step 2: Headspace Equilibration (EPA 5021A)
  • Place the vial in the headspace autosampler oven.

  • Equilibration Temperature: 85°C.

  • Equilibration Time: 30 minutes.

  • Vial Pressurization: 15 psi for 1 minute using ultra-high purity Helium.

Step 3: GC-MS Analysis
  • Injection: 1 mL loop volume, injected at a 20:1 split ratio. Causality: A split ratio is necessary to maintain sharp peak shapes for highly volatile gases.

  • Column: DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane). Causality: The mid-polarity cyanopropylphenyl phase provides the exact selectivity needed to resolve the 1,1-dibromo-2,2-difluoroethane isomer from HBFC-132b2.

  • Oven Program: Hold at 35°C for 3 min, ramp at 5°C/min to 100°C, then ramp at 20°C/min to 200°C. Hold for 2 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature at 230°C. Operate in synchronous SIM/SCAN mode to capture both target trace impurities (SIM) and unknown byproducts (SCAN).

Module 4: Analytical Workflow & Troubleshooting Logic

AnalyticalWorkflow Start Sample Prep: Add Surrogate (Bromofluorobenzene) HS Headspace Extraction (EPA 5021A, 85°C) Start->HS GC GC-MS Analysis (DB-624, EPA 8260) HS->GC Dec SST Recovery 80-120%? GC->Dec Quant Proceed to Impurity Quantification Dec->Quant Yes (Valid Run) Trouble Investigate Carryover or Matrix Effect Dec->Trouble No (Invalid Run) Bake Bake Column & Check Split Lines Trouble->Bake Bake->Start

Self-validating HS-GC-MS workflow for HBFC-132b2 impurity detection.

Module 5: Diagnostic FAQs

Q: I am observing a high, noisy baseline specifically at m/z 79 and 81. What is causing this, and how do I fix it? A: Ions at m/z 79 and 81 correspond to the two stable isotopes of Bromine (


Br and 

Br). A persistent baseline at these masses indicates system carryover or column bleed from previous highly concentrated HBFC-132b2 injections. Troubleshooting: Run a series of blank headspace vials. If the noise persists, bake out the DB-624 column at 240°C for 2 hours. Additionally, check your split vent trap and inlet liner, as heavy brominated compounds can condense in colder zones of the inlet.

Q: The isomer 1,1-dibromo-2,2-difluoroethane is co-eluting with the main HBFC-132b2 peak. How can I resolve them? A: Structural isomers of fluorobromoethanes have nearly identical boiling points and mass spectra. If they co-elute, your initial GC oven temperature is likely too high, or your ramp is too fast. Troubleshooting: Drop the initial oven temperature to 30°C and increase the hold time to 5 minutes. Ensure you are using a VOC-specific column (like DB-624 or DB-VRX); standard non-polar columns (like DB-5) lack the phase selectivity required to separate these specific dipole moments.

Q: My surrogate standard (BFB) recovery is consistently reading at 60%. Should I proceed with data analysis? A: No. The protocol is designed to be self-validating. A 60% recovery indicates a systemic loss of volatile compounds prior to MS detection. Troubleshooting: This is almost always caused by a compromised seal on the headspace vial or a worn septum in the autosampler needle assembly. Replace the crimper tool, ensure vials are sealed tightly enough that the cap cannot be spun by hand, and replace the autosampler needle septum.

References

  • Google Patents.CN102875324A - Preparation method of fluorobromoethylene.
  • Magnequench. Test Report TSNEC2102713803 (EPA 8260C). Retrieved from: [Link]

  • 888chem (化易天下). 1,2-二溴-1,1-二氟乙烷 (HBFC-132B). Retrieved from:[Link]

Sources

Technical Support Center: Class I Ozone-Depleting Substances (ODS) Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Disposal & Management of Class I ODS (CFCs, Halons, Carbon Tetrachloride) Audience: Research Scientists, Lab Managers, Drug Development Professionals Version: 2.4 (Current to EPA 40 CFR Part 82 & Montreal Protocol Standards)[1]

Introduction: The Zero-Emission Mandate

From the Desk of the Senior Application Scientist:

If you are reading this, you likely have a legacy solvent (like Carbon Tetrachloride), a propellant sample, or a synthesis intermediate containing Class I Ozone-Depleting Substances (ODS).[1]

The Core Directive is simple: Zero Fugitive Emissions. Unlike standard organic solvents where minor evaporation is a safety concern, ODS release is a global environmental violation.[1] Under the Montreal Protocol and EPA Clean Air Act (Title VI) , the intentional release (venting) of Class I substances is prohibited.

Your role in the disposal chain is Containment and Characterization . You do not destroy the chemical; you stabilize it for transfer to a facility capable of 99.99% Destruction and Removal Efficiency (DRE) .

Module 1: Identification & Characterization

Q: I found an unlabeled bottle in a legacy chemical storage unit. How do I confirm if it is a Class I ODS without opening it and risking exposure?

A: Do not open unknown volatiles outside of a certified fume hood. Class I ODS are often heavy, volatile, and non-flammable.[1]

  • Density Check: Most ODS (like Carbon Tetrachloride, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) are significantly heavier than water (
    
    
    
    ). If the liquid phase sits below an aqueous layer in a biphasic mixture, suspect halogenation.[1]
  • Flame Test (Beilstein Test) - Use Caution: A copper wire dipped in the substance and heated in a flame will turn green/blue if halogens (Cl, Br, F) are present.[1] Note: This confirms halogenation, not specifically ODS status, but is sufficient to trigger "Halogenated Waste" segregation.[1]

  • Definitive ID: GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard.

Q: Which specific chemicals trigger "Class I" protocols? A: The most common Class I substances found in research labs are:

  • Carbon Tetrachloride (

    
    ):  Formerly used as a solvent/cleaning agent.
    
  • Methyl Chloroform (1,1,1-Trichloroethane): Common degreaser.[1]

  • CFC-11 (Trichlorofluoromethane): Reference standard or old refrigerant.

  • CFC-113 (Trichlorotrifluoroethane): Solvent for electronics/synthesis.

Module 2: Segregation & Containment Protocols

Q: Can I mix Carbon Tetrachloride with my general "Halogenated Organic Waste" stream (e.g., Dichloromethane)?

A: Technically Yes, but Logistically NO. While chemically compatible (both are halogenated), mixing Class I ODS with general solvents (DCM, Chloroform) dilutes the ODS, increasing the volume of waste that requires the expensive, high-efficiency incineration mandated for ODS.[1]

  • Best Practice: Segregate Class I ODS into their own dedicated waste stream.

  • Labeling: Mark clearly as "Contains Class I ODS: Carbon Tetrachloride" to alert the disposal vendor.

Q: My waste container is bulging. What is happening? A: This is a critical failure of thermal management. ODS like CFC-11 have low boiling points (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). If your lab is warm, the liquid is vaporizing, pressurizing the headspace.
  • Immediate Action: Move the container to a cool, well-ventilated area (fume hood).

  • Prevention: Use pressure-relief caps (e.g., filtered caps that trap vapor but release pressure) or store in a temperature-controlled environment.[1]

Visual Workflow: The Segregation Decision Tree

SegregationLogic Start Waste Generation IsHalogen Is the solvent Halogenated? (Cl, F, Br) Start->IsHalogen IsClassI Is it Class I ODS? (CFCs, CCl4, Methyl Chloroform) IsHalogen->IsClassI Yes GeneralOrg General Organic Waste (Red Can) IsHalogen->GeneralOrg No PureStream Is it a Pure Stream? IsClassI->PureStream Yes GeneralHalo General Halogenated Waste (DCM, Chloroform) IsClassI->GeneralHalo No (Class II or other) SegregatedODS Segregated Class I ODS Waste (High Priority Disposal) PureStream->SegregatedODS Yes (Preferred) MixedODS Mixed ODS Waste (Treat Entire Vol as ODS) PureStream->MixedODS No

Figure 1: Decision logic for segregating ODS waste to minimize disposal costs and ensure regulatory compliance.

Module 3: The Handover (Destruction Technologies)

Q: Can I use a rotary evaporator to concentrate the waste and reduce volume? A: ABSOLUTELY NOT. Evaporation is "treatment by dilution" into the atmosphere. This is a direct violation of the Clean Air Act. You must capture 100% of the liquid.

Q: What happens to the waste after it leaves my lab? A: It is not just "burned." It undergoes Thermal Destruction at specific parameters to prevent the formation of Dioxins and Furans.

Required Destruction Efficiency (DRE): The Montreal Protocol mandates a DRE of 99.99% for concentrated sources.

TechnologyProcess DescriptionApplicability
Rotary Kiln Incineration Waste is tumbled at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

. The residence time ensures C-Cl and C-F bond cleavage.
Solid & Liquid ODS
Liquid Injection Incineration Waste is atomized into a high-temp combustion chamber.Liquid ODS only
Plasma Arc Destruction Uses thermal plasma (

) to break molecules into atomic states, followed by rapid quenching.
High-Purity ODS
Cement Kilns Existing industrial kilns used for co-processing. The alkaline environment helps neutralize acid gases (HCl, HF).[1]Diluted ODS
Visual Workflow: The Destruction Lifecycle

DestructionCycle cluster_Tech Approved Technologies Lab Laboratory (Containment) Broker Waste Broker (Manifesting/RCRA) Lab->Broker Manifest (U211/F001) Facility Destruction Facility (EPA Permitted) Broker->Facility Kiln Rotary Kiln (>1000°C) Facility->Kiln Plasma Plasma Arc (>3000°C) Facility->Plasma Scrubber Acid Gas Scrubber (Neutralize HCl/HF) Kiln->Scrubber Combustion Gas Plasma->Scrubber Monitor Continuous Emission Monitoring (CEMS) Scrubber->Monitor Verification

Figure 2: The chain of custody from lab bench to molecular destruction, ensuring 99.99% efficiency.[1]

Module 4: Regulatory & Compliance (RCRA)

Q: How do I fill out the waste manifest? A: You must assign the correct RCRA (Resource Conservation and Recovery Act) codes. Incorrect coding can lead to rejection by the disposal facility.

  • Carbon Tetrachloride:

    • U211: If it is a discarded commercial chemical product (pure grade).

    • D019: If it fails the Toxicity Characteristic Leaching Procedure (TCLP).

    • F001: If it was used as a solvent in degreasing.[2]

  • CFCs (e.g., CFC-11, CFC-113):

    • F001: Spent halogenated solvents used in degreasing.

    • U-Listed: Check specific CAS numbers if discarding unused product.

Q: Are there exemptions for "Laboratory Scale" waste? A: There are accumulation exemptions (Satellite Accumulation Areas - SAA), allowing you to keep waste near the point of generation. However, there are no exemptions for the final disposal method .[1] All Class I ODS must be destroyed via approved technologies.

References
  • United States Environmental Protection Agency (EPA). (2024).[3] Phaseout of Class I Ozone-Depleting Substances.[4][5][6] Retrieved from [Link][5]

  • United Nations Environment Programme (UNEP). (2024).[3] Montreal Protocol on Substances that Deplete the Ozone Layer: Approved Destruction Technologies.[7][8] Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste (RCRA). Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 82 - Protection of Stratospheric Ozone. Retrieved from [Link]

Sources

Technical Support: Handling 1,2-Dibromo-1,1-difluoroethane in Stainless Steel

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" of Corrosion

The Problem: Researchers often assume that because Halon 1202 is a stable haloalkane, it is inert to stainless steel (SS). This is only true in anhydrous conditions.

The Mechanism: In the presence of trace moisture (ppm levels), 1,2-Dibromo-1,1-difluoroethane undergoes hydrolysis. This reaction is catalyzed by metal surfaces and elevated temperatures, cleaving the Carbon-Bromine (C-Br) bond—the weakest bond in the molecule.



The release of Hydrogen Bromide (HBr) is the critical failure mode. HBr is a reducing acid that specifically attacks the chromium oxide (


) passive layer of stainless steel. Unlike general rusting, this results in pitting corrosion , a localized and autocatalytic process that can perforate reactor walls rapidly without significant mass loss elsewhere.
Corrosion Cycle Visualization

CorrosionCycle Moisture Trace Moisture (>50 ppm) Hydrolysis Hydrolysis Reaction (Catalyzed by SS Surface) Moisture->Hydrolysis Halon 1,2-Dibromo-1,1-difluoroethane Halon->Hydrolysis Acid Formation of HBr & HF Hydrolysis->Acid Decomposition PassivationBreach Breach of Cr2O3 Passive Layer Acid->PassivationBreach Attack Pitting Pitting Corrosion (Autocatalytic) PassivationBreach->Pitting IronSalts FeBr3 / FeF3 Formation (Yellow/Brown Fluid) Pitting->IronSalts IronSalts->Hydrolysis Lewis Acid Catalysis (Accelerates Cycle)

Figure 1: The autocatalytic corrosion cycle. Note that Iron salts (


) act as Lewis acids, further catalyzing the breakdown of the solvent.

Material Compatibility Matrix

Do not rely on generic "Freon" compatibility charts. The bromine content makes this solvent more aggressive than standard fluorocarbons.

MaterialRatingTechnical Notes
SS 304 Conditional Acceptable only for short-term, anhydrous storage (<25°C). Lacks Molybdenum, making it highly susceptible to bromide pitting.
SS 316/316L Recommended Contains 2-3% Molybdenum, which drastically improves resistance to halide pitting. Mandatory for reaction vessels.
Hastelloy C-276 Excellent High Nickel/Molybdenum content. Immune to pitting by trace HBr. Use for high-temp (>60°C) applications.[1]
Aluminum DANGER DO NOT USE. Risk of violent aluminothermic reaction (explosion hazard) with haloalkanes.
Viton (FKM) Good Minimal swelling. Best choice for O-rings and gaskets.
Buna-N (Nitrile) Poor Significant swelling and extraction of plasticizers. Avoid.

Troubleshooting Guide

Format: Symptom-Based Diagnosis and Resolution.

Symptom A: "The solvent has turned a yellow/brown color."
  • Diagnosis: Free Bromine (

    
    ) or Iron Bromide (
    
    
    
    ) release.
    This indicates the solvent has degraded, likely due to moisture ingress or light exposure (photolysis).
    
    
    is a catalyst that will rapidly destroy the remaining solvent.
  • Immediate Action:

    • Quarantine: Do not use this solvent for sensitive synthesis.

    • Test: Perform the Acid Number Protocol (see Section 4).

    • Remediation: If the degradation is minor, treat with activated silver wool (to scavenge free

      
      ) and redistill. If heavy discoloration exists, dispose of as halogenated waste.
      
Symptom B: "Small, dark pits are visible on the reactor wall."
  • Diagnosis: Pitting Corrosion. The passive layer has been breached. Polishing the surface is insufficient because chloride/bromide ions may be trapped at the bottom of the pits.

  • Immediate Action:

    • Mechanical Polish: Grind out the pits until the metal is bright and smooth.

    • Re-Passivation: You must chemically re-passivate the surface to restore the oxide layer (see Protocol C).

Symptom C: "Pressure buildup in storage vessel."
  • Diagnosis: Dehydrohalogenation. The solvent is decomposing into vinyl species and HBr gas. This often happens if the solvent was stored in SS304 at temperatures >50°C.

  • Immediate Action:

    • Vent: Carefully vent into a scrubber (NaOH solution) to neutralize acid gas.

    • Cool: Move container to cold storage (<20°C).

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckColor Is fluid Yellow/Brown? Start->CheckColor CheckWall Are there pits on metal? CheckColor->CheckWall No ActionDistill Distill & Dry (Check Acidity) CheckColor->ActionDistill Yes CheckSeal Is seal leaking/swollen? CheckWall->CheckSeal No ActionPassivate Mech. Polish + Citric Passivation CheckWall->ActionPassivate Yes ActionReplace Replace with Viton A (Check Compatibility) CheckSeal->ActionReplace Yes

Figure 2: Decision tree for diagnosing common solvent/material failures.

Validated Experimental Protocols

Protocol A: Solvent Drying (The 3A Standard)

Why: Water is the enemy. Standard silica gel is insufficient. Constraint: Do not use basic drying agents (KOH, NaOH) or 13X sieves, as they can induce dehydrohalogenation.

  • Selection: Use 3A Molecular Sieves (beads). 3A is critical because the pore size excludes the haloalkane molecule, preventing it from entering the sieve and breaking down catalytically inside the crystal lattice.

  • Activation: Heat sieves to 250°C under vacuum or nitrogen flow for 12 hours. Cool in a desiccator.

  • Application: Add 10-20% w/v activated sieves to the solvent.

  • Time: Allow to stand for 24 hours.

  • Validation: Karl Fischer titration should read <50 ppm

    
    .
    
Protocol B: Acidity Check (Field Test)

Why: Detect early decomposition before it corrodes your reactor.

  • Sampling: Take 10 mL of solvent.

  • Extraction: Add 10 mL of distilled, neutral water. Shake vigorously for 1 minute (HBr/HF will partition into the water layer).

  • Test: Measure the pH of the aqueous layer using a calibrated pH meter or narrow-range pH paper.

  • Criteria:

    • pH > 6.0: Pass .

    • pH < 5.0: Fail . Significant acid generation. Redistillation required.

Protocol C: Citric Acid Passivation (Safe Method)

Why: Nitric acid is traditional but hazardous.[2] Citric acid is effective for removing free iron and is safer for lab environments.[3]

  • Clean: Degrease the SS part with an alkaline cleaner (e.g., Alconox) to remove organic oils. Rinse with DI water.

  • Bath Preparation: Prepare a 10% w/v Citric Acid solution in DI water.

  • Treatment: Immerse the SS part (or fill the reactor) at 60°C for 30 minutes .

  • Rinse: Triple rinse with DI water.

  • Air Cure: Allow to dry in air for 24 hours. This "air cure" is when the chromium oxide layer actually forms.[4]

Frequently Asked Questions (FAQs)

Q: Can I use 1,2-Dibromo-1,1-difluoroethane in a standard rotovap? A: Yes, but ensure the vacuum pump is protected by a cold trap (liquid nitrogen or dry ice/acetone). The vapors can damage pump seals and oil. Clean the bath immediately if any spill occurs, as the heating coils are usually SS304 or lower grade.

Q: Is it safe to heat this solvent above 100°C in a sealed SS316 vessel? A: Proceed with extreme caution. While the boiling point is ~92°C, thermal decomposition rates increase significantly above 120°C. In a sealed vessel, any HBr generated cannot escape, creating a highly corrosive "pressure cooker." We recommend Hastelloy or glass-lined reactors for temperatures >100°C.

Q: I found a bottle of "Halon 1202" stored for 5 years. Is it safe? A: Likely not for synthesis. Over time, light and trace moisture cause "souring." Check for yellow discoloration and perform Protocol B (Acidity Check) before use. If acidic, it will ruin your steel equipment and potentially your reaction.

References

  • National Institute of Standards and Technology (NIST). "Ethane, 1,2-dibromo-1,1-difluoro- Properties." NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Carpenter Technology. "Passivation of Stainless Steel Parts: Technical Guide." [Link]

  • Williams, D.B. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry. (Contextual reference for 3A sieve selection). [Link]

Sources

Validation & Comparative

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Dibromodifluoroethane (C₂H₂Br₂F₂) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and advanced materials science, dibromodifluoroethane isomers (C₂H₂Br₂F₂) frequently serve as critical halogenated building blocks. However, distinguishing between structural isomers such as 1,2-dibromo-1,1-difluoroethane, 1,2-dibromo-1,2-difluoroethane, and 1,1-dibromo-2,2-difluoroethane is analytically demanding. Because these compounds share identical exact masses (223.84 g/mol ) and exhibit nearly indistinguishable chromatographic retention times on standard non-polar stationary phases, Mass Spectrometry (MS) fragmentation pattern analysis is the definitive method for structural elucidation.

This guide objectively compares the performance of different mass spectrometry techniques for analyzing C₂H₂Br₂F₂ and provides a deep mechanistic breakdown of their electron ionization (EI) fragmentation pathways.

Comparative Analysis of Mass Spectrometry Techniques

Selecting the appropriate MS technique is crucial. The choice dictates whether the analyst will obtain structural elucidation or merely molecular weight confirmation. Table 1 objectively compares three primary MS methodologies for the analysis of highly volatile halogenated ethanes.

Table 1: Comparative Performance of Mass Spectrometry Techniques for C₂H₂Br₂F₂

Analytical TechniqueIonization EnergyPrimary Analytical UtilityFragmentation ExtentMolecular Ion [M]⁺• Visibility
GC-EI-MS (Quadrupole) 70 eV (Hard)Isomer differentiation via unique structural fingerprinting.High (Extensive bond cleavage)Very Low / Absent
GC-CI-MS (Methane) ~5 eV (Soft)Molecular weight confirmation of intact isomers.LowHigh ([M+H]⁺ dominant)
GC-HRMS (Q-TOF) 70 eV (EI)Exact mass determination of trace fragments (<5 ppm error).HighLow

Application Insight: For routine isomer differentiation, GC-EI-MS remains the gold standard. The "hard" 70 eV ionization forces the molecule to shatter along its weakest bonds, creating a diagnostic fingerprint that is unique to the specific arrangement of the halogens.

The Causality of Fragmentation: Mechanistic Pathways

To understand the EI-MS fragmentation of C₂H₂Br₂F₂, we must examine the causality governed by Bond Dissociation Energies (BDE). As detailed in photoelectron spectroscopy studies published in the , the stereoelectronic properties of these molecules dictate their ionization behavior.

The C–Br bond (~280 kJ/mol) is significantly weaker than the C–F bond (~485 kJ/mol) and the C–H bond (~410 kJ/mol). Consequently, under 70 eV electron bombardment, the most thermodynamically favorable primary fragmentation pathway is the homolytic cleavage of the C–Br bond. Furthermore, because bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any fragment containing two bromines will exhibit a distinct 1:2:1 isotopic triplet, while single-bromine fragments will show a 1:1 doublet.

Fragmentation of 1,2-dibromo-1,1-difluoroethane

According to the standard reference spectra from the , the molecular ion[M]⁺• (m/z 222, 224, 226) is highly unstable and rarely observed in high abundance.

  • Primary Cleavage: The dominant initial event is the loss of a bromine radical (Br•), yielding the [C₂H₂BrF₂]⁺ cation as a 1:1 doublet at m/z 143 and 145 .

  • Secondary Cleavage: From the m/z 143/145 fragment, two competing pathways emerge:

    • Pathway A: Loss of hydrogen fluoride (HF, 20 Da) to form [C₂HBrF]⁺ at m/z 123/125 .

    • Pathway B: Loss of the second Br• to form the stable fluorinated alkene cation [C₂H₂F₂]⁺• at m/z 64 .

fragmentation_pathway M Molecular Ion [M]⁺• m/z 222, 224, 226 (C2H2Br2F2) F1 Primary Fragment [C2H2BrF2]⁺ m/z 143, 145 M->F1 -Br• (79/81 Da) F4 Alpha Cleavage [CF2Br]⁺ m/z 129, 131 M->F4 -CH2Br• (93/95 Da) F2 Secondary Fragment [C2HBrF]⁺ m/z 123, 125 F1->F2 -HF (20 Da) F3 Secondary Fragment [C2H2F2]⁺• m/z 64 F1->F3 -Br• (79/81 Da)

Mechanistic EI-MS fragmentation pathway of 1,2-dibromo-1,1-difluoroethane.

Isomeric Differentiation via Alpha-Cleavage

The true power of GC-EI-MS lies in differentiating the isomers based on their alpha-cleavage products (cleavage of the C–C bond). The structural arrangement of the halogens directly dictates the mass of the resulting fragments.

  • 1,2-dibromo-1,1-difluoroethane (CF₂Br–CH₂Br): Alpha cleavage yields an asymmetric split, producing [CF₂Br]⁺ (m/z 129/131) and [CH₂Br]⁺ (m/z 93/95) .

  • 1,2-dibromo-1,2-difluoroethane (CHFBr–CHFBr): As detailed in its , this molecule is symmetric. Alpha cleavage yields a single diagnostic doublet: [CHFBr]⁺ (m/z 111/113) . The complete absence of m/z 129 and 93 is the definitive marker for this isomer.

  • 1,1-dibromo-2,2-difluoroethane (CHF₂–CHBr₂): Alpha cleavage yields [CHBr₂]⁺ (m/z 171/173/175) and [CHF₂]⁺ (m/z 51) . The presence of the massive 171/173/175 triplet immediately identifies the geminal dibromo configuration.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates system suitability checks directly into the methodology. This self-validating system ensures that the causality of the observed fragmentation is strictly due to molecular structure, not instrument artifacts (such as a contaminated source or skewed mass axis).

Step 1: System Tuning and Mass Calibration

  • Introduce Perfluorotributylamine (PFTBA) into the MS source.

  • Validation Check: Ensure the relative abundance of m/z 69 is 100%, m/z 219 is >35%, and m/z 502 is >2%. This confirms uniform quadrupole transmission efficiency across the low-mass range, which is critical since all diagnostic fragments for C₂H₂Br₂F₂ fall between m/z 50 and 175.

Step 2: Sample Preparation

  • Dilute the C₂H₂Br₂F₂ sample in a high-purity, non-interfering solvent (e.g., GC-grade hexane) to a final concentration of 10 µg/mL.

  • Causality: High concentrations of halogenated solvents can cause space-charge effects in the ion source, leading to distorted isotopic ratios. Dilution prevents this.

Step 3: Chromatographic Separation

  • Column: Non-polar DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 40°C hold for 2 min, ramp at 10°C/min to 150°C.

Step 4: Ionization & Acquisition

  • Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 35 to 250.

Step 5: Blank Verification

  • Validation Check: Run a pure hexane blank prior to the sample. Ensure the baseline is free of m/z 64, 143, and 111 to rule out carryover from previous halogenated analyses.

gcms_workflow N1 1. System Tuning (PFTBA Calibration) N2 2. Sample Injection (Split 50:1, 250°C) N1->N2 N3 3. GC Separation (DB-5MS, 40-150°C) N2->N3 N4 4. EI Ionization (70 eV, 230°C Source) N3->N4 N5 5. Mass Analysis (m/z 35-250) N4->N5

Self-validating GC-EI-MS experimental workflow for halogenated ethanes.

References

  • National Institute of Standards and Technology (NIST). "Ethane, 1,2-dibromo-1,1-difluoro- Mass Spectrum." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "1,2-Dibromo-1,2-difluoroethane." PubChem Compound Summary for CID 182617. URL:[Link]

  • Chau, F. T., & McDowell, C. A. (1976). "Photoelectron spectra of 1,2-dibromo-1,1-difluoroethane, 1,2-bromochloroethane, and 1,2-dichloro-, 1,2-dibromo-, and 1,2-diiodotetrafluoroethane." The Journal of Physical Chemistry, 80(26), 2923-2926. ACS Publications. URL:[Link]

Comparative Reactivity Guide: 1,2-Dibromo-1,1-difluoroethane vs. 1,2-Dibromoethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 1,2-Dibromoethane (EDB) and its fluorinated analog, 1,2-Dibromo-1,1-difluoroethane (Halon 2402 precursor) . While structurally similar, the introduction of the gem-difluoro (


) group creates a "reactivity inversion" that fundamentally alters how these molecules behave in synthesis.
  • 1,2-Dibromoethane (EDB): A classic, highly reactive electrophile susceptible to rapid

    
     displacement and double elimination to alkynes.
    
  • 1,2-Dibromo-1,1-difluoroethane: A specialized radical donor and gem-difluoroalkene precursor . The fluorine atoms electronically shield the carbon backbone from nucleophilic attack while activating specific radical and elimination pathways.

Part 1: Electronic & Structural Fundamentals

The divergence in reactivity stems from the high electronegativity of fluorine, which induces significant bond polarization and alters bond dissociation energies (BDE).

Table 1: Physicochemical Property Comparison
Feature1,2-Dibromoethane (EDB)1,2-Dibromo-1,1-difluoroethane
Structure


CAS Number 106-93-475-82-1
Primary Reactivity Electrophilic (

), Bis-alkylation
Radical Addition (ATRA), Elimination
C-Br Bond Strength Moderate (~293 kJ/mol)C1-Br: Stronger (Ionic character)C2-Br: Weaker (Radical labile)
Electronic Effect Inductively balancedStrong Electron Withdrawing Group (

)
Acidity (

)
Low acidity protonsEnhanced acidity at

(C2)
The "Fluorine Effect" on Bond Stability

In 1,2-dibromo-1,1-difluoroethane, the


 group exerts a powerful inductive effect (-I).
  • Deactivation of Nucleophilic Attack: The electron-deficient nature of the

    
     carbon repels nucleophiles. Furthermore, the 
    
    
    
    group destabilizes the transition state for
    
    
    at the adjacent
    
    
    group through electrostatic repulsion and dipole alignment issues.
  • Activation of Elimination: The protons on C2 (

    
    ) become significantly more acidic, facilitating base-mediated elimination.
    

Part 2: Nucleophilic Substitution ( ) Landscape

This is the most critical differentiation point. EDB is a "hot" electrophile, while the fluorinated analog is kinetically resistant to substitution.

1,2-Dibromoethane (EDB)[1]
  • Mechanism: Rapid

    
    .
    
  • Outcome: Readily forms cyclic sulfonium/ammonium ions or undergoes double displacement to form rings (e.g., with primary amines to form aziridines or piperazines).

  • Risk: High toxicity due to DNA alkylation.

1,2-Dibromo-1,1-difluoroethane[2][3][4]
  • Mechanism: Inert to standard

    
    .
    
  • Why?

    • Steric/Electronic Shielding: The fluorine atoms on C1 prevent backside attack.

    • Adjacent Deactivation: The

      
       reaction at C2 (
      
      
      
      ) is retarded because the developing positive charge in the transition state is destabilized by the adjacent electron-withdrawing
      
      
      group.
  • Implication: It cannot be used as a direct "drop-in" replacement for EDB in cross-linking or alkylation reactions.

Part 3: Elimination Pathways (Base-Promoted)

Both molecules undergo dehydrobromination, but the regioselectivity and final products differ.

Pathway Analysis
  • EDB: Eliminates HBr to form Vinyl Bromide, which can further eliminate to Acetylene (

    
    ) under strong forcing conditions.
    
  • 1,2-Dibromo-1,1-difluoroethane: Undergoes highly regioselective elimination to form 1,1-difluoro-2-bromoethene .

Mechanism Logic

The base abstracts the acidic proton from C2 (


). To satisfy anti-periplanar geometry, the leaving group must be on C1. Since Bromide (

) is a superior leaving group to Fluoride (

), the C1-Br bond breaks.

Reaction:



Visualization: Comparative Elimination Pathways

EliminationComparison EDB 1,2-Dibromoethane (Br-CH2-CH2-Br) VinylBr Vinyl Bromide (CH2=CHBr) EDB->VinylBr Base (1 eq) -HBr Acetylene Acetylene (HC≡CH) VinylBr->Acetylene Strong Base Heat Difluoro 1,2-Dibromo-1,1-difluoroethane (Br-CF2-CH2-Br) DifluoroAlkene 1,1-Difluoro-2-bromoethene (CF2=CHBr) Difluoro->DifluoroAlkene Base (KOH/EtOH) Regioselective -HBr

Caption: Comparative elimination pathways. Note the regioselective stop at the gem-difluoroalkene for the fluorinated substrate.

Part 4: Radical Chemistry & Atom Transfer

This is the domain where 1,2-Dibromo-1,1-difluoroethane excels. It functions as a Telogen in Atom Transfer Radical Addition (ATRA).

  • Reactivity: The C-Br bond on the difluoromethylene group (

    
    ) is activated for radical cleavage relative to the 
    
    
    
    bond in many contexts, or the molecule acts as a chain transfer agent.
  • Application: Used to introduce the

    
     motif into alkenes.
    
  • Mechanism:

    • Initiator abstracts Br from

      
      .
      
    • Generated radical adds to an olefin.[1]

    • Chain transfer completes the addition.

Part 5: Experimental Protocols

Protocol A: Synthesis of 1,1-Difluoro-2-bromoethene (Elimination)

Target: Selective dehydrobromination without degrading the gem-difluoro motif.

Reagents:

  • 1,2-Dibromo-1,1-difluoroethane (1.0 equiv)

  • Potassium Hydroxide (KOH) (1.1 equiv)

  • Ethanol (Solvent)[2]

Workflow:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and a thermometer.

  • Dissolution: Dissolve KOH in absolute ethanol (exothermic). Cool to room temperature.

  • Addition: Add 1,2-Dibromo-1,1-difluoroethane dropwise to the stirring base solution. Note: The reaction is exothermic.[1]

  • Reaction: Heat to mild reflux (approx. 60-70°C) for 2-4 hours.

  • Workup: Distill the product directly from the reaction mixture if the boiling point permits (BP of product is ~6-8°C, requires cryogenic trap) OR quench with water and extract if utilizing a higher boiling analog.

    • Critical Step: For the volatile alkene (

      
      ), use a dry-ice/acetone trap attached to the condenser outlet to collect the gaseous product.
      
Protocol B: Comparative Nucleophilic Screen (Diagnostic)

Objective: Demonstrate the inertness of the fluorinated analog vs. EDB.

Reagents:

  • Substrate A: 1,2-Dibromoethane[3][4][2][5][6][7][8][9]

  • Substrate B: 1,2-Dibromo-1,1-difluoroethane[4]

  • Nucleophile: Sodium Thiophenoxide (PhSNa) in DMF.

Workflow:

  • Prepare a 0.5 M solution of PhSNa in DMF.

  • Add 1.0 equiv of Substrate A to Vial 1 and Substrate B to Vial 2.

  • Stir at 25°C for 1 hour.

  • Analysis (TLC/GC-MS):

    • Vial 1 (EDB): Complete conversion to 1,2-bis(phenylthio)ethane or vinyl sulfide is observed.

    • Vial 2 (Difluoro): No substitution product observed. Starting material remains intact (or trace elimination products if basicity is too high).

References

  • Preparation of 1,1-difluoro-2-bromoethylene. US Patent 3505416A. Google Patents.
  • 1,2-Dibromo-1,1-difluoroethane Property Data . PubChem. Available at: [Link]

  • Bond Dissociation Energies of Organic Molecules . Michigan State University Chemistry. Available at: [Link]

  • Dehydrobromination Mechanisms . Master Organic Chemistry. Available at: [Link]

Sources

Comparative Guide: Gas Chromatography Retention & Separation of 1,2-Dibromo-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: 1,2-Dibromo-1,1-difluoroethane (CAS: 75-82-1) Synonyms: Genetron 132b-B2, Halon 1202 (intermediate), 1,1-Difluoro-1,2-dibromoethane.[1] Context: Used primarily as a chemical intermediate in the synthesis of fluoropolymers and historically in fire suppression research. In drug development, it is analyzed as a potential genotoxic impurity (GTI) or residual solvent due to its haloalkane nature.

This guide provides a technical comparison of the gas chromatography (GC) retention behavior of 1,2-Dibromo-1,1-difluoroethane against its structural isomer (1,2-Dibromo-1,2-difluoroethane) and the common internal standard 1,2-Dibromoethane (EDB).

Key Finding: Separation is primarily driven by boiling point differentials ($ \Delta T_b \approx 15^\circ C $ between isomers), making standard non-polar to intermediate-polar capillary columns (e.g., DB-624, DB-1) highly effective without requiring chiral or specialized stationary phases.

Part 1: Comparative Retention Analysis

The following table synthesizes the physicochemical properties that dictate retention time (RT) on standard polysiloxane columns.

Table 1: Physicochemical Drivers of Retention
CompoundCAS No.StructureBoiling Point (°C)PolarityPredicted Elution Order (DB-624)
1,2-Dibromo-1,1-difluoroethane 75-82-1

92.5 Moderate1 (Fastest)
1,2-Dibromo-1,2-difluoroethane20705-29-7

107.9Moderate2
1,2-Dibromoethane (EDB)106-93-4

131.6Non-polar3 (Slowest)

Data Sources: CRC Handbook of Chemistry and Physics [1]; SynQuest Labs [2]; Letopharm [3].

Mechanism of Separation[2]
  • Boiling Point Dominance: On 100% Dimethylpolysiloxane (DB-1) or 6% Cyanopropylphenyl (DB-624) phases, elution order for haloalkanes strongly correlates with boiling point.

    • 1,1-isomer (92.5°C) elutes significantly earlier than the 1,2-isomer (107.9°C) .

    • Resolution (

      
      ):  The 
      
      
      
      boiling point difference typically yields a baseline resolution (
      
      
      ) on a standard 30m capillary column.
  • Dipole Interactions: The gem-difluoro group (

    
    ) in the 1,1-isomer creates a distinct dipole moment compared to the vic-difluoro (
    
    
    
    ) arrangement. On intermediate polar columns (DB-624), this polarity difference enhances separation beyond simple volatility.

Part 2: Recommended Experimental Protocol

This protocol is derived from EPA Method 504.1/502.2 principles, optimized for volatile halogenated ethanes.

Instrumentation & Conditions
  • System: GC with Electron Capture Detector (ECD) or Mass Spectrometer (MS).

    • Note: ECD is preferred for trace-level impurity analysis (ppb range) due to high sensitivity to Bromine/Fluorine.

  • Column: DB-624 (or equivalent ZB-624, Rtx-624).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      1.4 µm film thickness.
    • Rationale: The thick film (1.4 µm) increases retention of volatiles, preventing co-elution with the solvent front.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split 1:10 for assay; Splitless for trace impurities). Temperature: 200°C.

Temperature Program (Gradient)

To ensure separation of the 1,1-isomer from the 1,2-isomer and EDB:

  • Initial: 40°C for 3 minutes. (Traps volatiles).

  • Ramp 1: 10°C/min to 150°C. (Elutes 1,1-isomer

    
     8-9 min; 1,2-isomer 
    
    
    
    10-11 min).
  • Ramp 2: 25°C/min to 240°C. (Bakes out heavies).

  • Hold: 2 min.

Detection Parameters (ECD)
  • Temperature: 280°C.

  • Makeup Gas: Nitrogen (

    
    ) at 30 mL/min.
    
  • Signal: High sensitivity to di-bromo species.

Part 3: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct separation strategy based on sample complexity and concentration.

G Start Start: Sample Analysis 1,2-Dibromo-1,1-difluoroethane CheckConc Check Concentration Target Start->CheckConc HighConc Assay / Purity (>0.1%) CheckConc->HighConc High % TraceConc Trace Impurity (<100 ppm) CheckConc->TraceConc Low % SelectDet1 Detector: FID (Linearity) HighConc->SelectDet1 SelectDet2 Detector: ECD or MS-SIM (Sensitivity) TraceConc->SelectDet2 ColSelect Column Selection: Isomer Separation Required? SelectDet1->ColSelect SelectDet2->ColSelect NoIsomer DB-1 / DB-5 (Boiling Point Separation) ColSelect->NoIsomer No Isomers Present YesIsomer DB-624 / DB-VRX (Volatility + Polarity) ColSelect->YesIsomer Isomers Present Elution Expected Elution Order: 1. 1,1-difluoro (92.5°C) 2. 1,2-difluoro (107.9°C) 3. EDB (131°C) NoIsomer->Elution YesIsomer->Elution

Figure 1: Decision matrix for optimizing the GC analysis of 1,2-Dibromo-1,1-difluoroethane.

Part 4: Troubleshooting & Validation

Co-elution Risks
  • Risk: If analyzing in a matrix containing Trichloroethylene (TCE) (BP 87°C) or 1,2-Dichloropropane (BP 96°C).

  • Mitigation: 1,2-Dibromo-1,1-difluoroethane (BP 92.5°C) elutes between TCE and 1,2-Dichloropropane. If co-elution occurs on a DB-1 column, switch to DB-624 , which resolves these based on the unique selectivity for brominated vs. chlorinated species.

Internal Standard Selection

Do not use 1,2-Dibromoethane (EDB) as an internal standard if it is also a target impurity.

  • Recommended IS: 1-Bromo-2-chloroethane or Fluorobenzene (EPA 524 standard). These elute in clear windows relative to the target analyte.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 between 1,1-isomer and 1,2-isomer.
    
  • Tailing Factor: < 1.5 (Haloalkanes can tail on active sites; ensure inlet liner is deactivated).

References

  • CRC Handbook of Chemistry and Physics. (2004). Physical Constants of Organic Compounds: 1,2-Dibromo-1,1-difluoroethane. 85th Edition.

  • SynQuest Labs. (2023). Safety Data Sheet: 1,2-Dibromo-1,1-difluoroethane (CAS 75-82-1).[2][3][4]

  • Letopharm. (2023). 1,2-Dibromo-1,2-difluoroethane Properties.

  • U.S. EPA. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.

  • Restek Corporation. (2023). Chromatogram Search: Volatile Halocarbons on Rtx-624. (General reference for haloalkane elution orders).

Sources

Refractive Index Validation for 1,2-Dibromo-1,1-difluoroethane Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

1,2-Dibromo-1,1-difluoroethane (CAS: 75-82-1) is a critical halogenated building block frequently utilized in the synthesis of fluorinated pharmaceuticals and specialty polymers. Ensuring the absolute purity of this intermediate is paramount; trace isomers or unreacted precursors can severely compromise downstream reaction yields and final product safety. While gas chromatography (GC) and quantitative NMR (qNMR) are standard analytical tools, Refractive Index (RI) measurement offers a rapid, non-destructive, and highly sensitive first-line validation method.

This guide provides an objective comparison of RI against alternative methodologies and outlines a self-validating experimental protocol for assessing the purity of 1,2-Dibromo-1,1-difluoroethane.

The Causality of Refractive Index in Halocarbons

As an Application Scientist, I consistently emphasize that Refractive Index is not merely a bulk physical property—it is a direct macroscopic readout of a molecule's electron polarizability. In halogenated ethanes, the dense electron clouds of bromine and the highly electronegative fluorine atoms create a highly specific molar refraction signature.

For pure 1,2-Dibromo-1,1-difluoroethane, the established RI (


) is 1.445 to 1.447 at 20°C [1].

Why is this specific window so useful for purity validation? Consider its primary synthetic byproduct and structural isomer: 1,1-dibromo-2,2-difluoroethane . The asymmetric distribution of halogens in this isomer significantly increases its polarizability, resulting in a much higher RI of approximately 1.469 [2]. Because RI is an additive property in miscible liquids, even a 2–3% contamination of this isomer will measurably shift the bulk RI outside the 1.445–1.447 acceptance window. This causality allows for the immediate detection of isomeric impurities without the need for complex chromatographic separation.

Comparative Analysis: RI vs. GC-MS vs. qNMR

While RI is a powerful frontline tool, it exists within a broader analytical ecosystem. Synthesizing 1,2-dibromo-1,1-difluoroethane typically involves reacting vinylidene fluoride with bromine, which can yield various byproducts requiring orthogonal validation methods like GC-MS to confirm absolute molar yields and structural purity[3].

Below is an objective comparison of how RI stacks up against alternative analytical methodologies:

Analytical MethodPrimary OutputTurnaround TimeCapital CostSensitivity to IsomersSample Recovery
Refractive Index (Abbe) Bulk polarizability (

)
< 5 minsLow ($)High (Isomer shifts RI)100% (Non-destructive)
GC-FID / GC-MS Retention time, m/z30-45 minsHigh (

$)
Very High (Baseline resolution)0% (Destructive)

H /

F qNMR
Chemical shifts, integration1-2 hoursVery High (

)
Absolute100% (Requires deuterated solvent)
Experimental Protocol: Self-Validating RI Measurement Workflow

To ensure trustworthiness and scientific integrity, the RI measurement must be treated as a self-validating system. Temperature control is non-negotiable, as the temperature coefficient for halocarbons is highly sensitive to thermal fluctuations[4].

Step 1: Instrument Calibration & Cleaning
  • Before each measurement, gently wipe the rough surface of the light input prism and the polished surface of the refracting prism with a 1:1 mixture of anhydrous alcohol and ether using absorbent cotton to prevent cross-contamination[4].

  • Perform a zero-point calibration using distilled water. At exactly 20.0 °C, the

    
     of distilled water must read 1.3330 . Alternatively, use a certified calibration block with 1-bromonaphthalene as the contact liquid[4].
    
Step 2: Thermal Equilibration
  • Connect a circulating thermostatic water bath to the refractometer prisms and set the temperature to exactly 20.0 ± 0.1 °C .

  • Allow the system to equilibrate for 15 minutes to ensure the prisms and the surrounding metal housing have reached thermal stasis.

Step 3: Sample Application
  • Using a clean glass pipette, apply 2-3 drops of the translucent 1,2-Dibromo-1,1-difluoroethane liquid onto the lower measuring prism.

  • Close the illumination prism slowly and tighten it with the hand wheel. The liquid layer must be uniform, fill the entire field of view, and be completely free of air bubbles[4].

Step 4: Measurement & Validation Logic
  • Open the shading plate, adjust the eyepiece diopter to make the crosshairs clear, and rotate the hand wheel to find the light-dark dividing line[4].

  • Adjust the dispersion correction (Amici prisms) until the boundary is sharp and free of color fringing.

  • Fine-tune the hand wheel so the dividing line intersects the exact center of the crosshairs, and record the

    
     value[4].
    

Validation Logic:

  • If

    
     = 1.445 – 1.447:  The batch passes preliminary purity criteria (>98%).
    
  • If

    
     > 1.447:  Suspect contamination from the 1,1-dibromo-2,2-difluoroethane isomer (
    
    
    
    = 1.469).
  • If

    
     < 1.445:  Suspect the presence of low-boiling unreacted fluorinated precursors or moisture.
    
Workflow Visualization

G Start 1,2-Dibromo-1,1-difluoroethane Batch Sample Calib Abbe Refractometer Calibration (Distilled H2O, nD=1.3330) Start->Calib Temp Thermal Equilibration (20.0 ± 0.1 °C) Calib->Temp Measure Measure Refractive Index (nD) Temp->Measure Apply Sample Decision Is nD between 1.445 and 1.447? Measure->Decision Pass Pass: High Purity Proceed to Synthesis Decision->Pass Yes FailHigh Fail (nD > 1.447): Suspect Isomer Contamination Decision->FailHigh No (High) FailLow Fail (nD < 1.445): Suspect Precursor/Moisture Decision->FailLow No (Low) GCMS Trigger GC-MS/qNMR for structural resolution FailHigh->GCMS FailLow->GCMS

Decision logic for 1,2-Dibromo-1,1-difluoroethane purity validation using Refractive Index.

References
  • Source: chemicalbook.
  • Source: stenutz.
  • Source: eeworld.com.
  • Source: patsnap.

Sources

Safety Operating Guide

1,2-Dibromo-1,1-difluoroethane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional guide on the operational handling and proper disposal procedures for 1,2-Dibromo-1,1-difluoroethane, designed for researchers and environmental health and safety (EHS) professionals.

Operational Overview & Chemical Profile

1,2-Dibromo-1,1-difluoroethane (CAS: 75-82-1) is a dense, halogenated organic building block frequently utilized in the synthesis of fluorinated pharmaceuticals and advanced materials. Due to its high halogen content (bromine and fluorine), it presents specific physicochemical hazards, including severe skin and eye irritation, respiratory toxicity, and significant environmental risks as a Class I ozone-depleting substance[1].

Understanding its physical properties is the first step in designing a self-validating safety and disposal protocol. Because the compound is significantly denser than water and highly volatile, spills will settle in low-lying areas while simultaneously off-gassing irritating vapors[2].

Table 1: Physicochemical and Hazard Data Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 75-82-1Unique identifier for EHS waste manifesting.
Boiling Point 92.5 °CVolatile at standard conditions; requires continuous local exhaust ventilation[2].
Density 2.209 g/cm³ (@ 25 °C)Forms the bottom layer in aqueous biphasic extractions; spills concentrate at the lowest point[2].
GHS Hazards H315, H319, H335, H420Requires robust PPE; mandates specialized destruction to prevent atmospheric ozone depletion[1].

Standard Operating Procedure (SOP): Handling & Spill Mitigation

To ensure trustworthiness and safety in your workflow, the following handling protocols must be strictly observed prior to any disposal event:

  • Engineering Controls: All manipulations must occur within a certified, continuously operating chemical fume hood. Causality: The compound's volatility combined with its STOT SE 3 (respiratory irritation) classification means that benchtop handling will rapidly exceed safe occupational exposure limits[1].

  • Personal Protective Equipment (PPE): Operators must wear fluorinated rubber or heavy-duty nitrile gloves (standard latex offers insufficient breakthrough time for halogenated solvents), chemical splash goggles, and a standard lab coat[1].

  • Spill Response: In the event of a localized spill, do not use combustible absorbents like sawdust. Causality: Halogenated compounds can react unpredictably with organic combustibles under certain conditions. Use inert, inorganic absorbents (e.g., vermiculite, diatomaceous earth, or dry sand) to sequester the liquid before transferring it to solid waste[1].

Institutional Disposal Protocol

The disposal of 1,2-Dibromo-1,1-difluoroethane cannot be managed through standard biological or municipal waste streams. Because it contains both fluorine and bromine, improper incineration will release highly toxic and corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases.

Step-by-Step Waste Segregation and Disposal Methodology:

  • Primary Liquid Segregation: Collect all unreacted 1,2-Dibromo-1,1-difluoroethane and associated organic solvent waste in clearly labeled, chemically compatible containers (e.g., High-Density Polyethylene [HDPE] or Polytetrafluoroethylene [PTFE]).

  • Labeling: The container must be strictly designated as "Halogenated Organic Waste" . Causality: Mixing halogenated waste with non-halogenated solvent waste (like acetone or ethanol) drastically increases the cost and complexity of institutional waste processing, as halogenated streams require specialized high-temperature destruction.

  • Biphasic Separation (Post-Reaction): If the compound was used in an aqueous workup, allow the phases to separate completely. Because its density is 2.209 g/cm³, the 1,2-Dibromo-1,1-difluoroethane will form the bottom layer. Carefully drain this lower organic layer into the halogenated waste carboy. The upper aqueous layer must be tested for residual organics before being routed to aqueous waste.

  • Solid Waste Containment: Place all contaminated Kimwipes, PPE, and inert spill absorbents into a sealed, heavy-duty hazardous waste bag or solid waste drum.

  • EHS Transfer & Authorized Destruction: Transfer all sealed containers to your institution's EHS department. EHS must contract a licensed hazardous waste disposal facility. Causality: The disposal facility must utilize high-temperature incineration equipped with an afterburner and an alkaline flue gas scrubber[1]. The scrubber is a non-negotiable requirement to neutralize the hydrohalic acids (HF, HBr) generated during the thermal destruction of the molecule.

Waste Lifecycle Visualization

G Start 1,2-Dibromo-1,1-difluoroethane Handling in Fume Hood WasteGen Waste Generation Event Start->WasteGen LiqWaste Halogenated Liquid Waste (HDPE/PTFE Container) WasteGen->LiqWaste Liquids SolWaste Contaminated Solid Waste (Inert Absorbents/PPE) WasteGen->SolWaste Solids EHS EHS Department Collection & Manifesting LiqWaste->EHS SolWaste->EHS Incineration Authorized Incineration (w/ Alkaline Flue Gas Scrubber) EHS->Incineration Licensed Transport

Workflow for the segregation, collection, and authorized destruction of halogenated chemical waste.

References

  • CAS Common Chemistry. "1,2-Dibromo-1,1-difluoroethane". American Chemical Society. URL:[Link]

Sources

Hazard Assessment: Understanding the Risks of 1,2-Dibromo-1,1-difluoroethane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1,2-Dibromo-1,1-difluoroethane

As a Senior Application Scientist, I understand that meticulous preparation and an unwavering commitment to safety are the cornerstones of groundbreaking research. When working with reactive and hazardous compounds like 1,2-Dibromo-1,1-difluoroethane (CAS No. 75-82-1), understanding the "why" behind each safety protocol is as crucial as the protocol itself. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that you and your team are protected, and your work is conducted with the highest degree of scientific integrity.

1,2-Dibromo-1,1-difluoroethane is a halogenated hydrocarbon that presents multiple health and environmental hazards. A thorough understanding of its risk profile is the first step in establishing a robust safety plan. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it is recognized as a substance that harms the environment by contributing to the destruction of the ozone layer.[1][2]

The National Fire Protection Association (NFPA) 704 diamond assigns a health hazard rating of 3, indicating that short exposure could cause serious temporary or residual injury.[1] This underscores the necessity of stringent protective measures to prevent any direct contact.

Table 1: Hazard Profile of 1,2-Dibromo-1,1-difluoroethane

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2][3]
Environmental HazardH420Harms public health and the environment by destroying ozone in the upper atmosphere.[1][2]
NFPA Health Hazard3Short exposure could cause serious temporary or residual injury.[1]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is essential to contextualize its role within the broader framework of laboratory safety. The "Hierarchy of Controls" prioritizes safety measures, with PPE serving as the final, critical barrier between the researcher and the hazard.

  • Engineering Controls: The primary method of protection should always be engineering controls. For 1,2-Dibromo-1,1-difluoroethane, this means handling the chemical exclusively within a certified chemical fume hood to control vapor inhalation.[1] Emergency eye wash fountains and safety showers must be immediately accessible.[1]

  • Administrative Controls: These include establishing written Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is used to supplement engineering and administrative controls and is mandatory for all personnel handling this substance.[4]

Mandatory PPE Protocol: A Multi-Layered Defense

A multi-layered approach to PPE is non-negotiable when handling 1,2-Dibromo-1,1-difluoroethane. Each component is critical for comprehensive protection.

Step 1: Eye and Face Protection

Direct contact with 1,2-Dibromo-1,1-difluoroethane can cause serious eye irritation.[1][2] Therefore, robust eye and face protection is required.

  • Minimum Requirement: Chemical safety goggles that meet the American National Standards Institute (ANSI) Z87.1 standard are mandatory.[4]

  • Recommended for High-Risk Operations: When handling larger quantities or during procedures with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[1] This provides a secondary layer of protection for the entire face.

Step 2: Hand Protection - Critical Glove Selection

Choosing the correct gloves is arguably one of the most critical PPE decisions. Halogenated hydrocarbons are known to permeate or degrade many common glove materials.[5] Therefore, selecting a glove specifically resistant to this chemical class is essential.

Table 2: Glove Material Resistance to Halogenated Hydrocarbons

Glove MaterialResistance to Halogenated/Aromatic HydrocarbonsKey ConsiderationsSource
Viton® Excellent Offers superior protection against chlorinated and aromatic solvents. Often the top choice for extended contact.[4][6]
Polyvinyl Alcohol (PVA) Excellent Resists a very broad range of organic solvents. Caution: PVA dissolves in water; it cannot be used in aqueous solutions.[6][7]
Neoprene Poor to FairNot recommended for this chemical class due to poor resistance.[7]
Nitrile Poor to FairWhile excellent for oils and some bases, nitrile offers poor protection against halogenated hydrocarbons and should be avoided.[7]
Natural Rubber (Latex) PoorShould not be used. Aromatic and halogenated hydrocarbons will attack this material.[5]

Causality Behind the Choice: The molecular structure of halogenated hydrocarbons allows them to easily penetrate the polymer matrix of common gloves like nitrile and latex. Materials like Viton® are engineered with a highly fluorinated polymer structure that is inherently more resistant to these chemicals.

Protocol for Glove Use:

  • Select the Right Glove: Based on the data, Viton® or Polyvinyl Alcohol (PVA) gloves are the recommended choices for handling 1,2-Dibromo-1,1-difluoroethane.

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.

  • Double Gloving: For procedures involving higher risk, consider wearing two pairs of gloves.

  • Immediate Removal and Disposal: If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves. Dispose of contaminated gloves as hazardous waste.[8]

Step 3: Body Protection

A buttoned, long-sleeved lab coat is the minimum requirement to protect the skin from accidental contact.[4]

  • Material: A cotton lab coat is suitable for general use.[4]

  • Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, supplement the lab coat with a chemically resistant apron.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[8]

Step 4: Respiratory Protection

Respiratory protection is essential when engineering controls cannot guarantee exposure will be kept to a minimum.

  • When is it Required? Respiratory protection is necessary in cases of inadequate ventilation, when cleaning up a large spill, or if there is a failure of the primary engineering controls (e.g., fume hood malfunction).[1]

  • What Type? A NIOSH-approved full-face chemical cartridge respirator equipped with organic vapor cartridges is the appropriate choice.[9] A half-mask respirator with organic vapor cartridges and separate, non-vented goggles can be substituted but offers less overall protection.[9]

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict operational workflow is critical for safety.

Workflow for Safe Chemical Handling

Caption: A standard workflow for handling 1,2-Dibromo-1,1-difluoroethane.

Storage Requirements
  • Store in a dry, cool, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • The material is light-sensitive and should be stored accordingly.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • The storage area should be locked or otherwise secured.[1][2]

Disposal Plan

All materials contaminated with 1,2-Dibromo-1,1-difluoroethane, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[8]

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must identify the contents and associated hazards.[8]

  • Disposal: Arrange for disposal through a licensed hazardous waste collector. The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]

Emergency Response: Spill and Exposure Protocols

Spill Management
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a dry, inert chemical absorbent (e.g., vermiculite, sand). Do not use combustible materials.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[9]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.[8] Alert others and activate the emergency alarm if necessary.

    • Close the doors to the affected area and prevent re-entry.

    • Notify your institution's emergency response team or environmental health and safety office.

    • Only personnel with specialized training and appropriate respiratory protection should attempt to clean up a large spill.[1]

First Aid for Exposure

Immediate action is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

  • Synquest Labs. (n.d.). 1,2-Dibromo-1,1-difluoroethane Safety Data Sheet.
  • Apollo Scientific. (2022, May 16). 1,2-Dibromo-1,1-dichlorodifluoroethane Safety Data Sheet.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • GOV.UK. (2016, January 15). 1,2-dibromoethane - Incident management. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,2-DIBROMO-1,1-DIFLUOROETHANE | CAS#:75-82-1. Retrieved from [Link]

  • OU Environmental Health and Safety Office. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 22). 1,1-Dibromoethane, stabilized - Safety Data Sheet.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from Clarkson University Environmental Health & Safety.
  • DuPont. (n.d.). Personal protective solutions for oil & gas industry applications.
  • Restek. (2024, August 23). 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet.
  • TestEquity. (n.d.). SAFETY DATA SHEET.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.